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  • Product: 1,1,1-Trichloro-2-fluoroethane
  • CAS: 27154-33-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the thermodynamic properties and phase equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermodynamic properties and phase equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a). While comprehensive experimental data for R-131a is limited in publicly accessible literature, this document synthesizes available information, offers insights based on analogous halogenated hydrocarbons, and presents the foundational principles and methodologies crucial for its study. This guide is intended to serve as a valuable resource for professionals requiring a deep understanding of the physicochemical behavior of this compound in various applications, from its potential use as a refrigerant or solvent to its role as an intermediate in chemical synthesis.

Introduction: The Significance of 1,1,1-trichloro-2-fluoroethane (R-131a)

1,1,1-trichloro-2-fluoroethane, designated as R-131a, is a halogenated organic compound with the chemical formula C₂H₂Cl₃F.[1] As a member of the hydrochlorofluorocarbon (HCFC) family, its properties are of interest in fields where precise control over phase behavior and energy transfer is critical. Understanding the thermodynamic landscape of R-131a is paramount for process design, safety analysis, and environmental impact assessment.

The unique arrangement of chlorine and fluorine atoms on the ethane backbone imparts specific characteristics to the molecule, influencing its boiling point, vapor pressure, and solvency. While its historical applications may have been limited due to the prevalence of other refrigerants and solvents, the ongoing search for specialty chemicals in various industries necessitates a thorough understanding of such compounds.

This guide will delve into the known physical and thermodynamic properties of R-131a, explore the principles of its phase equilibria, and provide detailed methodologies for the experimental determination of these properties, thereby equipping researchers with the knowledge to work with this and similar compounds effectively and safely.

Physicochemical and Thermodynamic Properties of R-131a

Fundamental Properties

A summary of the basic physicochemical properties of 1,1,1-trichloro-2-fluoroethane is presented in Table 1.

PropertyValueSource
Chemical Formula C₂H₂Cl₃F[1]
Molecular Weight 151.39 g/mol [1]
IUPAC Name 1,1,1-trichloro-2-fluoroethane[1]
CAS Registry Number 2366-36-1
Thermodynamic Data

Detailed experimental data for properties such as vapor pressure as a function of temperature, specific heat capacity, and enthalpy of vaporization for R-131a are sparse. For context and comparative analysis, Table 2 presents available data for the closely related and more extensively studied compound, 1,1,1-trichloro-2,2,2-trifluoroethane (R-113a). It is crucial to note that these values are not for R-131a and are provided for illustrative purposes only, highlighting the types of data essential for a complete thermodynamic profile.

Thermodynamic PropertyValue (for R-113a)ConditionsSource
Boiling Point 45.5 °Cat 1 atm[2]
Melting Point 14.37 °C[2]
Vapor Pressure 360.0 mmHgat 25 °C[2][3]
Liquid Phase Heat Capacity (Cp,liquid) 168.6 J/(mol·K)at 298.16 K[4]

Causality Behind Experimental Choices: The selection of which thermodynamic properties to measure is dictated by the intended application. For instance, vapor pressure data across a range of temperatures is fundamental for designing any system involving liquid-vapor phase transitions, such as refrigeration cycles or distillation processes. Heat capacity is critical for energy balance calculations, while the enthalpy of vaporization quantifies the energy required for the phase change. The lack of such comprehensive data for R-131a represents a significant knowledge gap for its potential application.

Phase Equilibria of 1,1,1-trichloro-2-fluoroethane

Phase equilibria, particularly vapor-liquid equilibrium (VLE), describe the distribution of a chemical species between phases at equilibrium. VLE data is the cornerstone for the design and optimization of separation processes like distillation.

Principles of Vapor-Liquid Equilibrium

The VLE behavior of a pure component is described by its vapor pressure curve. For a mixture, the equilibrium is a function of temperature, pressure, and the composition of both the liquid and vapor phases. This relationship is often visualized using phase diagrams, such as T-x-y or P-x-y diagrams. The design of distillation columns, for example, relies heavily on accurate VLE data to determine the number of theoretical plates required for a desired separation.

Experimental Determination of Vapor-Liquid Equilibrium: A Self-Validating System

The trustworthiness of VLE data is paramount. A robust experimental setup for VLE determination is a self-validating system, incorporating precise temperature and pressure control, and accurate methods for sampling and analyzing the composition of both phases. A common and reliable method is the use of a dynamic equilibrium still.

Experimental Protocol: VLE Determination using a Dynamic Equilibrium Still

This protocol describes a generalized procedure for obtaining VLE data for a binary mixture containing a compound like R-131a.

  • Preparation and Degassing:

    • Prepare mixtures of known composition by mass.

    • Thoroughly degas the mixture to remove dissolved air, which can significantly affect vapor pressure measurements. This is typically achieved by a series of freeze-pump-thaw cycles.

  • Apparatus and Setup:

    • A dynamic equilibrium still (e.g., Othmer or Gillespie type) is used. This apparatus is designed to continuously recirculate both the liquid and vapor phases to ensure equilibrium is reached.

    • The still is connected to a pressure control system to maintain a constant pressure.

    • Calibrated temperature sensors are placed to measure the equilibrium temperature of the boiling liquid and the condensing vapor.

  • Equilibration:

    • The mixture is heated to its boiling point at the set pressure.

    • The system is allowed to operate for a sufficient period to reach a steady state, where the temperature and pressure remain constant, and the compositions of the recirculating liquid and vapor are no longer changing.

  • Sampling and Analysis:

    • Once equilibrium is established, samples of the liquid and condensed vapor phases are carefully withdrawn.

    • The composition of each sample is determined using an appropriate analytical technique, most commonly gas chromatography (GC) due to its high accuracy and sensitivity for volatile organic compounds.

  • Data Correlation:

    • The experimental data (temperature, pressure, and phase compositions) are then correlated using a thermodynamic model, such as an equation of state (e.g., Peng-Robinson) or an activity coefficient model (e.g., NRTL, UNIQUAC), to ensure thermodynamic consistency and to allow for interpolation and extrapolation.

The following diagram illustrates the logical workflow for the experimental determination of VLE data.

VLE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Correlation prep Prepare Mixture of Known Composition degas Degas Mixture (Freeze-Pump-Thaw) prep->degas setup Setup Dynamic Equilibrium Still degas->setup equilibrate Heat to Boiling and Equilibrate at Constant Pressure setup->equilibrate sample Sample Liquid and Vapor Phases equilibrate->sample gc Analyze Samples by Gas Chromatography sample->gc correlate Correlate Data with Thermodynamic Model gc->correlate

Caption: Workflow for Experimental Vapor-Liquid Equilibrium Determination.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the thermodynamic properties and phase equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a). It is evident that there is a significant lack of comprehensive, publicly available experimental data for this compound. This data gap presents a challenge for its potential application and a clear opportunity for future research.

The methodologies and principles outlined in this guide provide a solid foundation for researchers to undertake the necessary experimental work to fully characterize R-131a. Such studies would not only contribute to a better understanding of this specific molecule but also enhance the broader knowledge base of halogenated hydrocarbons, which continue to be of significant industrial and scientific interest. The generation of accurate and reliable thermodynamic data is the first and most critical step towards the responsible and efficient application of any chemical compound.

References

  • PubChem. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5). Retrieved from [Link]

  • Cheméo. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1). Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • OSTI. (1996). Vapor-liquid equilibria for 1,1,1,2-tetrafluoroethane + 1-chloro-1,2,2,2-tetrafluoroethane and 1-chloro-1,2,2,2-tetrafluoroethane + 1-chloro-1,1-difluoroethane systems. Office of Scientific and Technical Information. Retrieved from [Link]

  • OSTI. (1996). Vapor-liquid equilibria for the systems composed of 1-chloro-1,1-difluoroethane, 1,1-dichloro-1-fluoroethane, and 1,1,1-trichloroethane at 50.1 C. Office of Scientific and Technical Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • DECHEMA. (n.d.). VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION. Retrieved from [Link]

  • PubChem. (n.d.). Ethane, 1,1,1-trichloro-2-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Structure and Conformational Analysis of 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)

Executive Summary 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) is a halogenated aliphatic compound characterized by the chemical formula . As a member of the chlorofluoroethane family, it serves as a critical model for und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trichloro-2-fluoroethane (HCFC-131b) is a halogenated aliphatic compound characterized by the chemical formula . As a member of the chlorofluoroethane family, it serves as a critical model for understanding the physical chemistry, atmospheric lifetimes, and spectroscopic behaviors of CFC replacements[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, focusing on the unique symmetry-driven degeneracy of its rotational conformers, and outlines self-validating experimental protocols for its structural elucidation.

Molecular Architecture and Symmetry Fundamentals

The structural identity of HCFC-131b is defined by the juxtaposition of a highly symmetric trichloromethyl group ( ) and a less symmetric fluoromethyl group ( ).

  • Local Symmetry: The group possesses local symmetry, meaning that a 120° rotation along the C–C bond axis maps the three massive chlorine atoms perfectly onto one another. Conversely, the group possesses local symmetry, characterized by a single mirror plane bisecting the two hydrogen atoms and containing the fluorine and carbon atoms.

  • Global Symmetry: When the molecule adopts a staggered conformation (where the C–F bond is anti to one C–Cl bond and gauche to the other two), the entire molecule retains point group symmetry.

The electrostatic repulsion between the dense electron clouds of the halogens and the dispersion forces contributed by the massive group heavily influence the molecule's bulk thermodynamic properties. Quantitative Structure-Property Relationship (QSPR) models predict a normal boiling point of 366 ± 2 K for HCFC-131b, driven largely by these intramolecular electrostatic interactions[2].

Conformational Analysis: The Degenerate Potential

In classical conformational analysis (e.g., 1,2-dichloroethane), internal rotation around the C–C bond yields distinct anti and gauche conformers with different potential energies, dipole moments, and spectroscopic signatures. HCFC-131b breaks this paradigm.

Because the rotor has symmetry, rotating the group by 120° simply exchanges one chlorine atom for an identical chlorine atom. Therefore, the internal rotation potential energy surface (PES) is a perfectly symmetric, 3-fold degenerate curve ( ).

  • There is only one unique staggered conformation (existing in three degenerate states).

  • There is only one unique eclipsed transition state (existing in three degenerate states).

PES S1 Staggered Conformer (Cs Symmetry) Min Energy E1 Eclipsed Transition State (Cs Symmetry) Max Energy S1->E1 60° Rotation S2 Staggered Conformer (Degenerate) Min Energy E1->S2 60° Rotation

Internal rotation potential energy surface logic for HCFC-131b showing degenerate minima.

Self-Validating Experimental Protocols for Structural Elucidation

To empirically verify the molecular structure and conformational degeneracy of HCFC-131b, researchers employ a combination of quantum chemical modeling and high-resolution spectroscopy.

Workflow N1 HCFC-131b Sample (CCl3-CH2F) N2 Computational Modeling (DFT/MP2) N1->N2 N3 Microwave Spectroscopy (CP-FTMW) N1->N3 N4 NMR Spectroscopy (19F, 1H, 13C) N1->N4 N5 Conformational Analysis (V3 Barrier & Symmetry) N2->N5 N3->N5 N4->N5

Experimental and computational workflow for the conformational analysis of HCFC-131b.

Gas-Phase Microwave Spectroscopy (CP-FTMW)

Microwave spectroscopy is the gold standard for determining gas-phase molecular geometries, as the rotational transitions are inversely proportional to the molecule's moments of inertia.

Step-by-Step Protocol:

  • Supersonic Expansion: Seed HCFC-131b vapor (1-2%) in an inert carrier gas (Neon or Argon) and expand it through a pulsed nozzle into a high-vacuum chamber ( Torr).

    • Causality & Self-Validation: The adiabatic expansion drastically lowers the rotational temperature of the molecules to ~2 K. This is a self-validating step: if the expansion is successful, the highly congested, overlapping room-temperature rotational transitions collapse into a few fundamental ground-state transitions. This validates the cooling efficiency and prevents spectral misassignment.

  • Broadband Excitation: Irradiate the molecular beam with a Chirped-Pulse Fourier Transform Microwave (CP-FTMW) pulse (e.g., 2–8 GHz).

    • Causality: The permanent dipole moment of the staggered conformer interacts with the microwave electric field, exciting all rotational transitions within the bandwidth simultaneously.

  • FID Detection & Hamiltonian Fitting: Record the Free Induction Decay (FID) and apply a Fourier transform. Fit the resulting frequency peaks to a Watson A-reduced rigid-rotor Hamiltonian.

    • Causality: The extraction of rotational constants ( ) directly yields the precise C–C, C–Cl, and C–F bond lengths. The absence of A/E state splitting in the spectrum validates that the heavy group creates a high barrier, preventing observable quantum tunneling between the degenerate minima.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR)

While microwave spectroscopy probes the gas phase, VT-NMR probes the conformational dynamics in solution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve HCFC-131b in a deuterated, non-polar solvent (e.g., ) to minimize solvent-solute dipole interactions that could artificially skew the rotational barrier.

  • VT-NMR Acquisition: Acquire and spectra from 300 K down to 150 K.

    • Causality: At room temperature, rotation around the C–C bond is fast on the NMR timescale, yielding time-averaged chemical shifts. Cooling the sample slows the internal rotation, attempting to "freeze out" the individual conformers.

  • Spectral Analysis: Analyze the and coupling constants.

    • Causality & Self-Validation: Because the group possesses local symmetry, the three staggered conformers are chemically equivalent. This creates a self-validating spectroscopic signature: even at temperatures approaching the solvent's freezing point, the and signals will not split into distinct gauche and anti peaks. This definitively proves the degenerate nature of the potential energy surface.

Environmental Context and Metabolic Pathways

HCFC-131b was historically evaluated alongside other chlorofluoroethanes as a transitional substitute for heavily ozone-depleting CFCs[1]. It possesses a global atmospheric lifetime of 2.33 years and an Ozone Depletion Potential (ODP) of 0.054[1].

In biological systems and drug development toxicology, the metabolism of related tetrahaloethanes (such as HCFC-131a) is primarily driven by cytochrome P450 enzymes in the liver[3]. Mechanistically, oxidation targets the hydrogen-bearing carbon. For HCFC-131b, this pathway involves the hydroxylation of the group to form an unstable halohydrin intermediate ( ). This intermediate rapidly eliminates hydrogen fluoride (HF) to form a reactive acyl chloride/fluoride, which ultimately hydrolyzes into trichloroacetic acid and inorganic fluoride[3]. Understanding this geometry and its steric hindrance is vital for predicting the binding affinity of the molecule in the P450 active site.

Quantitative Data Summaries

Table 1: Physicochemical and Atmospheric Properties of HCFC-131b

PropertyValueSource / Methodology
Chemical Formula PubChem[4]
Molecular Weight 151.39 g/mol PubChem[4]
Normal Boiling Point ( ) 366 ± 2 KQSPR Multiple Linear Regression[2]
Global Atmospheric Lifetime 2.33 yearsNOAA / Atmospheric Modeling[1]
Ozone Depletion Potential (ODP) 0.054NOAA[1]
CAS Registry Number 2366-36-1Chemical Databases[4]

Table 2: Conformational and Symmetry Parameters

Structural ParameterValue / DesignationImplication for Analysis
Local Symmetry Indistinguishable halogen rotamers.
Local Symmetry Defines the plane of symmetry in the molecule.
Global Staggered Symmetry Yields a permanent dipole moment for CP-FTMW.
Rotational Barrier Type 3-fold Degenerate ( )No distinct anti/gauche isomers exist.

References

  • Correlation of Boiling Points with Molecular Structure for Chlorofluoroethanes - American Chemical Society. URL:[Link]

  • Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F - PubChem (NIH). URL:[Link]

  • Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane - PubMed (NIH). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Gas-Phase Kinetics of 1,1,1-Trichloro-2-fluoroethane with Hydroxyl Radicals

A Senior Application Scientist's Synthesis of Experimental Approaches and Atmospheric Implications Authored by: Dr. Gemini, Senior Application Scientist Abstract Introduction: The Atmospheric Significance of HCFC-131a 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Experimental Approaches and Atmospheric Implications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Atmospheric Significance of HCFC-131a

1,1,1-Trichloro-2-fluoroethane (CCl₃CH₂F), designated as HCFC-131a, is a hydrochlorofluorocarbon that has been identified as a potential intermediate and byproduct in the synthesis of other widely used hydrofluorocarbons (HFCs)[1]. Like other HCFCs, its atmospheric fate is of considerable interest due to the role of such compounds in stratospheric ozone depletion and global warming[2][3]. The atmospheric lifetime of an HCFC is predominantly governed by its reaction with the hydroxyl radical (OH), the primary oxidizing agent in the troposphere[2]. Understanding the kinetics of the OH-initiated oxidation of HCFC-131a is therefore crucial for accurately assessing its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The central reaction governing the atmospheric persistence of HCFC-131a is:

CCl₃CH₂F + OH → CCl₃CHF• + H₂O

This hydrogen abstraction reaction is the rate-limiting step in its atmospheric degradation. The resulting haloalkyl radical (CCl₃CHF•) will subsequently undergo a series of reactions, typically involving oxygen addition and further degradation.

Experimental Methodologies for Studying Gas-Phase Kinetics

The rate constants of gas-phase reactions between OH radicals and organic compounds are determined using two primary experimental approaches: absolute rate methods and relative rate methods.

Absolute Rate Methods

Absolute rate techniques directly measure the decay of the OH radical concentration in the presence of a known excess concentration of the reactant (in this case, HCFC-131a). A widely employed absolute rate method is Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) [4].

  • Principle: A pulse of laser light (photolysis laser) is used to generate OH radicals from a precursor molecule (e.g., H₂O₂ or HNO₃). A second, tunable laser (probe laser) excites the OH radicals, and the resulting fluorescence is detected. The temporal decay of the fluorescence signal is monitored, from which the pseudo-first-order rate constant for the reaction is determined. By varying the concentration of the reactant, the bimolecular rate constant can be extracted.

Relative Rate Method

The relative rate method is a robust and widely used technique that avoids the need for absolute concentration measurements of the highly reactive OH radical. Instead, the rate of reaction of the target compound with OH is measured relative to that of a reference compound for which the rate constant is well-established.

  • Principle: The target compound (HCFC-131a) and a reference compound are introduced into a reaction chamber with a source of OH radicals. The relative decay of the concentrations of the target and reference compounds is monitored over time, typically using gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

The kinetic analysis is based on the following relationship:

ln([HCFC-131a]₀ / [HCFC-131a]ₜ) = (k_HCFC-131a / k_ref) * ln([Ref]₀ / [Ref]ₜ)

where:

  • [HCFC-131a]₀ and [Ref]₀ are the initial concentrations.

  • [HCFC-131a]ₜ and [Ref]ₜ are the concentrations at time t.

  • k_HCFC-131a and k_ref are the rate constants for the reactions of OH with HCFC-131a and the reference compound, respectively.

A plot of ln([HCFC-131a]₀ / [HCFC-131a]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_HCFC-131a / k_ref).

Detailed Experimental Protocol: Relative Rate Measurement

The following provides a detailed, step-by-step methodology for determining the gas-phase rate constant of the reaction of OH radicals with HCFC-131a using a smog chamber and gas chromatography.

3.1. Materials and Instrumentation

  • Reaction Chamber: A large-volume (e.g., 50-100 L) environmental simulation chamber made of an inert material such as FEP Teflon.

  • OH Radical Source: Methyl nitrite (CH₃ONO) photolysis in the presence of nitric oxide (NO) is a common method for generating OH radicals in smog chamber studies.

  • Actinic Radiation: A bank of UV lamps surrounding the reaction chamber to initiate the photolysis of the OH precursor.

  • Gas Handling System: A system of mass flow controllers and vacuum pumps for the precise introduction of gases into the chamber.

  • Analytical Instrumentation: A gas chromatograph equipped with a suitable column and a flame ionization detector (GC-FID) for the quantitative analysis of HCFC-131a and the reference compound.

  • Reactants: HCFC-131a (high purity), a reference compound with a well-known OH rate constant (e.g., a short-chain alkane like propane or n-butane), methyl nitrite, and nitric oxide.

3.2. Experimental Procedure

  • Chamber Preparation: The reaction chamber is evacuated and flushed with purified air multiple times to ensure cleanliness.

  • Introduction of Reactants: Known concentrations of HCFC-131a, the reference compound, and nitric oxide are introduced into the chamber. The chamber is then filled to atmospheric pressure with purified air.

  • Initial Concentration Measurement: A gas sample is withdrawn from the chamber and analyzed by GC-FID to determine the initial concentrations ([HCFC-131a]₀ and [Ref]₀).

  • Initiation of Reaction: Methyl nitrite is introduced into the chamber, and the UV lamps are switched on to initiate the photolysis of CH₃ONO and the subsequent generation of OH radicals.

  • Monitoring of Reactant Decay: Gas samples are taken from the chamber at regular intervals and analyzed by GC-FID to monitor the decay of the concentrations of HCFC-131a and the reference compound over time.

  • Data Analysis: The concentrations of HCFC-131a and the reference compound at different time points are used to construct a relative rate plot as described in section 2.2. The slope of this plot yields the ratio of the rate constants.

  • Calculation of the Rate Constant: The rate constant for the reaction of OH with HCFC-131a (k_HCFC-131a) is calculated by multiplying the slope of the relative rate plot by the known rate constant of the reference compound (k_ref) at the experimental temperature.

Caption: Figure 1: Schematic of a relative rate experimental setup.

Reaction Mechanism and Products

The primary reaction between HCFC-131a and the OH radical is the abstraction of a hydrogen atom from the -CH₂F group:

CCl₃CH₂F + OH → CCl₃CHF• + H₂O

The resulting haloalkyl radical (CCl₃CHF•) will rapidly react with molecular oxygen in the atmosphere:

CCl₃CHF• + O₂ + M → CCl₃CHFO₂• + M (where M is a third body, such as N₂ or O₂)

The subsequent fate of the peroxy radical (CCl₃CHFO₂•) is complex and can involve reactions with nitric oxide (NO), nitrogen dioxide (NO₂), or other peroxy radicals, leading to the formation of a variety of degradation products.

Reaction_Mechanism HCFC131a CCl3CH2F (HCFC-131a) Radical1 CCl3CHF• HCFC131a->Radical1 + OH OH OH Radical OH->Radical1 H2O H2O Peroxy_Radical CCl3CHFO2• Radical1->Peroxy_Radical + O2 O2 O2 O2->Peroxy_Radical Further_Products Further Degradation Products Peroxy_Radical->Further_Products Atmospheric Reactions caption Figure 2: Proposed initial steps of the atmospheric degradation of HCFC-131a.

Caption: Figure 2: Proposed initial steps of the atmospheric degradation of HCFC-131a.

Kinetic Data and Atmospheric Lifetime Estimation

As of the date of this guide, a comprehensive search of the scientific literature, including major kinetic databases, did not yield experimentally determined rate constants or Arrhenius parameters for the gas-phase reaction of 1,1,1-trichloro-2-fluoroethane with the OH radical. However, we can estimate its reactivity by examining the kinetic data for structurally similar HCFCs. The presence of chlorine atoms on the adjacent carbon atom is expected to influence the C-H bond strength and thus the rate of hydrogen abstraction.

Table 1: Kinetic Data for Selected HCFCs with OH Radicals at 298 K

CompoundChemical Formulak (298 K) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (years)Reference
HCFC-141bCH₃CCl₂F3.6 x 10⁻¹⁵9.4[5]
HCFC-142bCH₃CClF₂5.5 x 10⁻¹⁵18.5[5]
HCFC-123CHCl₂CF₃4.4 x 10⁻¹⁴1.3[JPL Publication 15-10][6]
HCFC-124CHFClCF₃1.2 x 10⁻¹⁴5.8[JPL Publication 15-10][6]

Note: Atmospheric lifetimes are calculated using the expression τ = 1 / (k * [OH]), with a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Based on the data for these analogous compounds, we can anticipate that the rate constant for the reaction of OH with HCFC-131a at 298 K will likely be in the range of 10⁻¹⁴ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. A more precise estimation would require theoretical calculations or experimental measurements.

Atmospheric Lifetime Estimation:

Assuming a hypothetical rate constant for HCFC-131a of 5 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K, the estimated atmospheric lifetime (τ) would be approximately:

τ = 1 / (5 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ * 1 x 10⁶ molecules cm⁻³) ≈ 2 x 10⁸ s ≈ 6.3 years

This estimation places HCFC-131a in a category of compounds with a significant atmospheric persistence, warranting further investigation to refine this value.

Environmental Implications

The atmospheric lifetime of an HCFC is a critical parameter for determining its environmental impact.

  • Ozone Depletion Potential (ODP): A longer atmospheric lifetime allows a greater fraction of the emitted HCFC to be transported to the stratosphere, where it can be photolyzed by UV radiation, releasing chlorine atoms that catalytically destroy ozone. The ODP of HCFC-131a is expected to be non-zero due to the presence of three chlorine atoms.

  • Global Warming Potential (GWP): HCFCs are also potent greenhouse gases, absorbing infrared radiation in the atmospheric window. The GWP of a compound is dependent on its atmospheric lifetime and its radiative efficiency.

A precise determination of the OH rate constant for HCFC-131a is essential for accurately quantifying its ODP and GWP.

Conclusion and Future Research

This technical guide has outlined the established methodologies for determining the gas-phase kinetic parameters for the reaction of 1,1,1-trichloro-2-fluoroethane with hydroxyl radicals. While direct experimental data for this specific compound remains elusive, the principles of relative and absolute rate techniques provide a clear roadmap for its future investigation. By analogy with structurally similar HCFCs, it is anticipated that the reaction proceeds via hydrogen abstraction with a rate constant that leads to an atmospheric lifetime on the order of several years.

To reduce the uncertainty in the atmospheric impact of HCFC-131a, the following research is recommended:

  • Experimental determination of the temperature-dependent rate constant for the reaction of OH with HCFC-131a using both relative and absolute rate techniques.

  • Theoretical calculations of the reaction barrier height and rate constant to complement experimental studies.

  • Product studies to identify the atmospheric degradation products of HCFC-131a, which are important for understanding its full environmental impact.

The generation of these fundamental kinetic and mechanistic data will enable a more accurate assessment of the environmental acceptability of HCFC-131a and will provide crucial parameters for atmospheric chemistry models.

References

  • Vollmer, M. K., et al. (2021). Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons. Proceedings of the National Academy of Sciences, 118(5), e2010914118. [Link]

  • Baasandorj, M., et al. (2010). Rate Coefficients for the Gas-Phase Reaction of the Hydroxyl Radical with CH₂=CHF and CH₂=CF₂. The Journal of Physical Chemistry A, 114(14), 4619–4633. [Link]

  • Talukdar, R. K., et al. (1992). Rate constants for the reactions of hydroxyl with 1,1-dichloro-1-fluoroethane (HCFC-141b), 1-chloro-1,1-difluoroethane (HCFC-142b), and 1,1,1,2-tetrafluoroethane (HFC-134a). The Journal of Physical Chemistry, 96(21), 8463–8469. [Link]

  • Carassiti, V., et al. (1997). Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness. Journal of Environmental Pathology, Toxicology and Oncology, 16(2-3), 85-91. [Link]

  • Kim, K. H., et al. (2011). A review of major chlorofluorocarbons and their halocarbon alternatives in the air. Atmospheric Environment, 45(7), 1369-1382. [Link]

  • Burkholder, J. B., et al. (2015). Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 18. JPL Publication 15-10, Jet Propulsion Laboratory, Pasadena. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Atmospheric Lifetime and Ozone Depletion Potential of 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)

Prepared by: Gemini, Senior Application Scientist Foreword for the Scientific Community This technical guide provides a comprehensive analysis of the atmospheric chemistry, lifetime, and ozone depletion potential (ODP) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Scientific Community

This technical guide provides a comprehensive analysis of the atmospheric chemistry, lifetime, and ozone depletion potential (ODP) of 1,1,1-trichloro-2-fluoroethane, an industrial chemical also known as HCFC-131b. As the scientific and regulatory communities continue to assess the environmental impact of hydrochlorofluorocarbons (HCFCs), a detailed understanding of the atmospheric fate of each compound is paramount. This document synthesizes available data, outlines the established methodologies for determining key environmental metrics, and offers insights into the causal relationships that govern the atmospheric degradation of this substance. It is intended to serve as a valuable resource for researchers, atmospheric scientists, and professionals in drug development and other industries where halogenated compounds are utilized, fostering a deeper understanding of the environmental considerations that must accompany chemical innovation.

Executive Summary

1,1,1-Trichloro-2-fluoroethane (HCFC-131b) is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F. As with other HCFCs, it has been used as a transitional substitute for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). Its environmental impact is primarily defined by its atmospheric lifetime and its ozone depletion potential (ODP). The presence of a hydrogen atom in the molecule makes it susceptible to degradation in the troposphere, primarily through reaction with the hydroxyl radical (OH), leading to a significantly shorter atmospheric lifetime compared to CFCs. Consequently, its ODP is also substantially lower. This guide will delve into the scientific principles and experimental methodologies used to quantify these critical environmental parameters.

Atmospheric Chemistry of 1,1,1-Trichloro-2-fluoroethane

The atmospheric fate of 1,1,1-trichloro-2-fluoroethane is predominantly dictated by its interaction with photochemically produced hydroxyl radicals in the troposphere. This reaction initiates a cascade of chemical transformations that ultimately break down the molecule into simpler, less harmful substances.

The Primacy of the Hydroxyl Radical (OH) Reaction

The inclusion of a carbon-hydrogen bond in HCFCs is a deliberate molecular design choice to facilitate their breakdown in the lower atmosphere. Unlike CFCs, which are inert in the troposphere and only decompose under intense ultraviolet (UV) radiation in the stratosphere, HCFCs can be oxidized. The principal tropospheric oxidant is the hydroxyl radical (OH), often referred to as the "detergent" of the atmosphere.

The initial and rate-determining step in the atmospheric degradation of 1,1,1-trichloro-2-fluoroethane is the abstraction of a hydrogen atom by an OH radical:

CH₂FCCl₃ + OH → CHFCCI₃ + H₂O

This reaction is the primary sink for HCFC-131b in the atmosphere and its rate constant is the most critical factor in determining the compound's atmospheric lifetime.

Atmospheric Degradation Pathway

Following the initial hydrogen abstraction, the resulting haloalkyl radical (CHFCCI₃) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHF(OO•)CCI₃). This peroxy radical then undergoes a series of reactions, leading to the formation of more stable, and often water-soluble, degradation products that are eventually removed from the atmosphere through wet or dry deposition.

Atmospheric Degradation of 1,1,1-Trichloro-2-fluoroethane cluster_troposphere Tropospheric Degradation HCFC-131b 1,1,1-Trichloro-2-fluoroethane (CH₂FCCl₃) Haloalkyl_Radical Haloalkyl Radical (•CHFCCI₃) HCFC-131b->Haloalkyl_Radical + •OH - H₂O OH Hydroxyl Radical (•OH) OH->Haloalkyl_Radical Peroxy_Radical Peroxy Radical (CHF(OO•)CCI₃) Haloalkyl_Radical->Peroxy_Radical + O₂ Oxygen Molecular Oxygen (O₂) Oxygen->Peroxy_Radical Further_Reactions Further Reactions (e.g., with NO, HO₂) Peroxy_Radical->Further_Reactions Degradation_Products Degradation Products (e.g., Phosgene, HCl, HF) Further_Reactions->Degradation_Products Removal Wet & Dry Deposition Degradation_Products->Removal

Atmospheric degradation pathway of 1,1,1-trichloro-2-fluoroethane.

Quantitative Environmental Metrics

The environmental impact of 1,1,1-trichloro-2-fluoroethane is quantified by two key metrics: its atmospheric lifetime and its ozone depletion potential. There is some variability in the reported values for these parameters in the scientific literature, which can arise from different experimental techniques and atmospheric models used in their determination.

ParameterReported Value RangePrimary Data Source(s)
Atmospheric Lifetime 2.57 - 7.2 years[1][2]
Ozone Depletion Potential (ODP) 0.007 - 0.05[1][3]

Note: The ODP is a relative measure, with CFC-11 having a reference value of 1.0.

Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime (τ) of a compound primarily removed by reaction with OH radicals is inversely proportional to the rate constant (kOH) of this reaction and the average global concentration of OH radicals ([OH]).

Laboratory Determination of the OH Reaction Rate Constant

The cornerstone of an accurate atmospheric lifetime determination is the precise measurement of the reaction rate constant, kOH. This is typically achieved in a laboratory setting using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) or relative rate methods.

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

  • Radical Generation: A precursor molecule, often hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of water vapor, is photolyzed using a pulsed laser to generate OH radicals in a reaction cell.

  • Reaction Initiation: The HCFC of interest, in this case, 1,1,1-trichloro-2-fluoroethane, is introduced into the reaction cell at a known concentration.

  • Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The decay of the OH radical concentration follows pseudo-first-order kinetics in the presence of an excess of the HCFC. By measuring the decay rate at different HCFC concentrations, the second-order rate constant, kOH, can be determined.

The temperature dependence of the rate constant is also determined by performing these experiments over a range of atmospherically relevant temperatures. This allows for the calculation of an Arrhenius expression, which is crucial for atmospheric modeling.

PLP-LIF Experimental Workflow Start Start Precursor_Photolysis Pulsed Laser Photolysis of OH Precursor Start->Precursor_Photolysis Reaction_Cell Reaction Cell containing HCFC-131b Precursor_Photolysis->Reaction_Cell LIF_Detection Laser-Induced Fluorescence Detection of OH Reaction_Cell->LIF_Detection Data_Acquisition Data Acquisition (OH decay profile) LIF_Detection->Data_Acquisition Kinetic_Analysis Pseudo-first-order Kinetic Analysis Data_Acquisition->Kinetic_Analysis Determine_kOH Determine Rate Constant (kOH) Kinetic_Analysis->Determine_kOH End End Determine_kOH->End

Workflow for determining kOH via PLP-LIF.

Calculation of Atmospheric Lifetime

Once kOH is determined, the atmospheric lifetime (τ) can be calculated using the following equation:

τ = 1 / (kOH * [OH])

Where:

  • τ is the atmospheric lifetime.

  • kOH is the experimentally determined rate constant for the reaction with OH radicals.

  • [OH] is the globally averaged concentration of OH radicals in the troposphere.

The value of [OH] is derived from global atmospheric models and is a source of uncertainty in lifetime calculations.

Determination of Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) is a measure of a substance's relative ability to destroy stratospheric ozone compared to CFC-11. It is a calculated value that depends on several factors:

  • Atmospheric Lifetime: A longer lifetime allows more of the substance to reach the stratosphere.

  • Molecular Weight: ODP is calculated on a per-mass basis.

  • Number of Chlorine (and Bromine) Atoms: The number of halogen atoms that can be released in the stratosphere.

  • The efficiency of the halogen release and subsequent ozone destruction cycles.

The ODP is calculated using complex 2-D or 3-D atmospheric models that simulate the transport of the substance into the stratosphere, its decomposition, and its effect on ozone chemistry. The presence of hydrogen in HCFC-131b leads to a shorter atmospheric lifetime, which in turn significantly reduces its ODP compared to CFCs.

Conclusion

The atmospheric lifetime and ozone depletion potential of 1,1,1-trichloro-2-fluoroethane (HCFC-131b) are key indicators of its environmental impact. While there is some variability in the precise values reported in the literature, the underlying scientific principles are well-established. The primary atmospheric sink for this compound is its reaction with the hydroxyl radical, a process that can be accurately quantified in the laboratory. This tropospheric degradation pathway leads to a relatively short atmospheric lifetime and a low ozone depletion potential compared to the chlorofluorocarbons it was designed to replace. A continued commitment to rigorous experimental measurements and sophisticated atmospheric modeling is essential for refining our understanding of the environmental fate of HCFCs and for guiding the development of the next generation of environmentally benign chemicals.

References

  • Wikipedia. (n.d.). Ozone depletion potential. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 4). Ozone-Depleting Substances. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 1,1,1-Trichloro-2-fluoroethane (HCFC-131b): An In-Depth Guide to Infrared and Raman Analysis

Executive Summary 1,1,1-Trichloro-2-fluoroethane (commonly known as HCFC-131b or R-131b) is a polyhalogenated aliphatic compound that serves as a versatile fluorinated C2-building block in organic synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trichloro-2-fluoroethane (commonly known as HCFC-131b or R-131b) is a polyhalogenated aliphatic compound that serves as a versatile fluorinated C2-building block in organic synthesis, particularly in the development of fluorinated active pharmaceutical ingredients (APIs)[1]. Because the incorporation of fluorine into drug molecules drastically alters their pharmacokinetic properties, precise analytical characterization of these precursors is critical. Furthermore, as an ozone-depleting substance and greenhouse gas, its atmospheric monitoring relies heavily on remote sensing via vibrational spectroscopy.

This whitepaper provides an authoritative, in-depth guide to the infrared (IR) and Raman spectroscopic analysis of HCFC-131b. It establishes a self-validating framework combining experimental protocols with computational chemistry, designed specifically for researchers, analytical chemists, and drug development professionals.

Physicochemical and Atmospheric Profile

Understanding the physical and atmospheric properties of HCFC-131b is prerequisite to designing effective spectroscopic gas-cell experiments and interpreting environmental monitoring data. The molecule exhibits multiple conformers, with the lowest energy state (E=0) having a population distribution of approximately 0.339 at standard conditions[2].

Table 1: Physicochemical and Atmospheric Properties of HCFC-131b

PropertyValueReference / Source
Chemical Formula CH₂FCCl₃PubChem[3]
CAS Registry Number 2366-36-1 (also 27154-33-2)PubChem[3]
Molecular Weight 151.39 g/mol PubChem[3]
Global Atmospheric Lifetime 2.33 yearsNOAA[2]
Ozone Depletion Potential (ODP) 0.054NOAA[2]
Radiative Efficiency (RE) 0.152 W m⁻² ppb⁻¹EPA[4]

Theoretical Framework: Vibrational Modes of HCFC-131b

HCFC-131b belongs to the C1​ point group, meaning it lacks high-order symmetry. Consequently, all 3N−6=18 fundamental vibrational modes are both IR and Raman active. However, the intensity of these modes varies drastically between the two techniques based on the physical mechanism of interaction: IR intensity depends on the change in the dipole moment ( ∂μ/∂q ), while Raman scattering intensity depends on the change in polarizability ( ∂α/∂q ).

Spectral Assignments and Group Frequencies

The vibrational spectrum of HCFC-131b can be divided into two primary regions:

  • The Far-Infrared (Below 500 cm⁻¹): This region contains the heavy-atom deformations and torsional modes. Ab initio models have historically struggled to accurately predict these low-frequency modes without scaling factors[5]. High-resolution experimental data reveals critical band centers at 71.9 cm⁻¹, 163.8 cm⁻¹, and 256.6 cm⁻¹[6].

  • The Mid-Infrared (500 – 4000 cm⁻¹): This region is dominated by the highly polar C-F and C-Cl stretching modes, which produce massive IR absorption cross-sections, alongside the C-H stretching and deformation modes.

Table 2: Key Vibrational Frequencies and Mode Assignments

Wavenumber (cm⁻¹)Spectroscopic RegionDominant Vibrational ModeIR IntensityRaman Activity
~72.0Far-IRC-C TorsionWeakStrong
~163.8Far-IRC-Cl₃ Deformation (Asymmetric)ModerateStrong
~256.7Far-IRC-Cl₃ Deformation (Symmetric)ModerateVery Strong
~700 - 850Mid-IRC-Cl Stretching (Sym / Asym)StrongVery Strong
~1000 - 1100Mid-IRC-F StretchingVery StrongWeak
~1200 - 1400Mid-IRCH₂ Wagging / TwistingModerateModerate
~2900 - 3000Mid-IRC-H StretchingModerateStrong

(Note: Far-IR values are derived from high-resolution cross-section data[6]; Mid-IR values represent characteristic group frequencies for polyfluorinated ethanes).

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, spectroscopic data must be acquired using a self-validating system. This involves utilizing complementary techniques (IR and Raman) and implementing strict environmental controls to isolate the analyte's true spectral signature.

Gas-Phase FTIR Spectroscopy Workflow

Objective: Capture high-resolution dipole-mediated transitions, particularly the strong C-F and C-Cl stretches.

  • System Purge and Background Acquisition:

    • Action: Purge the FTIR spectrometer optical bench with dry, CO₂-free nitrogen for at least 2 hours prior to baseline acquisition.

    • Causality: Atmospheric water vapor (H₂O) exhibits dense, highly absorbing rotational-vibrational bands across the mid- and far-IR spectrum. Failing to purge the system will completely mask the weak C-C torsions and C-Cl deformations of HCFC-131b[6].

  • Optical Cell and Window Selection:

    • Action: Utilize a multipass gas cell (e.g., White cell) equipped with Cesium Iodide (CsI) or Polyethylene windows.

    • Causality: Standard Potassium Bromide (KBr) windows become opaque below ~400 cm⁻¹. Because HCFC-131b has critical structural bands at 256.7 cm⁻¹ and 163.8 cm⁻¹[6], CsI windows (transparent down to ~200 cm⁻¹) are mandatory to capture the full spectral fingerprint.

  • Sample Introduction and Pressure Control:

    • Action: Introduce HCFC-131b gas at a reduced pressure of 10–50 Torr.

    • Causality: Acquiring spectra at atmospheric pressure leads to severe collisional (pressure) broadening. Reduced pressure narrows the linewidths, allowing the analyst to resolve the P, Q, and R rotational branches of the gas-phase molecule, which is essential for calculating the Coriolis coupling constants.

Gas/Liquid-Phase Raman Spectroscopy Workflow

Objective: Capture polarizability-mediated transitions, validating the symmetric modes that appear weakly in the IR spectrum.

  • Laser Wavelength Selection:

    • Action: Excite the sample using a 532 nm (Nd:YAG) continuous-wave laser.

    • Causality: Raman scattering is an inherently inefficient process (approximately 1 in 10⁶ photons scatter inelastically). Because scattering efficiency scales with 1/λ4 , the 532 nm source provides significantly higher signal yield than a 785 nm source. Furthermore, because HCFC-131b lacks conjugated π -systems, the risk of laser-induced fluorescence—which typically necessitates longer wavelength lasers—is negligible.

  • Polarization Analysis (Self-Validation Step):

    • Action: Record the scattered light using both parallel ( I∣∣​ ) and perpendicular ( I⊥​ ) polarization analyzers.

    • Causality: Calculating the depolarization ratio ( ρ=I⊥​/I∣∣​ ) allows researchers to definitively classify the symmetry of the vibrational modes. Symmetric vibrations (e.g., the symmetric C-Cl₃ deformation at 256.7 cm⁻¹) will yield a low depolarization ratio ( ρ<0.75 ), providing an internal, empirical validation of the theoretical mode assignments.

Data Processing and Computational Validation

Raw spectroscopic data contains instrumental artifacts and noise. To elevate the data to publication or regulatory standards, it must be processed and cross-validated against ab initio quantum mechanical calculations.

Density Functional Theory (DFT), specifically using the B3LYP functional with a sufficiently large basis set (e.g., 6-311++G(d,p)), is the industry standard for predicting vibrational frequencies. Because DFT treats molecules as harmonic oscillators, the calculated frequencies typically overestimate experimental values above 1000 cm⁻¹ and underestimate them below 1000 cm⁻¹[5]. Therefore, applying an empirical scaling factor (typically ~0.96 for B3LYP) is required to align theoretical predictions with the acquired experimental data.

G A Sample Preparation (HCFC-131b Gas Cell) B FTIR Spectroscopy (Mid-IR & Far-IR) A->B C Raman Spectroscopy (532 nm Laser) A->C D Spectral Pre-processing (Baseline & Background) B->D C->D F Mode Assignment & Cross-Validation D->F E Ab Initio Calculations (DFT / B3LYP) E->F G Final Spectroscopic Database Entry F->G

Workflow for the acquisition, processing, and computational validation of HCFC-131b spectra.

Conclusion

The comprehensive characterization of 1,1,1-trichloro-2-fluoroethane (HCFC-131b) requires a synergistic approach utilizing both FTIR and Raman spectroscopy. By understanding the causality behind instrumental parameters—such as the necessity of CsI windows for far-IR transmission and 532 nm excitation for optimal Raman scattering—researchers can construct self-validating analytical systems. When coupled with DFT computational models, these protocols ensure the highest degree of scientific integrity, supporting downstream applications ranging from atmospheric climate modeling to the synthesis of novel fluorinated pharmaceuticals.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 75397, Ethane, 1,1,1-trichloro-2-fluoro-." PubChem.[Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential." EPA.gov.[Link]

  • American Chemical Society (ACS). "Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis." Chemical Reviews.[Link]

  • Copernicus Publications. "Combined Highlighted Revisions - ACP." Atmospheric Chemistry and Physics.[Link]

Sources

Exploratory

Primary Synthesis Pathways for 1,1,1-Trichloro-2-Fluoroethane (HCFC-131b): A Technical Guide

Executive Summary 1,1,1-Trichloro-2-fluoroethane (HCFC-131b, CAS: 2366-36-1) is a highly specialized polyhalogenated C2-building block. While its historical use as a solvent has been heavily restricted under the Montreal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trichloro-2-fluoroethane (HCFC-131b, CAS: 2366-36-1) is a highly specialized polyhalogenated C2-building block. While its historical use as a solvent has been heavily restricted under the Montreal Protocol due to its ozone-depleting potential, it remains a critical intermediate in the synthesis of advanced fluorinated agrochemicals, active pharmaceutical ingredients (APIs), and next-generation hydrofluoroolefins (HFOs) [1].

Designing a synthesis route for HCFC-131b requires overcoming significant regiochemical challenges. This whitepaper details the two primary validated pathways for its production: the industrially scalable Radical Photochlorination and the highly precise, laboratory-scale Fluorodehydroxylation .

Mechanistic Pathways & Causality

Pathway A: Radical Photochlorination of 1-Fluoroethane

The industrial synthesis of HCFC-131b relies on the exhaustive radical photochlorination of 1-fluoroethane. The regioselectivity of this reaction is entirely governed by the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom. The highly electronegative fluorine deactivates the adjacent methylene (C2) protons toward electrophilic abstraction by the chlorine radical. Consequently, the terminal methyl group (C1) undergoes preferential, sequential chlorination until fully saturated with chlorine.

Pathway B: Fluorodehydroxylation of 2,2,2-Trichloroethanol

For drug development professionals and bench chemists requiring high-purity product without the complex fractionation of chlorinated byproducts, the fluorodehydroxylation of [2] is the optimal pathway.

Causality in Reagent Selection: Diethylaminosulfur trifluoride (DAST) is selected over Sulfur tetrafluoride (SF₄). While SF₄ is a potent fluorinating agent, it is a highly toxic gas that requires high-pressure autoclaves and often induces skeletal rearrangements. DAST is a liquid, permitting standard Schlenk line techniques, and operates under milder thermal conditions, preserving the C-C backbone integrity.

SynthesisPathways Target 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) Pre1 1-Fluoroethane (CH3-CH2F) Rea1 Radical Photochlorination (+ 3 Cl2, hv) Pre1->Rea1 Rea1->Target Industrial Route Pre2 2,2,2-Trichloroethanol (CCl3-CH2OH) Rea2 Fluorodehydroxylation (+ DAST, -78°C) Pre2->Rea2 Rea2->Target Laboratory Route

Primary synthesis pathways for 1,1,1-trichloro-2-fluoroethane (HCFC-131b).

Experimental Protocols: Self-Validating Workflows

Protocol 1: Fluorodehydroxylation via DAST (Laboratory Scale)

This protocol is designed as a self-validating system. The generation of Hydrogen Fluoride (HF) as a byproduct necessitates the use of specialized fluoropolymer (PTFE) vessels. The reaction's progress is self-indicating through the cessation of gas evolution and can be definitively tracked via Thin-Layer Chromatography (TLC).

  • Preparation: Flame-dry a 250 mL three-neck PTFE-lined flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Purge the system with anhydrous Argon for 15 minutes.

  • Substrate Loading: Dissolve 50.0 mmol of 2,2,2-trichloroethanol in 100 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict thermal control is mandatory to manage the highly exothermic formation of the alkoxy-sulfur intermediate and prevent explosive decomposition.

  • Reagent Addition: Inject 55.0 mmol (1.1 eq) of DAST dropwise via a syringe pump over 30 minutes.

  • Propagation: Remove the cooling bath and allow the mixture to warm to room temperature naturally. Stir for 3 hours. The reaction is complete when TLC (Hexane:EtOAc 9:1) shows total consumption of the alcohol precursor.

  • Quenching: Cool the mixture to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize HF and unreacted DAST. Self-Validation: Vigorous CO₂ evolution will occur; quenching is complete when effervescence ceases and the aqueous layer pH stabilizes at ~7.5.

  • Purification: Separate the organic layer, extract the aqueous phase with DCM (2 x 30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude liquid via fractional distillation (HCFC-131b boils at ~86 °C).

DASTWorkflow Step1 1. Substrate Prep CCl3CH2OH in DCM (-78°C) Step2 2. DAST Addition Dropwise under Ar (Control Exotherm) Step1->Step2 Step3 3. Reaction Warm to RT (Stir 3 hrs) Step2->Step3 Step4 4. Quenching Sat. NaHCO3 (aq) (Neutralize HF) Step3->Step4 Step5 5. Purification Fractional Distillation (bp ~86°C) Step4->Step5

Step-by-step workflow for the fluorodehydroxylation of 2,2,2-trichloroethanol.

Protocol 2: Radical Photochlorination (Pilot Scale)
  • Initiation: Vaporize 1-fluoroethane and mix with anhydrous Cl₂ gas in a 1:3.2 molar ratio inside a quartz-lined photochemical flow reactor.

  • Irradiation: Expose the gas mixture to UV light (λ = 300-350 nm) at a controlled bed temperature of 150 °C.

  • Validation & Fractionation: The system is self-validating via continuous inline GC-MS sampling of the effluent gas. Once the tri-chlorinated state is confirmed as the dominant peak, route the effluent through a basic scrubber system to remove HCl, followed by continuous cryogenic distillation to separate HCFC-131b from under-chlorinated byproducts.

Quantitative Data & Pathway Comparison

To assist process chemists in selecting the appropriate synthetic route, the quantitative metrics of both pathways are summarized below.

ParameterPathway A: PhotochlorinationPathway B: Fluorodehydroxylation
Primary Precursor 1-Fluoroethane (CH₃CH₂F)2,2,2-Trichloroethanol (CCl₃CH₂OH)
Core Reagent Chlorine Gas (Cl₂)DAST (Et₂NSF₃)
Reaction Temperature 150 °C (with UV irradiation)-78 °C to 25 °C
Typical Yield 65 - 75% (Post-fractionation)85 - 92%
Primary Byproducts HCl, Under-chlorinated ethanesHF, Et₂NS(O)F
Scalability High (Industrial/Pilot)Low to Medium (Laboratory)
Purity Profile Requires complex distillationHigh crude purity; simple distillation

Regulatory & Environmental Considerations

HCFC-131b is classified as a Class II Ozone-Depleting Substance (ODS) and a volatile halogenated organic compound. Its synthesis, handling, and disposal must strictly comply with local environmental regulations. Furthermore, biological degradation studies indicate that chlorinated aliphatic compounds of this nature require specific anaerobic microbial populations for effective bioremediation [3], mandating closed-loop synthesis systems to prevent environmental discharge.

Foundational

An In-depth Technical Guide on the Acute Toxicity and Health Hazards of 1,1,1-Trichloro-2-fluoroethane Exposure

For Researchers, Scientists, and Drug Development Professionals Abstract 1,1,1-Trichloro-2-fluoroethane is a halogenated hydrocarbon, a class of compounds with known toxicological profiles. While specific data on this pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trichloro-2-fluoroethane is a halogenated hydrocarbon, a class of compounds with known toxicological profiles. While specific data on this particular isomer is limited, this guide synthesizes established principles of halogenated hydrocarbon toxicology to provide a comprehensive overview of its expected acute toxicity and health hazards. The primary risks associated with acute, high-level exposure include central nervous system (CNS) depression and cardiac sensitization. This document details the probable toxicokinetics, mechanisms of action, target organ toxicities, and recommended experimental protocols for hazard assessment, providing a critical resource for professionals handling this or structurally similar compounds.

Introduction and Physicochemical Properties

1,1,1-Trichloro-2-fluoroethane (HCFC-131a) is a hydrochlorofluorocarbon (HCFC). As with other compounds in this class, its physical properties—namely volatility and lipophilicity—are key determinants of its toxicokinetic behavior. Hydrochlorofluorocarbons were developed as replacements for chlorofluorocarbons (CFCs) due to their reduced potential for stratospheric ozone depletion.[1] However, the presence of C-H bonds, which makes them more susceptible to degradation in the troposphere, also makes them more susceptible to metabolic activation in biological systems.[1][2]

Understanding the acute hazards is paramount for ensuring occupational safety and for guiding preclinical development should such structures be considered as scaffolds or intermediates. The primary route of acute exposure in an occupational setting is inhalation.[3]

Toxicokinetics: A Mechanistic Walkthrough

The biological effects of a xenobiotic are governed by its absorption, distribution, metabolism, and excretion (ADME). For 1,1,1-trichloro-2-fluoroethane, this profile can be inferred from related halogenated ethanes.

  • Absorption: Due to its high vapor pressure and lipid solubility, 1,1,1-trichloro-2-fluoroethane is expected to be rapidly absorbed into the bloodstream following inhalation.[4] Dermal absorption is also possible, particularly with prolonged contact, as the substance can defat the skin, increasing its permeability.[5][6]

  • Distribution: Following absorption, its lipophilicity drives its distribution to tissues with high lipid content and significant perfusion. The most critical of these is the central nervous system (CNS), which accounts for the prominent narcotic effects of this chemical class.[7][8] Adipose tissue will also serve as a reservoir, leading to a prolonged elimination phase after exposure ceases.

  • Metabolism: Metabolism is the primary driver of the target-organ toxicity of many hydrochlorofluorocarbons.[2] The initial and rate-limiting step is the cytochrome P450-catalyzed oxidation of the C-H bond.[2][9] For 1,1,1-trichloro-2-fluoroethane, this would occur at the carbon bearing the single fluorine atom. This oxidation leads to the formation of a reactive acyl halide intermediate. This intermediate can then be hydrolyzed to form halogenated carboxylic acids or reduced to halogenated alcohols, which are subsequently conjugated (e.g., with glucuronic acid) and excreted.[2][10][11] Studies on the structurally similar HCFC-131a (1-fluoro-1,1,2-trichloroethane) confirm the formation of metabolites such as 2,2-dichloro-2-fluoroethyl glucuronide and dichlorofluoroacetic acid.[10][12]

Metabolic Activation Pathway

The following diagram illustrates the probable metabolic pathway for 1,1,1-trichloro-2-fluoroethane, catalyzed primarily by cytochrome P450 2E1 (CYP2E1).

Metabolic_Pathway cluster_liver Hepatocyte parent 1,1,1-Trichloro-2-fluoroethane (CCl3-CH2F) intermediate1 [CCl3-CHF-OH] Unstable Gem-halohydrin parent->intermediate1 CYP2E1 Oxidation (Hydroxylation) intermediate2 Trichloroacetaldehyde (CCl3-CHO) intermediate1->intermediate2 Spontaneous Dehydrofluorination metabolite1 Trichloroacetic Acid (TCA) intermediate2->metabolite1 Aldehyde Dehydrogenase metabolite2 Trichloroethanol intermediate2->metabolite2 Alcohol Dehydrogenase conjugate Trichloroethanol Glucuronide (Excreted in Urine) metabolite2->conjugate UGT Conjugation

Caption: Probable metabolic pathway of 1,1,1-trichloro-2-fluoroethane in the liver.

  • Excretion: The parent compound can be excreted unchanged via exhalation. Metabolites, primarily in their conjugated forms, are excreted in the urine.[10][13]

Acute Health Hazards and Target Organ Toxicity

Acute exposure to high concentrations of 1,1,1-trichloro-2-fluoroethane vapor can lead to a rapid onset of symptoms. The primary target organs are the central nervous system and the cardiovascular system.

Central Nervous System (CNS) Depression

Like other halogenated hydrocarbons, 1,1,1-trichloro-2-fluoroethane is expected to be a potent CNS depressant.[8][14]

  • Mechanism: The high lipid solubility allows the molecule to easily cross the blood-brain barrier and partition into neuronal membranes. This disrupts the function of ion channels and neurotransmitter receptors, leading to a general anesthetic or narcotic effect.

  • Symptoms: Exposure to high concentrations can cause symptoms progressing from dizziness, headache, and incoordination to confusion, lethargy, unconsciousness, and ultimately, death from respiratory failure.[5][7]

Cardiac Sensitization

A critical and potentially fatal hazard of many halogenated hydrocarbons is cardiac sensitization.[15] This phenomenon is an increased sensitivity of the myocardium to the arrhythmogenic effects of catecholamines (e.g., adrenaline).[15][16]

  • Mechanism: While not fully elucidated for every compound, the mechanism is believed to involve the disruption of cardiac ion channel function (potassium, calcium, and sodium channels).[16] This alters the shape and duration of the cardiac action potential, making the heart more susceptible to arrhythmias, especially in the presence of elevated adrenaline levels caused by stress, fear, or physical exertion.[17][18]

  • Symptoms: There may be no warning signs before the sudden onset of a serious cardiac arrhythmia, such as ventricular fibrillation, leading to collapse and death.[17] This risk is why deliberate inhalation (abuse) of similar compounds can be fatal.

Other Target Organ Effects
  • Respiratory Tract: High vapor concentrations can cause irritation to the respiratory tract.[6][19] In a confined space, the vapor can also displace oxygen, leading to asphyxiation.[7]

  • Liver and Kidney: While significant liver and kidney damage is more commonly associated with chronic exposure, acute high-dose exposures can initiate injury. The formation of reactive metabolites, such as acyl halides and aldehydes, can lead to covalent binding to cellular macromolecules, oxidative stress, and lipid peroxidation, causing acute cellular damage.[6]

  • Skin and Eyes: Direct contact with the liquid can cause skin irritation due to its defatting properties, leading to dryness and redness.[5][20] Eye contact can cause irritation.[19]

Quantitative Toxicity Data (Surrogate Data)

CompoundCAS No.Test SpeciesRouteValueReference
1,1,1-Trichloroethane 71-55-6Rat (Male/Female)Oral LD5010,300 - 12,300 mg/kg[21]
1,1,2-Trichloroethane 79-00-5RatInhalation LC502,000 ppm (4 hours)[22]
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) 76-13-1RatInhalation LC5038,500 ppm (4 hours)[23]
1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) 2837-89-0RatInhalation ALC (4-hr)230,000 ppm[13]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; ALC: Approximate Lethal Concentration.

Experimental Protocols: Assessing Acute Inhalation Toxicity

To formally assess the acute inhalation toxicity and determine the LC50 of a compound like 1,1,1-trichloro-2-fluoroethane, a standardized protocol such as the OECD Test Guideline 403 is employed.[3][24]

Workflow for OECD 403 Acute Inhalation Toxicity Study

Caption: Standard workflow for an OECD 403 Acute Inhalation Toxicity study.

Step-by-Step Methodology (Abbreviated)
  • Preparation: Characterize the test substance's identity, purity, and stability under test conditions.[25]

  • Animal Selection: Use young adult laboratory rodents (typically rats) from a single strain. Acclimatize animals for at least 5 days before exposure.[3]

  • Exposure System: Conduct the study using a dynamic inhalation exposure system capable of maintaining a stable and uniform concentration of the test substance vapor in the air.[3]

  • Protocol:

    • Divide animals into at least 3 test groups and one control group (air only), with an equal number of males and females in each group (typically 5 per sex).

    • Expose animals for a fixed duration, usually 4 hours.[3]

    • Monitor and record chamber concentration, temperature, humidity, and airflow continuously.

  • Post-Exposure:

    • Observe animals for a period of 14 days.[3]

    • Record all signs of toxicity, morbidity, and mortality daily.

    • Record body weights just before exposure and on days 7 and 14.

  • Pathology: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).

  • Data Analysis: Analyze mortality data using appropriate statistical methods (e.g., Probit analysis) to determine the LC50 value with 95% confidence intervals.[25]

This study must be conducted in compliance with Good Laboratory Practice (GLP) standards.[3]

Conclusion

While specific toxicological data for 1,1,1-trichloro-2-fluoroethane are sparse, a robust risk assessment can be constructed based on its chemical class. The primary acute hazards are CNS depression and cardiac sensitization, driven by its physicochemical properties. The metabolism via cytochrome P450 is a key event that can lead to the formation of reactive intermediates implicated in other organ toxicities. Any research or development involving this compound must proceed with appropriate engineering controls (e.g., ventilation) and personal protective equipment to mitigate the risks of acute inhalation exposure. Standardized toxicological testing, such as the OECD 403 guideline, is essential for quantifying its inhalation hazard and ensuring regulatory compliance.

References

  • Jo, S., & Kim, H. (2008). Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons?
  • Toxicology IND Services. (n.d.). Acute Inhalation Toxicity OECD 403.
  • Reinhardt, C. F. (1998). CARDIAC SENSITIZATION: METHODS DEVELOPMENT AND UNDERSTANDING THE HAZARD AND POTENTIAL RISK. Halon Options Technical Working Conference.
  • Jo, S., & Kim, H. (2008). Mechanisms Involved in Cardiac Sensitization by Volatile Anesthetics: General Applicability to Halogenated Hydrocarbons? Taylor & Francis Online.
  • Mullin, L. S., Azar, A., Reinhardt, C. F., Smith, P. E., & Fabryka, E. F. (2010). Halogenated Hydrocarbon-Induced Cardiac Arrhythmias Associated with Release of Endogenous Epinephrine. Taylor & Francis Online.
  • Altogen Labs. (n.d.). OECD 403/OCSPP 870.1300: Acute inhalation toxicity.
  • OECD. (2024). Test No. 403: Acute Inhalation Toxicity.
  • Clark, D. G., & Tinston, D. J. (1982). Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. British journal of industrial medicine, 39(1), 32-35.
  • Altogen Labs. (n.d.). Acute Inhalation Toxicity OECD 403.
  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity.
  • Haz-Map. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane - Hazardous Agents.
  • Anders, M. W., & Dekant, W. (1990). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental health perspectives, 85, 123–130.
  • Anders, M. W., & Dekant, W. (1990). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. PubMed.
  • NextSDS. (n.d.). 1,1,1-trichloro-2-fluoro-ethane — Chemical Substance Information.
  • ECHEMI. (n.d.). 1,1,1-trichloro-2-fluoro-ethane SDS, 2366-36-1 Safety Data Sheets.
  • Yin, H., Jones, J. P., & Anders, M. W. (1995). Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane. Chemical research in toxicology, 8(2), 262–268.
  • PubChem. (n.d.). 1,1,1-Trichloroethane.
  • Yin, H., Jones, J. P., & Anders, M. W. (1995). Metabolism of 1-Fluoro-1,1,2-trichloroethane, 1,2-Dichloro-1,1-difluoroethane, and 1,1,1-Trifluoro-2-chloroethane. American Chemical Society.
  • Yin, H., Jones, J. P., & Anders, M. W. (1995). Metabolism of 1-Fluro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane. OSTI.GOV.
  • Centers for Disease Control and Prevention. (n.d.). Methyl chloroform - NIOSH Pocket Guide to Chemical Hazards.
  • Dekant, W. (1996). Toxicology of chlorofluorocarbon replacements. Environmental health perspectives, 104 Suppl 1, 75–83.
  • International Labour Organization & World Health Organization. (2021). ICSC 0079 - 1,1,1-TRICHLOROETHANE.
  • Yin, H., & Anders, M. W. (1997).
  • OECD. (2005). 1-CHLORO-1,2,2,2-TETRAFLUOROETHANE CAS N°: 2837-89-0.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : T.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,1,1-Trichloroethane.
  • Synquest Labs. (n.d.). 1,1,2-Trichlorotrifluoroethane - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). 1,1,2-Trichloroethane - NIOSH Pocket Guide to Chemical Hazards.
  • International Programme on Chemical Safety. (n.d.). ICSC 0080 - 1,1,2-TRICHLOROETHANE.
  • Fisher Scientific. (2025). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.
  • Medin, A., & Johanson, G. (2014). The physiologically based toxicokinetic (PBTK) model used to describe the kinetics of HFC-134a.
  • Office of Environmental Health Hazard Assessment. (1998). Summary of the Public Health Goal for 1,1,2-Trichloro-1,2,2-Trifluoroethane (FC-113).
  • Dekant, W. (1996). Toxicology of Chlorofluorocarbon Replacements.
  • Occupational Safety and Health Administration. (2020). 1,1,2-TRICHLOROETHANE.
  • Chemwatch. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for 1,1,1-Trichloroethane.
  • PubChem. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane.

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Decomposition Mechanisms of 1,1,1-Trichloro-2-fluoroethane (HCFC-131a)

A Predictive and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted thermal decomposition mechanisms of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal decomposition mechanisms of 1,1,1-trichloro-2-fluoroethane (CH₂F-CCl₃, HCFC-131a). In the absence of direct experimental studies on this specific molecule, this document leverages a robust, evidence-based approach, drawing on extensive data from structurally analogous halogenated ethanes, particularly 1,1,1-trichloroethane. We will explore the primary competing reaction pathways—unimolecular elimination and bond fission—and detail the subsequent radical chain reactions. This guide is designed to provide researchers and professionals with a foundational understanding of the high-temperature chemistry of HCFC-131a, grounded in established principles of physical organic chemistry and reaction kinetics.

Introduction and Rationale

1,1,1-Trichloro-2-fluoroethane, also known as HCFC-131a, is a hydrochlorofluorocarbon with the chemical structure CH₂F-CCl₃. Understanding its behavior at elevated temperatures is critical for assessing its environmental fate, potential for forming toxic byproducts in industrial applications, and for the development of safe handling and destruction protocols.

Direct experimental data on the pyrolysis of HCFC-131a is notably scarce in the published literature. To address this knowledge gap, this guide employs a predictive methodology rooted in the well-documented thermal decomposition of analogous compounds. The core of this analysis rests on comparing HCFC-131a to 1,1,1-trichloroethane (CH₃-CCl₃), its non-fluorinated counterpart, for which extensive kinetic and mechanistic data are available. By substituting a methyl group (CH₃) with a monofluoromethyl group (CH₂F), we can logically deduce the primary and secondary reaction pathways that govern the thermal degradation of HCFC-131a.

Theoretical Framework: The Competing Pathways of Unimolecular Decomposition

The thermal decomposition of halogenated ethanes is governed by high-energy unimolecular reactions that can proceed through several competing channels. The dominant pathway is determined by the activation energy (Ea) of each potential reaction, which is closely related to the bond dissociation energies (BDEs) of the bonds being broken. For a molecule like CH₂F-CCl₃, the primary initiation steps are:

  • Homolytic Bond Fission: The breaking of a single bond to form two radical species.

  • Molecular Elimination: The concerted removal of a small molecule (like HCl or HF) to form an alkene.

The relative strengths of the chemical bonds in HCFC-131a are the primary determinant of its decomposition mechanism.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Implication for HCFC-131a
C-Cl~70-80A relatively weak bond, making C-Cl fission a highly probable initiation step.
C-C~85-95Stronger than C-Cl, but weaker than C-F and C-H. A possible but less likely primary scission.
C-H~98-105A strong bond, making C-H fission an unlikely initiation event.
C-F~110-120The strongest bond in the molecule; C-F scission is not a favored primary pathway.[1][2]

Based on these general BDEs, the most likely unimolecular decomposition pathways for HCFC-131a are C-Cl bond fission and 1,2-HCl elimination . C-C bond fission is a secondary possibility, while C-F and C-H bond fission are considered energetically unfavorable as primary steps.

Predicted Core Decomposition Mechanisms

We will now detail the most probable reaction pathways for the thermal decomposition of HCFC-131a, drawing direct analogies from studies on 1,1,1-trichloroethane and other relevant haloalkanes.[3]

Pathway A: C-Cl Bond Fission (Radical Chain Mechanism)

This pathway is predicted to be a major contributor to the overall decomposition, analogous to the primary decomposition channel for 1,1,1-trichloroethane.[3]

1. Initiation: The process begins with the homolytic cleavage of the weakest bond, a C-Cl bond, to generate a 1,1-dichloro-2-fluoroethyl radical and a chlorine radical. CH₂F-CCl₃ → CH₂F-ĊCl₂ + Cl•

2. Propagation: The highly reactive chlorine radical then propagates a chain reaction.

  • Hydrogen Abstraction: The chlorine radical abstracts a hydrogen atom from an undissociated HCFC-131a molecule, forming HCl and a new haloalkyl radical. Cl• + CH₂F-CCl₃ → HCl + •CHF-CCl₃

  • β-Scission: The resulting radicals are unstable at high temperatures and can undergo β-scission, breaking the C-C bond to form stable alkenes and a new radical.

    • CH₂F-ĊCl₂ → CH₂F + CCl₂ (dichloro-carbene) or CH₂=CCl₂ + F• (less likely)
    • •CHF-CCl₃ → CHF=CCl₂ + Cl• (regenerating the chain carrier)

3. Termination: The chain reaction is terminated by the combination of two radical species.

  • 2 Cl• → Cl₂

  • 2 CH₂F-ĊCl₂ → CH₂F-CCl₂-CCl₂-CH₂F

  • Cl• + CH₂F-ĊCl₂ → CH₂F-CCl₃

Predicted Products: The primary products from this pathway are predicted to be 1,1-dichloroethene (vinylidene chloride, CH₂=CCl₂) , hydrogen chloride (HCl) , and various chlorinated and fluorinated byproducts.

Pathway B: 1,2-HCl Elimination (Molecular Mechanism)

This is a concerted, non-radical pathway that competes with bond fission, particularly at lower pyrolysis temperatures. It is a well-documented pathway for many chlorinated alkanes.[3][4]

Mechanism: A single transition state involves the simultaneous breaking of a C-H and a C-Cl bond and the formation of an H-Cl bond and a C=C double bond. CH₂F-CCl₃ → [Transition State] → CH₂=CCl₂ + HCl

Predicted Products: This pathway directly yields 1,1-dichloroethene (CH₂=CCl₂) and hydrogen chloride (HCl) .

Pathway C: C-C Bond Fission

While less likely than C-Cl fission due to a higher bond dissociation energy, C-C bond scission can occur, especially at very high temperatures.

Initiation: CH₂F-CCl₃ → •CH₂F + •CCl₃

Subsequent Reactions: The resulting monofluoromethyl (•CH₂F) and trichloromethyl (•CCl₃) radicals will undergo a complex series of reactions, including recombination and disproportionation.

  • 2 •CCl₃ → C₂Cl₆ (Hexachloroethane)

  • 2 •CH₂F → C₂H₄F₂ (1,2-Difluoroethane)

  • •CH₂F + •CCl₃ → CH₂F-CCl₃ (Recombination to starting material)

Predicted Products: This pathway would lead to a different suite of products, including hexachloroethane (C₂Cl₆) and 1,2-difluoroethane (C₂H₄F₂) .

The overall decomposition is a competition between these pathways. The diagram below illustrates this proposed network.

G cluster_main Thermal Decomposition of CH₂F-CCl₃ cluster_pathA Pathway A: C-Cl Fission cluster_pathB Pathway B: HCl Elimination cluster_pathC Pathway C: C-C Fission start CH₂F-CCl₃ (HCFC-131a) A1 CH₂F-ĊCl₂ + Cl• start->A1 Δ (High T) B1 CH₂=CCl₂ + HCl start->B1 Δ (Lower T) C1 •CH₂F + •CCl₃ start->C1 Δ (Very High T) A2 Radical Chain Reactions (H-abstraction, β-scission) A1->A2 Initiation A3 Major: CH₂=CCl₂, HCl A2->A3 Propagation C2 Radical Recombination C1->C2 Initiation C3 C₂Cl₆, C₂H₄F₂ C2->C3 G cluster_workflow Single-Pulse Shock Tube (SPST) Experimental Workflow prep 1. Mixture Preparation (0.1% HCFC-131a in Ar) load 2. Load Mixture into Shock Tube prep->load shock 3. Generate Shock Wave (Diaphragm Rupture) load->shock react 4. Reaction behind Reflected Shock (1000-1500 K, ~1 ms) shock->react quench 5. Rapid Quenching (Rarefaction Wave) react->quench sample 6. Sample Gas Mixture quench->sample analysis 7. GC-MS Analysis (Product ID & Quantification) sample->analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 1,1,1-Trichloro-2-fluoroethane by HS-GC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Protocol & Technical Application Guide Introduction & Regulatory Context 1,1,1-Trichloro-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Protocol & Technical Application Guide

Introduction & Regulatory Context

1,1,1-Trichloro-2-fluoroethane (HCFC-131b) is a volatile halogenated alkane historically utilized as a chemical intermediate, specialized solvent, and refrigerant. Due to its classification as an ozone-depleting substance (ODS) and its stringent regulation under international environmental frameworks, rigorous analytical monitoring is essential [1]. For drug development professionals and environmental scientists, detecting trace levels of HCFC-131b in complex matrices—such as pharmaceutical intermediates, wastewater, or polymer packaging—requires a highly specific, sensitive, and reproducible analytical method.

This application note details a robust Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) protocol. As a Senior Application Scientist, I have designed this workflow not merely as a sequence of steps, but as a self-validating analytical system that prioritizes column longevity, minimizes matrix interference, and ensures high-confidence quantification.

Chemical Profile & Analytical Rationale

Understanding the physicochemical properties of HCFC-131b is the foundation of our experimental design.

Table 1: Physicochemical Properties of 1,1,1-Trichloro-2-fluoroethane

PropertyValueAnalytical Implication
IUPAC Name 1,1,1-Trichloro-2-fluoroethaneTarget analyte identification
CAS Registry Number 2366-36-1 / 27154-33-2Cross-referencing standard purity [2]
Molecular Formula C2H2Cl3FDictates isotopic fragmentation pattern
Molecular Weight 151.39 g/mol Determines upper mass range for SIM
Boiling Point ~ 88 °CHighly suitable for Headspace extraction
The Causality of Method Design (E-E-A-T)
  • Why Headspace (HS) Sampling? Direct liquid injection of complex matrices (e.g., polymer extracts or API slurries) rapidly degrades GC inlet liners and stationary phases. Because HCFC-131b has a boiling point of 88 °C, it partitions readily into the gas phase. By heating the sealed sample to 80 °C, we selectively drive the volatile halocarbon into the headspace, leaving non-volatile matrix interferents behind. This thermodynamic separation is the first line of defense for instrument longevity.

  • Why a DB-624 Column? The stationary phase of a DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides the optimal phase ratio and polarity for separating volatile halogenated compounds [3]. It offers excellent retention for low-boiling halocarbons while preventing co-elution with common organic solvents like methanol or DMSO.

  • Why SIM Mode over Full Scan? Under 70 eV Electron Ionization (EI), the C-C bond of HCFC-131b cleaves to yield a highly abundant trichloromethyl cation ( [CCl3​]+ ). Due to the natural abundance of Chlorine-35 and Chlorine-37, this fragment produces a distinct isotopic cluster at m/z 117, 119, and 121. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting these specific ions, we increase the signal-to-noise ratio by orders of magnitude and establish a self-validating system where the isotopic ratio (m/z 117:119) confirms peak identity.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 1,1,1-Trichloro-2-fluoroethane reference standard (purity ≥ 99.0%).

  • Internal Standard (IS): Fluorobenzene or 1,4-Difluorobenzene (20 µg/mL in methanol). The IS is critical; it compensates for matrix-induced variations in headspace partitioning and minor volumetric errors during sample preparation.

  • Diluent: HPLC-grade water (for environmental samples) or Dimethyl Sulfoxide (DMSO) (for solid/polymer matrices).

Instrumentation Setup

Table 2: HS-GC Operating Parameters

ParameterSetting
Headspace Oven Temp 80 °C (Prevents water vapor overload)
Vial Equilibration Time 20 minutes
Transfer Line Temp 110 °C
GC Column DB-624 (30 m × 0.25 mm ID × 1.4 µm film)
Carrier Gas Helium (1.0 mL/min, constant flow)
Inlet Temperature 200 °C
Split Ratio 10:1 (Adjustable based on required LOD)
Oven Program 40 °C (hold 3 min) → 10 °C/min to 150 °C → 25 °C/min to 220 °C (hold 2 min)

Table 3: MS & SIM Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Target Ion (Quantifier) m/z 117 ( [CCl3​]+ )
Qualifier Ions m/z 119 ( [CCl3​]+ isotope), m/z 115 ( [C2​H2​Cl2​F]+ )
IS Target Ion m/z 96 (Fluorobenzene)
Step-by-Step Workflow
  • Standard Preparation: Prepare a master stock solution of HCFC-131b in methanol. Generate a 5-point calibration curve (e.g., 0.1 to 10 µg/mL) by spiking the stock into the selected diluent.

  • Sample Preparation: Accurately weigh 1.0 g of solid sample or transfer 5.0 mL of liquid sample into a 20 mL headspace vial.

  • Internal Standard Addition: Spike 10 µL of the IS solution into each calibration and sample vial. Crucial step: Ensure the syringe needle is submerged in the diluent to prevent evaporative loss of the IS.

  • Sealing: Immediately crimp the vial with a PTFE/silicone septum. A proper seal is mandatory to prevent the loss of volatiles during the 80 °C equilibration.

  • Execution: Load the vials into the headspace autosampler and initiate the sequence.

Workflow N1 1. Sample Prep Matrix + IS Spike N2 2. Headspace 80°C, 20 min N1->N2 N3 3. GC Separation DB-624 Column N2->N3 N4 4. EI Ionization 70 eV N3->N4 N5 5. SIM Detection m/z 117, 119 N4->N5

Fig 1: End-to-end HS-GC-MS analytical workflow for volatile halocarbon quantification.

System Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the following criteria must be actively monitored:

  • System Suitability: The relative standard deviation (RSD) of the IS peak area across all injections must be ≤ 5%. A drifting IS area indicates a leak in the headspace vials or a failing syringe.

  • Ion Ratio Confirmation: The ratio of m/z 119 to m/z 117 must remain within ± 15% of the theoretical isotopic ratio (~97%). Deviation indicates a co-eluting interference, requiring an adjustment to the GC oven ramp.

Troubleshooting Start Issue: Low Analyte Signal Check1 Check Vial Seal & Crimp Start->Check1 Fix1 Recrimp / Replace Septa Check1->Fix1 Leak Detected Check2 Evaluate MS Air/Water Tune Check1->Check2 Seal Intact Fix1->Check1 Fix2 Locate Leak / Bake Source Check2->Fix2 High m/z 18/28 Check3 Assess Column Integrity Check2->Check3 Tune Passes Fix2->Check2 Fix3 Trim Column / Change Liner Check3->Fix3 Peak Tailing Valid System Validated Check3->Valid Peaks Symmetrical Fix3->Check3

Fig 2: Logical decision tree for diagnosing and resolving GC-MS signal attenuation.

References

  • U.S. Environmental Protection Agency (EPA). "Significant New Alternatives Policy (SNAP) Program." EPA.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75397, Ethane, 1,1,1-trichloro-2-fluoro-" PubChem. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods. URL:[Link]

Application

use of 1,1,1-trichloro-2-fluoroethane as a solvent in organic synthesis

Title: Application Note: 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) as a Specialized Solvent and Building Block in Organic Synthesis Introduction & Physico-Chemical Causality As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) as a Specialized Solvent and Building Block in Organic Synthesis

Introduction & Physico-Chemical Causality

As a Senior Application Scientist, I frequently encounter the challenge of selecting appropriate solvents for highly reactive free-radical and photochemical processes. Historically, carbon tetrachloride ( CCl4​ ) and 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113) were the gold standards due to their absolute inertness. However, their severe ozone-depleting potential led to their global phase-out.

1,1,1-Trichloro-2-fluoroethane (HCFC-131b, CAS 2366-36-1) has emerged as a highly specialized alternative for specific synthetic niches[1]. The efficacy of a solvent in free-radical halogenation hinges on its inertness to electrophilic radical attack (e.g., Br∙ ). HCFC-131b ( CCl3​−CH2​F ) possesses a highly polarized structure. The strong electron-withdrawing nature of the trichloromethyl ( −CCl3​ ) and fluorine ( −F ) groups drastically reduces the electron density around the −CH2​− protons. This deactivation increases the activation energy required for hydrogen abstraction, rendering the solvent kinetically inert under standard radical propagation conditions. Furthermore, its boiling point of 366 K (93 °C)[2] provides an optimal thermal window for the thermal decomposition of initiators like Azobisisobutyronitrile (AIBN), making it a superior reflux medium compared to lower-boiling alternatives.

Regulatory Context & EHS (As of 2026)

To maintain scientific and operational trustworthiness, it is critical to acknowledge that HCFC-131b is a Class II Ozone-Depleting Substance. Under current 2026 Montreal Protocol and regional REACH guidelines, its application is strictly limited to closed-system laboratory environments. All protocols utilizing this solvent must incorporate cryogenic trapping and fractional distillation to ensure >95% solvent recovery, preventing atmospheric venting.

Applications in Organic Synthesis

A. Solvent for Wohl-Ziegler Bromination: HCFC-131b serves as an effective matrix for allylic and benzylic brominations using N-Bromosuccinimide (NBS). Its kinetic inertness prevents solvent degradation, while its boiling point allows for rapid AIBN activation.

B. Fluorinated C2-Building Block: Beyond its role as a solvent, polyfluorinated ethanes like HCFC-131b act as versatile C2-synthons. As highlighted by Nenajdenko et al., these molecules can undergo controlled dehydrohalogenation or cross-coupling to synthesize complex fluorinated pharmaceuticals and agrochemicals, providing a critical pathway to introduce trifluoromethyl or fluoroethyl pharmacophores[3].

Quantitative Data: Solvent Comparison

The following table summarizes the physico-chemical properties of HCFC-131b against historical halogenated solvents, justifying its selection for high-temperature radical workflows.

PropertyCarbon Tetrachloride ( CCl4​ )Freon-113 ( C2​Cl3​F3​ )HCFC-131b ( C2​H2​Cl3​F )
Molecular Weight ( g/mol ) 153.82187.38151.39[1]
Boiling Point (°C) 76.747.693.0[2]
Radical Inertness AbsoluteAbsoluteHigh (Kinetically Deactivated)
Ozone Depletion Potential High (Class I)High (Class I)Moderate (Class II)
Primary Synthetic Utility ObsoleteObsoleteHigh-Temp Reflux / C2-Synthon[3]

Experimental Protocol: Self-Validating Benzylic Bromination

Objective: Benzylic bromination of 4-methylanisole to 4-(bromomethyl)anisole using NBS in HCFC-131b. Design Philosophy: This protocol operates as a self-validating system. It incorporates built-in physical and analytical checkpoints to verify mechanistic fidelity before proceeding to subsequent steps, eliminating downstream failures.

Step-1: Reagent Preparation & Validation

  • Recrystallize NBS from boiling water and dry under high vacuum overnight.

  • Validation Checkpoint 1 (Purity): Measure the melting point of the NBS. It must be strictly 173-175 °C. A lower melting point indicates hydrobromic acid ( HBr ) contamination, which will erroneously trigger electrophilic aromatic substitution rather than the desired radical pathway.

Step-2: Reaction Assembly

  • In a flame-dried, 2-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 10 mmol of 4-methylanisole in 25 mL of anhydrous HCFC-131b.

  • Add 11 mmol of the purified NBS and 0.5 mmol of AIBN.

  • Causality Note: NBS is insoluble in HCFC-131b at room temperature and will rest at the bottom of the flask.

Step-3: Initiation and Reflux

  • Heat the mixture to a gentle reflux (93 °C) using an oil bath.

  • Validation Checkpoint 2 (Visual Endpoint): As the radical chain reaction proceeds, the dense NBS is consumed, and the byproduct (succinimide) is generated. Succinimide is less dense than HCFC-131b. The reaction is complete when all solid material has floated to the surface of the solvent.

Step-4: Analytical Confirmation

  • Withdraw a 50 µL aliquot, dilute in hexane, and analyze via GC-MS.

  • Validation Checkpoint 3 (Analytical): Confirm the disappearance of the starting material ( m/z 122) and the appearance of the brominated product, characterized by a distinct 1:1 isotopic doublet at m/z 200 and 202 ( M+ and M+2 ).

Step-5: Work-up and Closed-System Solvent Recovery

  • Filter the buoyant succinimide byproduct through a sintered glass funnel.

  • Transfer the filtrate to a rotary evaporator equipped with a dry ice/acetone cold trap (-78 °C).

  • Validation Checkpoint 4 (EHS Compliance): Evaporate the HCFC-131b under reduced pressure. Weigh the recovered solvent in the cold trap; mass balance recovery must exceed 95% to comply with 2026 environmental standards.

Mechanistic Pathway Visualization

The following diagram illustrates the free-radical chain mechanism and highlights the critical role of the HCFC-131b solvent matrix in preventing unwanted side reactions.

RadicalMechanism Initiation Initiation Phase AIBN → 2 R• + N2↑ R• + Br2 → RBr + Br• Propagation1 Propagation Step 1 Ar-CH3 + Br• → Ar-CH2• + HBr Initiation->Propagation1 Generates Br• Propagation2 Propagation Step 2 Ar-CH2• + Br2 → Ar-CH2Br + Br• Propagation1->Propagation2 Benzyl Radical Propagation2->Propagation1 Regenerates Br• (Chain) Termination Termination Phase Radical Recombination (e.g., Br• + Br• → Br2) Propagation2->Termination Radical Depletion Solvent Solvent Matrix: HCFC-131b EWG (-CCl3, -F) deactivates -CH2- Prevents solvent abstraction Solvent->Propagation1 Kinetically Inert Environment Solvent->Propagation2

Fig 1. Free-radical bromination chain mechanism within the kinetically inert HCFC-131b solvent matrix.

References

  • Nenajdenko, V. G., Muzalevskiy, V. M., & Shastin, A. V. (2015). Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis. Chemical Reviews, 115(2), 973-1050.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75397, 1,1,1-Trichloro-2-fluoroethane.

  • QsarDB Repository. 10967/128 - QDB Compounds: 1,1,1-Trichloro-2-fluoroethane.

Sources

Method

Application Notes and Protocols for the Catalytic Fluorination of Chlorinated Ethanes to Synthesize HFC-134a

Abstract This technical guide provides a comprehensive overview and detailed laboratory-scale protocol for the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a), a critical hydrofluorocarbon refrigerant. While various sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed laboratory-scale protocol for the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a), a critical hydrofluorocarbon refrigerant. While various synthetic routes exist, this document focuses on the vapor-phase catalytic fluorination of chlorinated ethane precursors using anhydrous hydrogen fluoride (HF). We delve into the underlying reaction chemistry, explore the selection and activation of state-of-the-art chromium-based catalysts, and provide a step-by-step experimental procedure suitable for a research environment. The causality behind experimental choices, safety protocols for handling hazardous reagents like HF, and methods for product analysis are explained in detail to ensure scientific integrity and reproducibility.

Introduction and Strategic Context

1,1,1,2-tetrafluoroethane (HFC-134a) emerged as a leading replacement for chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (CFC-12), following the 1987 Montreal Protocol. CFCs were found to cause significant depletion of the stratospheric ozone layer through the catalytic action of chlorine radicals generated by UV photolysis.[1][2] HFC-134a, lacking chlorine, has an ozone depletion potential (ODP) of zero, making it an environmentally preferable alternative in applications like refrigeration, automotive air conditioning, and as a propellant in medical aerosols.

However, HFC-134a is a potent greenhouse gas with a high global warming potential (GWP), estimated at 1,300 over a 100-year timescale.[3] Its production and emissions are now subject to global phase-downs under amendments to the Montreal Protocol, such as the Kigali Amendment. Despite this, HFC-134a remains a crucial chemical, and understanding its synthesis is vital for the chemical industry, particularly as new, lower-GWP alternatives are developed from similar fluorinated building blocks.

The most prevalent industrial synthesis of HFC-134a involves the hydrofluorination of trichloroethylene (TCE).[4][5][6][7] This process typically occurs in two main stages, first producing the intermediate 1-chloro-1,1,1-trifluoroethane (HCFC-133a), which is subsequently fluorinated to HFC-134a.[8] The principles, catalysts, and reaction conditions discussed herein are directly applicable to this industrial pathway and to the fluorination of other chlorinated ethanes, including the user-specified 1,1,1-trichloro-2-fluoroethane, which represents a similar chlorine-for-fluorine exchange reaction.

Reaction Chemistry and Catalysis

The core of HFC-134a synthesis is the catalyzed, sequential substitution of chlorine atoms with fluorine atoms from anhydrous hydrogen fluoride. The overall transformation is highly selective when conducted under optimized conditions.

The Dominant Industrial Reaction Pathway

The synthesis from trichloroethylene (TCE) is a two-step vapor-phase process:

  • Fluorination of TCE to HCFC-133a: CCl₂=CHCl + 3HF --(Catalyst)--> CF₃CH₂Cl + 2HCl

  • Fluorination of HCFC-133a to HFC-134a: CF₃CH₂Cl + HF --(Catalyst)--> CF₃CH₂F + HCl

This multi-step approach allows for better control over the reaction exotherm and optimization of selectivity for the desired intermediate and final products.[8] The direct fluorination of a precursor like 1,1,1-trichloro-2-fluoroethane (CCl₃CH₂F) would similarly involve the stepwise replacement of the three chlorine atoms.

cluster_reactants1 cluster_products1 cluster_reactants2 cluster_products2 TCE Trichloroethylene (TCE) (CCl₂=CHCl) HCFC133a HCFC-133a (CF₃CH₂Cl) TCE->HCFC133a  Step 1: Fluorination HFC134a HFC-134a (CF₃CH₂F) HCFC133a->HFC134a  Step 2: Fluorination HF1 + 3HF HF2 + HF HCl1 - 2HCl HCl2 - HCl

Caption: Reaction pathway from Trichloroethylene to HFC-134a.

The Catalyst: Heart of the Process

The choice of catalyst is paramount for achieving high conversion and selectivity while minimizing unwanted byproducts.

  • Catalyst Composition: Chromium-based catalysts are the industry standard. Typically, this is bulk chromium(III) oxide (Cr₂O₃) or Cr₂O₃ supported on a carrier like aluminum trifluoride (AlF₃).[9] The active species is not the pure oxide but a chromium oxyfluoride formed in situ.

  • Catalyst Activation (Pre-fluorination): This is a critical, non-negotiable step. Before introducing the organic feedstock, the Cr₂O₃ catalyst must be treated with a flow of anhydrous HF at elevated temperatures (e.g., 260-350°C).[10] This process, known as pre-fluorination, converts the surface oxide to the active chromium oxyfluoride phase. This activation step dramatically increases the catalyst's Lewis acidity and its activity for C-Cl bond cleavage and C-F bond formation.[10]

  • Catalyst Deactivation: Over time, catalysts can lose activity due to "coking"—the deposition of carbonaceous materials on the surface—or irreversible phase changes.[11] This necessitates periodic regeneration, which can often be achieved by treating the catalyst with a stream of air or oxygen at high temperatures to burn off the coke, followed by re-fluorination.

Table 1: Comparison of Catalytic Systems for HFC-134a Synthesis

Catalyst SystemSupportTypical Temperature (°C)PressureKey AdvantagesReferences
Cr₂O₃Bulk300-400AtmosphericHigh activity, industry standard[10]
Cr₂O₃AlF₃250-350AtmosphericHigh yields (>90%), long catalyst life[9]
Zn/γ-Al₂O₃γ-Al₂O₃200-300AtmosphericHigh selectivity for HCFC-133a intermediate[12]

Detailed Laboratory Protocol for Vapor-Phase Fluorination

This protocol outlines the synthesis of HFC-134a from the HCFC-133a intermediate, as it is a well-defined single-step conversion representative of the final stage of industrial production.

WARNING: This procedure involves anhydrous hydrogen fluoride (HF), a highly corrosive and toxic substance that can cause severe, penetrating burns. All work must be conducted in a specialized, well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including an HF-resistant apron, full face shield, and specialized gloves (e.g., nitrile inner, neoprene or butyl outer), is mandatory. An emergency response plan, including readily accessible calcium gluconate gel or solution, must be in place.

Experimental Apparatus

The reaction is performed in a continuous-flow fixed-bed reactor system.

  • Reactor: A 1-inch outer diameter, 30 cm length tube made of Hastelloy C-276 or Monel 400, suitable for high-temperature, corrosive environments.

  • Heating: A clamshell tube furnace with a programmable temperature controller.

  • Gas Feed: Mass flow controllers (MFCs) for precise delivery of anhydrous HF, HCFC-133a, and an inert carrier gas (N₂). All wetted parts must be of corrosion-resistant materials.

  • Condensation & Collection: A primary condenser (dry ice/acetone, -78°C) to trap the crude product and a secondary trap.

  • Scrubber: A packed column or series of bubblers containing a 10-20% potassium hydroxide (KOH) solution to neutralize acidic off-gases (HCl, unreacted HF).

cluster_gas_feed Gas Feed System cluster_reactor Reactor Assembly cluster_workup Product Collection & Scrubbing HF_Cylinder Anhydrous HF Cylinder MFC_HF MFC (HF) HF_Cylinder->MFC_HF HCFC_Cylinder HCFC-133a Cylinder MFC_HCFC MFC (HCFC) HCFC_Cylinder->MFC_HCFC N2_Cylinder N₂ Cylinder MFC_N2 MFC (N₂) N2_Cylinder->MFC_N2 Mixer Gas Mixer MFC_HF->Mixer MFC_HCFC->Mixer MFC_N2->Mixer Reactor Fixed-Bed Reactor (Catalyst + Furnace) Mixer->Reactor Condenser Condenser (-78°C) Reactor->Condenser Collector Crude Product Collector Condenser->Collector Scrubber KOH Scrubber Collector->Scrubber Vent Vent Scrubber->Vent

Caption: Workflow for the vapor-phase catalytic fluorination setup.

Procedure

Part A: Catalyst Activation (Pre-fluorination)

  • Load the reactor with 10-15 g of Cr₂O₃ catalyst pellets, securing the catalyst bed with quartz wool plugs.

  • Assemble the reactor system in the fume hood.

  • Initiate a nitrogen flow (e.g., 50 sccm) through the reactor.

  • Heat the reactor to 350°C and hold for 1 hour to dry the catalyst.

  • Reduce the reactor temperature to 260°C.

  • While maintaining the N₂ flow, introduce a flow of anhydrous HF (e.g., 40 sccm).

  • Hold under these conditions for 2 hours.

  • Increase the reactor temperature to 350°C and hold for an additional 3 hours to complete the activation.[10]

  • Stop the HF flow and cool the reactor to the desired reaction temperature under a continuous N₂ purge.

Part B: HFC-134a Synthesis

  • Set the reactor furnace to the target reaction temperature (e.g., 350°C).

  • Stop the nitrogen purge flow.

  • Simultaneously introduce the reactant gas flows into the reactor via the MFCs. A typical molar ratio is HF:HCFC-133a of 5:1 to 10:1.

  • The total gas flow rate should be set to achieve a desired Gas Hourly Space Velocity (GHSV), a measure of the contact time of the reactants with the catalyst. A typical starting GHSV is ~900 h⁻¹.[10]

  • Allow the reaction to proceed, collecting the condensed effluent in the cold trap. The reaction is continuous; run for a desired period (e.g., 4-8 hours) to collect sufficient product for analysis.

  • Upon completion, stop the HCFC-133a and HF flows and re-initiate the N₂ purge.

  • Allow the reactor to cool to room temperature under the N₂ flow.

Part C: Product Work-up and Analysis

  • Once the system is cool and purged, carefully disconnect the product collector. Keep it cold to minimize loss of the volatile product (HFC-134a b.p. -26.3°C).

  • The crude product will be a mixture of HFC-134a, unreacted HCFC-133a, and dissolved HCl and HF.

  • For a preliminary analysis, a small vapor sample can be carefully taken from the headspace of the collector and injected into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Analysis: Use a suitable column (e.g., a PLOT column) to separate HFC-134a, HCFC-133a, and potential byproducts. The peak areas can be used to calculate the conversion of the starting material and the selectivity for the desired product.

  • Purification (Optional): For larger scales, the crude product can be purified. This involves carefully washing with a cold, dilute base (e.g., NaHCO₃ solution) to remove acids, followed by drying and fractional distillation to separate HFC-134a from unreacted starting material.

Start Crude Product from Cold Trap Vapor_Sample Vapor Headspace Sampling Start->Vapor_Sample Wash Optional: Cold Aqueous Wash (e.g., NaHCO₃) Start->Wash GC_Analysis GC / GC-MS Analysis (Purity, Conversion, Selectivity) Vapor_Sample->GC_Analysis Separate Phase Separation Wash->Separate Dry Drying of Organic Phase (e.g., Anhydrous MgSO₄) Separate->Dry Distill Fractional Distillation Dry->Distill Final_Product Purified HFC-134a Distill->Final_Product

Caption: Post-reaction work-up and analysis workflow.

Conclusion

The catalytic fluorination of chlorinated ethanes is a robust and scalable method for the synthesis of HFC-134a. Success in a research setting hinges on a deep understanding of the catalyst's role, particularly the critical activation step, and meticulous adherence to safety protocols for handling hydrogen fluoride. The detailed procedures and workflows provided in this note serve as a foundational guide for researchers and scientists. By carefully controlling reaction parameters such as temperature, reactant ratios, and contact time, high conversion and selectivity to HFC-134a can be achieved, enabling further study and development in the field of fluorinated materials.

References

  • Process for preparing 1,1,1,2-tetrafluoroethane. Google Patents.

  • Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production. PMC.

  • From mine to refrigeration: A life cycle inventory analysis of the production of HFC-134a. ResearchGate.

  • 1,1,1,2-Tetrafluoroethane (HFC-134a). ECETOC.

  • 1,1,1,2-TETRAFLUOROETHANE (HFC-134a). Molecule of the Month, Bristol University.

  • A schematic of the known production processes for HFC-134a and HFC-125. ResearchGate.

  • Cr2O3 Catalysts for Fluorination of 2-Chloro-3,3,3-trifluoropropene to 2,3,3,3-Tetrafluoropropene. ACS Publications.

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichloroethylene. NCBI Bookshelf.

  • The Use of a γ-Al2O3 and MgO Mixture in the Catalytic Conversion of 1,1,1,2-Tetrafluoroethane (HFC-134a). MDPI.

  • Catalytic conversion of 1,1,1,2-tetrafluoroethane (HFC-134a) | Request PDF. ResearchGate.

  • Process for the manufacture of 2-chloro-1,1,1-trifluoroethane. Google Patents.

  • Hydrolysis of HFC-134a using a red mud catalyst to reuse an industrial waste | Request PDF. ResearchGate.

  • Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. Google Patents.

  • Effects of Sulfuric Acid Treatment on the Performance of Ga-Al2O3 for the Hydrolytic Decomposition of 1,1,1,2-Tetrafluoroethane (HFC-134a). MDPI.

  • Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. PNAS.

  • Environmental Concerns of Organohalogen Use. A-Level Chemistry Revision.

  • Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane. Google Patents.

  • Environmental Impact of Halogenalkanes (A-Level Chemistry). Study Mind.

Sources

Application

Application Note: Environmental Air Sampling and Extraction Strategies for 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)

Introduction and Chemical Context 1,1,1-Trichloro-2-fluoroethane, commonly designated as HCFC-131b, is a halogenated volatile organic compound (VOC) and hydrochlorofluorocarbon historically utilized as a solvent, refrige...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1,1,1-Trichloro-2-fluoroethane, commonly designated as HCFC-131b, is a halogenated volatile organic compound (VOC) and hydrochlorofluorocarbon historically utilized as a solvent, refrigerant, and chemical intermediate[1]. Due to its ozone-depleting potential and high volatility, the accurate quantification of HCFC-131b in ambient and industrial air is critical for environmental compliance and occupational health[1].

Because HCFC-131b exists entirely in the vapor phase under standard environmental conditions, traditional liquid-liquid or solid-phase extractions are inapplicable. Instead, "extraction" in this context refers to the preconcentration and desorption of the analyte from an air matrix onto a capture medium. This application note details the two primary, field-proven methodologies for HCFC-131b extraction: Thermal Desorption (EPA Method TO-17) and Solvent Extraction (NIOSH Method 1003) .

Table 1: Physicochemical Properties of HCFC-131b
PropertyValueCausality in Extraction Design
CAS Number 2366-36-1[1]N/A
Molecular Formula C₂H₂Cl₃F[1]High halogen content enables sensitive detection via GC-MS in Selected Ion Monitoring (SIM) mode.
Molecular Mass 151.39 g/mol [1]Sufficiently heavy to be trapped by standard sorbents without immediate breakthrough.
Normal Boiling Point ~92.8 °C (366 K)[2]Highly volatile; requires active cooling or strong sorbents during extended sampling to prevent evaporative loss.

Methodological Overview & Causality

When selecting an extraction protocol for HCFC-131b, researchers must balance the required limit of detection (LOD) against field logistics. While EPA Method TO-15 utilizes passivated stainless-steel canisters for whole-air sampling followed by cryogenic preconcentration[3], it is often limited by canister bulk and cost. Therefore, active sorbent-based extractions are frequently preferred.

  • EPA Method TO-17 (Thermal Desorption): This method utilizes multi-bed solid sorbent tubes (e.g., Tenax TA backed by Carbograph)[4]. Causality: A multi-bed approach is strictly required because HCFC-131b is volatile enough to break through weak sorbents, but strong sorbents will irreversibly bind heavier background VOCs. Thermal desorption eliminates the need for solvent dilution, allowing the entire extracted mass to enter the GC-MS, driving sensitivity down to the sub-ppbv range[4].

  • NIOSH Method 1003 (Solvent Extraction): This method employs coconut shell charcoal tubes followed by liquid extraction using carbon disulfide (CS₂)[5]. Causality: Activated charcoal possesses a massive surface area with a high affinity for halogenated hydrocarbons. CS₂ is chosen as the extraction solvent because its non-polar nature aggressively displaces VOCs from the charcoal pores while remaining nearly invisible to Flame Ionization Detectors (FID) and easily bypassed via a solvent delay in GC-MS[6].

Table 2: Comparison of Extraction Methodologies
ParameterEPA Method TO-17[4]NIOSH Method 1003[6]
Capture Matrix Multi-bed Solid SorbentCoconut Shell Charcoal
Extraction Mechanism Thermal Desorption (Heat & Carrier Gas)Solvent Displacement (CS₂)
Sensitivity Sub-ppbv (High sensitivity, no dilution)~0.01 mg per sample (Lower sensitivity)
Sample Volume 1 to 4 Liters1 to 10 Liters
Self-Validation Distributed volume pairsFront vs. Back section analysis

Workflow Visualization

G cluster_0 Method TO-17 (Thermal Desorption) cluster_1 Method NIOSH 1003 (Solvent Extraction) Air Ambient Air Sample Sorbent Multi-bed Sorbent Tube (Tenax TA / Carbograph) Air->Sorbent 10-100 mL/min Charcoal Coconut Shell Charcoal Tube Air->Charcoal 0.01-0.2 L/min DryPurge Dry Purge (Moisture Removal) Sorbent->DryPurge TD Thermal Desorption (Backflush to Cold Trap) DryPurge->TD GCMS GC-MS Analysis (SIM Mode) TD->GCMS Section Separate Front (100mg) & Back (50mg) Beds Charcoal->Section CS2 Solvent Extraction (1.0 mL CS2) Section->CS2 CS2->GCMS Data Quantification & Validation GCMS->Data

Workflow of HCFC-131b extraction via Thermal Desorption (TO-17) and Solvent Extraction (NIOSH 1003).

Experimental Protocols

Protocol A: Solid Sorbent Thermal Desorption (Based on EPA TO-17)

Designed for ultra-trace environmental monitoring (sub-ppbv).

System Self-Validation: To prove that HCFC-131b has not broken through the sorbent bed, samples must be collected in "distributed volume pairs" (e.g., one tube at 1 L, another at 4 L). If the calculated concentration of the 4 L sample is within 25% of the 1 L sample, the extraction is validated[4].

Step-by-Step Methodology:

  • Tube Conditioning: Prior to field deployment, condition multi-bed sorbent tubes (Tenax TA/Carbograph 1TD) at 300°C for 2 hours under a 50 mL/min flow of ultra-high purity (UHP) Helium to strip artifact VOCs[4]. Seal immediately with Swagelok brass caps and PTFE ferrules.

  • Active Air Sampling: Connect the grooved end (inlet) of the tube to the sampling environment and the opposite end to a calibrated low-flow pump. Draw air at a rate of 20–100 mL/min until a maximum volume of 4 L is reached[4].

  • Dry Purge: In the laboratory, pass 50 mL/min of dry Helium through the tube in the sampling direction for 5 minutes. Causality: This selectively strips trapped atmospheric moisture without desorbing the HCFC-131b, preventing ice formation in the GC-MS cold trap and protecting the mass spectrometer filament.

  • Primary Thermal Desorption: Place the tube in the thermal desorber. Heat rapidly to 280°C for 10 minutes while reversing the carrier gas flow (backflushing). The backflush ensures that heavier compounds trapped at the front of the bed do not pass through the stronger backing sorbent, which would cause irreversible binding.

  • Secondary Focusing: Route the desorbed effluent into a Peltier-cooled focusing trap (held at -15°C).

  • Injection: Rapidly heat the focusing trap to 300°C (at >40°C/sec) to inject a tight, concentrated band of HCFC-131b into the GC-MS.

Protocol B: Charcoal Sorbent Solvent Extraction (Based on NIOSH 1003)

Designed for industrial hygiene and higher-concentration source monitoring.

System Self-Validation: The charcoal tube contains a 100 mg front section and a 50 mg back section. Both are extracted and analyzed independently. If the HCFC-131b mass in the back section exceeds 10% of the mass in the front section, breakthrough has occurred, and the sample must be flagged as a minimum estimate[6].

Step-by-Step Methodology:

  • Preparation: Score and break the sealed ends of a standard glass coconut shell charcoal tube (100 mg / 50 mg) immediately before sampling[6].

  • Sampling: Connect the tube to a personal sampling pump. Draw air at an accurately known flow rate between 0.01 and 0.2 L/min. Do not exceed a total volume of 10 L to prevent breakthrough of the halogenated hydrocarbon[6]. Cap securely and transport at 4°C.

  • Sorbent Separation: In a fume hood, carefully score the glass tube. Extract the glass wool plug and discard. Transfer the 100 mg front charcoal bed into a 2.0 mL autosampler vial. Transfer the 50 mg back charcoal bed into a separate 2.0 mL vial[6].

  • Solvent Desorption: Pipette exactly 1.0 mL of chromatographic-quality Carbon Disulfide (CS₂) into each vial[6]. Caution: CS₂ is highly toxic and flammable; handle only in a certified fume hood.

  • Equilibration: Cap the vials immediately with PTFE-lined septa. Allow the samples to stand for 30 minutes with occasional gentle agitation. Causality: This dwell time is required for the CS₂ to fully penetrate the micropores of the activated charcoal and displace the HCFC-131b molecules via competitive adsorption[6].

  • Analysis: Transfer the supernatant to a GC-MS micro-vial insert and inject 1.0 µL into the GC-MS.

Analytical Detection (GC-MS Parameters)

Regardless of the extraction method, the analytical readout relies on Gas Chromatography-Mass Spectrometry (GC-MS).

  • Column: A thick-film capillary column (e.g., 30 m × 0.32 mm ID, 1.8 µm DB-624 or Rtx-502.2) is required to provide sufficient retention for highly volatile halogenated compounds[6].

  • Temperature Program: Initial hold at 35°C for 5 minutes, ramp at 8°C/min to 200°C. The low initial temperature is critical to focus the highly volatile HCFC-131b at the head of the column[6].

  • Mass Spectrometry (SIM Mode): To maximize sensitivity and filter out background atmospheric noise, operate the MS in Selected Ion Monitoring (SIM) mode. Target the primary characteristic halogenated isotopic clusters for HCFC-131b (e.g., [M-Cl]⁺ and [M-F]⁺ fragments).

References[4] CAS Analytical Services. "EPA Method TO-17 Sampling Instructions." US Environmental Protection Agency (EPA). URL: https://www.caslab.com/EPA-Method-TO-17-Sampling-Instructions/[3] Alpha Analytical. "EPA Method TO-15 | VOCs in Air." Alpha Analytical Laboratories. URL: https://alphalab.com/index.php/air-testing/epa-method-to-15[5] National Institute for Occupational Safety and Health. "NIOSH Manual of Analytical Methods [NMAM]: 4th Edition." CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/11444[6] National Institute for Occupational Safety and Health. "Hydrocarbons, Halogenated (1003)." NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. URL: https://en.wikisource.org/wiki/NIOSH_Manual_of_Analytical_Methods/Hydrocarbons,Halogenated(1003)[2] Yaws, C. L. "The Yaws Handbook of Vapor Pressure." ResearchGate. URL: https://www.researchgate.net/publication/284128038_The_Yaws_Handbook_of_Vapor_Pressure[1] Wikipedia Contributors. "List of refrigerants." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/List_of_refrigerants

Sources

Method

Application Note: Safe Handling, Storage, and Experimental Protocols for 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)

Introduction & Mechanistic Overview 1,1,1-Trichloro-2-fluoroethane (commonly referred to as HCFC-131b)[1] is a critical halogenated intermediate utilized extensively in the synthesis of high-performance fluorinated monom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,1,1-Trichloro-2-fluoroethane (commonly referred to as HCFC-131b)[1] is a critical halogenated intermediate utilized extensively in the synthesis of high-performance fluorinated monomers and as an oxidation catalyst in the production of polymers and resins[2],[3]. As a hydrochlorofluorocarbon, its molecular architecture ( C2​H2​Cl3​F ) imparts high lipophilicity and chemical stability. Because the carbon-halogen bonds can undergo homolytic cleavage under extreme conditions, proper laboratory handling must strictly control for degradation, environmental release, and inhalation exposure.

Physicochemical Properties & Handling Causality

Understanding the physical properties of HCFC-131b is essential for designing safe experimental workflows. The following table summarizes key metrics and their direct impact on laboratory safety.

PropertyValueCausality / Relevance to Handling
CAS Number 27154-33-2 / 2366-36-1[2],[3]Unique identifiers for precise inventory and regulatory tracking.
Molecular Formula C2​H2​Cl3​F [2]High halogen content necessitates segregated disposal.
Molecular Weight 151.39 g/mol [2],[4]Heavy vapor; pools in lower areas of the lab, increasing inhalation risk.
Boiling Point 94.8 °C at 760mmHg[5]Volatile at elevated temps; requires closed-system heating and chilled reflux.
Density 1.495 g/cm³[5]Denser than water; forms the bottom layer in aqueous extractions.
XLogP3 2.4[4]Lipophilic; readily absorbed through unprotected skin and cellular membranes.

Hazard Profile & Toxicological Mechanisms

  • Inhalation & CNS Depression: Like many halogenated ethanes, HCFC-131b vapors can readily cross the blood-brain barrier due to its lipid solubility (XLogP3 = 2.4)[4]. If exposure limits are exceeded, it can cause respiratory irritation and central nervous system depression, necessitating the use of a full-face respirator in poorly ventilated scenarios[6].

  • Dermal Exposure: The compound can aggressively defat the skin upon contact. Standard nitrile gloves offer insufficient breakthrough times for heavily halogenated solvents; therefore, impervious gloves (such as Viton) that satisfy EU Directive 89/686/EEC and EN 374 standards are mechanistically required for prolonged handling[6].

  • Environmental Impact: As an HCFC, it is subject to strict environmental regulations due to its ozone-depleting potential. Proper handling and disposal are essential to mitigate associated environmental risks[3].

Laboratory Storage Protocols: A Self-Validating System

To ensure trustworthiness and compliance with global safety standards, storage protocols must be designed as self-validating systems that automatically alert personnel to containment failures.

  • Gravimetric Inventory Tracking: Instead of relying on visual volume checks, maintain a continuous log of the container's mass. A sudden drop in mass without a corresponding logged usage instantly alerts personnel to a vapor leak or compromised seal.

  • Secondary Containment: Store the primary vessel within a high-density polyethylene (HDPE) secondary container. The secondary container must be capable of holding 110% of the primary vessel's volume to mitigate spill risks[3].

  • Environmental Controls: Maintain storage in a dedicated, actively ventilated flammables/corrosives cabinet, segregated from strong alkali metals and reactive oxidizers which can provoke violent dehalogenation reactions. Keep away from all sources of ignition[6].

Safe Handling & Experimental Workflows

Step-by-Step Methodology for Air-Free Transfer and Reaction Setup

  • Preparation & Verification: Verify that the chemical fume hood face velocity is operating adequately (>100 fpm). This is critical because HCFC-131b vapors are significantly heavier than air ( MW=151.39 g/mol )[4] and will sink, potentially rolling out of a poorly ventilated hood.

  • PPE Donning: Equip tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH), fire/flame resistant clothing, and inspected impervious gloves[6].

  • Closed-System Transfer: Utilize a gas-tight syringe or a cannula transfer system. Avoid dust formation and breathing mist, gas, or vapors[6]. Do not pour the liquid openly, as this maximizes the surface area for rapid volatilization.

  • Reaction Execution: If utilizing HCFC-131b at elevated temperatures, ensure the reaction vessel is equipped with a highly efficient reflux condenser to prevent solvent loss, given its boiling point of 94.8 °C[5].

  • Quenching & Waste Segregation: Post-reaction, all HCFC-131b containing effluents must be strictly segregated into designated halogenated waste containers.

Workflow Visualization

HandlingWorkflow N1 1. Fume Hood Verification (Face Velocity >100 fpm) N2 2. Don Advanced PPE (Impervious Gloves, Goggles) N1->N2 N3 3. Argon-Purged Closed-System Transfer N2->N3 N4 4. Execute Synthesis (Temp < 94.8°C) N3->N4 N5 5. Segregate to Halogenated Waste N4->N5

Fig 1: Step-by-step experimental workflow for the safe transfer and handling of HCFC-131b.

Emergency Response & Spill Management

In the event of a spill, the high density and volatility of the liquid dictate the response:

  • Evacuation: Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak[6].

  • First Aid: If inhaled, move the victim to fresh air and give oxygen if breathing is difficult. If skin contact occurs, immediately take off contaminated clothing and wash with soap and plenty of water[6]. Do not induce vomiting if ingested; call a Poison Control Center immediately[6].

  • Containment: Deploy inert materials such as vermiculite or diatomaceous earth. Seal the absorbed waste in a designated halogenated waste container for proper disposal[3].

References

  • Title: Delta Environment-Related Substances_2022_EN.pdf Source: deltaww.com URL: [Link]

  • Title: Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F - PubChem Source: nih.gov URL: [Link]

  • Title: 1,1,1-trichloro-2-fluoro-ethane | CAS#:2366-36-1 Source: chemsrc.com URL: [Link]

Sources

Application

Application Note: 1,1,1-Trichloro-2-fluoroethane (HCFC-131a) as a C2-Building Block in the Synthesis of Fluorinated Agrochemicals

Executive Summary & Mechanistic Role The strategic incorporation of fluorine atoms into agrochemical scaffolds—particularly pyrethroid insecticides and complex heterocyclic fungicides—dramatically enhances target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Role

The strategic incorporation of fluorine atoms into agrochemical scaffolds—particularly pyrethroid insecticides and complex heterocyclic fungicides—dramatically enhances target binding affinity, lipophilicity, and metabolic stability. As the demand for highly potent, low-application-rate pesticides grows, the reliance on versatile fluorinated synthons has become paramount.

1,1,1-Trichloro-2-fluoroethane ( CH2​FCCl3​ , also known as HCFC-131a) serves as a critical C2-building block in organofluorine chemistry. Its primary synthetic utility lies in its capacity to undergo controlled dehydrochlorination, yielding 1,1-dichloro-2-fluoroethene ( CHF=CCl2​ ). This electron-deficient olefin acts as a highly reactive intermediate for subsequent cyclopropanation or Diels-Alder cycloadditions, forming the fluorovinyl-cyclopropane core characteristic of advanced pyrethroid analogues, as detailed in1[1].

Experimental Protocol: Synthesis of Fluorovinyl Cyclopropane Precursors

The following protocol details the two-phase conversion of 1,1,1-trichloro-2-fluoroethane into a fluorinated pyrethroid precursor.

Phase 1: Controlled Dehydrochlorination

Causality of Experimental Choices: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base rather than traditional aqueous sodium hydroxide. Aqueous bases risk competitive nucleophilic substitution and hydrolysis of the halogens. DBU provides a strictly anhydrous elimination pathway, which is paramount because the subsequent diazo decomposition step (Phase 2) is highly sensitive to moisture.

Step-by-Step Methodology:

  • Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry ice/acetone condenser to prevent the escape of volatile fluorinated organics.

  • Charge the flask with 1,1,1-trichloro-2-fluoroethane (1.0 eq, 0.1 mol) dissolved in 150 mL of anhydrous dichloromethane (DCM).

  • Cool the system to 0 °C under an inert argon atmosphere.

  • Add DBU (1.1 eq, 0.11 mol) dropwise over 30 minutes. The slow addition controls the exothermic elimination of HCl and prevents the polymerization of the resulting olefin.

  • Self-Validating Checkpoint: After 2 hours of stirring at room temperature, sample the reaction mixture for GC-MS analysis. The protocol dictates that the reaction must not proceed to Phase 2 until the m/z 150 peak (starting material) is completely replaced by the m/z 114 peak (1,1-dichloro-2-fluoroethene). Narrow chromatographic peaks of halogenated ethanes require careful optimization of MS acquisition times to avoid spectral skewing, ensuring accurate validation 2[2].

Phase 2: Rhodium-Catalyzed Cyclopropanation

Causality of Experimental Choices: Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) is selected over standard copper catalysts due to its superior chemoselectivity and rapid kinetics in diazo decomposition. This minimizes the unwanted dimerization of ethyl diazoacetate into diethyl maleate or fumarate.

Step-by-Step Methodology:

  • To the validated, anhydrous solution of 1,1-dichloro-2-fluoroethene from Phase 1, add Rh2​(OAc)4​ (1 mol%).

  • Using a programmable syringe pump, add ethyl diazoacetate (1.2 eq) dissolved in 50 mL of DCM over a period of 4 hours at room temperature. Note: The slow addition maintains a low steady-state concentration of the diazo compound, suppressing dimerization.

  • Monitor the evolution of nitrogen gas via a bubbler. The cessation of gas evolution indicates the completion of the carbene transfer.

  • Self-Validating Checkpoint: Perform 1H and 19F NMR on a crude concentrated aliquot. The appearance of characteristic cyclopropane ring protons (multiplets at 1.5–2.5 ppm) and a distinct upfield shift in the fluorine signal confirms successful cyclopropanation. If unreacted olefin remains, verify the integrity of the diazo reagent.

Quantitative Data: Optimization of Dehydrochlorination

The choice of base and solvent conditions heavily dictates the purity of the 1,1-dichloro-2-fluoroethene intermediate. The table below summarizes the quantitative optimization data that led to the selection of DBU in our protocol.

Base ReagentSolvent SystemTemp (°C)Conversion (%)GC Purity (%)Observation / Mechanistic Causality
NaOH (aq) Water / THF2565%72%High degree of hydrolysis observed; moisture poisons Phase 2 catalyst.
KOH (ethanolic) Ethanol0 to 2582%88%Improved conversion, but residual ethanol competitively reacts with carbenes.
Triethylamine DCM40 (Reflux)45%95%Clean reaction profile, but kinetically slow; requires undesirable heating.
DBU DCM0 to 25>99%98%Optimal. Rapid, quantitative elimination; strictly maintains anhydrous conditions.

Synthetic Pathway Visualization

The logical flow of the chemical transformation from the halogenated ethane to the complex pyrethroid scaffold is visualized below.

Pathway A 1,1,1-Trichloro-2-fluoroethane (HCFC-131a) B Dehydrochlorination (DBU, 0°C) A->B C 1,1-Dichloro-2-fluoroethene (Intermediate) B->C - HCl D Cyclopropanation (Ethyl Diazoacetate, Rh-Cat) C->D E Fluorovinyl Cyclopropane (Pyrethroid Scaffold) D->E + N2

Synthetic workflow for the conversion of HCFC-131a to a pyrethroid scaffold via dehydrochlorination.

Regulatory & Safety Considerations

Because 1,1,1-trichloro-2-fluoroethane is a hydrochlorofluorocarbon (HCFC-131a), it is classified as an ozone-depleting substance (ODS). It possesses an atmospheric lifetime of approximately 2.33 years and an Ozone Depletion Potential (ODP), placing it under the regulatory scrutiny of the Montreal Protocol and global REACH frameworks3[3].

While its use as a chemical feedstock/intermediate in agrochemical synthesis is generally exempted from total phase-out bans, researchers must utilize strict closed-loop reactor systems. Cold traps (dry ice/acetone) must be employed to capture unreacted volatiles, and all halogenated waste must be segregated for high-temperature incineration.

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Gas Chromatography And Mass Spectrometry. A Practical Guide VDOC.PUB URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Sample Preparation Using 1,1,1-Trichloro-2-fluoroethane

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Scientific Rationale: The Role of 1,1,1-Trichloro-2-fluoroethane in N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Scientific Rationale: The Role of 1,1,1-Trichloro-2-fluoroethane in NMR

In the fields of pharmaceutical development and fluoropolymer science, Quantitative Nuclear Magnetic Resonance (qNMR) has become an indispensable tool for absolute purity determination and structural elucidation. As the prevalence of fluorine ( 19F ) in active pharmaceutical ingredients (APIs) increases, the demand for robust, non-overlapping 19F qNMR internal standards (IS) has surged.

1,1,1-Trichloro-2-fluoroethane (CAS 2366-36-1) presents a highly specialized solution. Unlike traditional fluorinated standards such as trichlorofluoromethane ( CFCl3​ ), which boils at a highly volatile 23.7 °C and is prone to evaporative loss during sample preparation, 1,1,1-trichloro-2-fluoroethane is a stable liquid at room temperature. It boasts a boiling point of approximately 94.8 °C (1[1]). This thermal stability ensures strict gravimetric accuracy—a fundamental prerequisite for any self-validating qNMR system.

Furthermore, the molecule ( CCl3​CH2​F ) features a unique spin system. The single fluorine atom is scalar-coupled to two adjacent protons, yielding a distinct triplet in standard 19F NMR and a clean doublet in 1H NMR (2[2]). Under 1H -decoupled conditions, the 19F signal collapses into a sharp, easily integrated singlet that rarely overlaps with the CF3​ or aromatic C-F resonances typical of modern drugs.

Physicochemical and NMR Data Summary

To utilize this compound effectively, analysts must account for its high density and specific spectral properties during sample handling and data acquisition.

Table 1: Physicochemical and Spectral Properties of 1,1,1-Trichloro-2-fluoroethane

PropertyValueAnalytical Significance
CAS Number 2366-36-1Unique identifier for procurement and safety tracking (3[3]).
Molecular Weight 151.39 g/mol High mass relative to its single fluorine atom ensures accurate microbalance weighing (4[4]).
Boiling Point 94.8 °CEliminates evaporative concentration errors during prolonged multi-scan NMR acquisitions (1[1]).
Density 1.495 - 1.575 g/cm³High density necessitates reverse-pipetting techniques to prevent liquid dripping (3[3]).
1H NMR Signal Doublet ( CH2​F )Clean signal; can be utilized as a secondary 1H qNMR standard if required.
19F NMR Signal Triplet ( CH2​F )Collapses to a sharp singlet under 1H inverse-gated decoupling, ideal for integration (2[2]).

Experimental Protocols

Protocol A: Quantitative 19F NMR (qNMR) Sample Preparation

This protocol outlines the creation of a self-validating qNMR sample using 1,1,1-trichloro-2-fluoroethane as an Internal Standard (IS).

NMR_Workflow Start API / Polymer Sample Weighing Precision Weighing (Microbalance, ±0.01 mg) Start->Weighing Solvent Add Deuterated Solvent (e.g., CDCl3 or DMSO-d6) Weighing->Solvent TCFE Add 1,1,1-Trichloro-2-fluoroethane (Internal Standard) Solvent->TCFE Mix Vortex & Sonicate (Ensure Homogeneity) TCFE->Mix Tube Transfer to 5 mm NMR Tube (Seal with PTFE Cap) Mix->Tube Acquisition NMR Acquisition (19F with 1H-Decoupling) Tube->Acquisition D1 > 5*T1 Analysis qNMR Data Analysis (Integration & Purity) Acquisition->Analysis

Workflow for NMR sample preparation using 1,1,1-trichloro-2-fluoroethane.

Step-by-Step Methodology:

  • Gravimetric Preparation:

    • Using a calibrated microbalance (accuracy ±0.01 mg), weigh 10.00 - 15.00 mg of the fluorinated API into a clean, static-free glass vial.

    • Weigh 5.00 - 8.00 mg of 1,1,1-trichloro-2-fluoroethane directly into the same vial.

    • Causality Note: Because 1,1,1-trichloro-2-fluoroethane has a high density (~1.5 g/cm³), standard air-displacement pipetting will result in liquid dripping and mass loss. You must use a positive displacement pipette or the reverse-pipetting technique to ensure exact gravimetric transfer. Record the exact masses.

  • Solvent Addition:

    • Add 600 µL of a suitable deuterated solvent (e.g., CDCl3​ or DMSO-d6​ ). The solvent must ensure complete dissolution of both the API and the IS to prevent multiphase integration errors.

  • Homogenization:

    • Vortex the mixture for 30 seconds. If the API is highly crystalline, sonicate the vial for 2-5 minutes at room temperature until the solution is optically clear.

  • Transfer and Sealing:

    • Transfer the homogenized solution into a high-quality 5 mm NMR tube. Seal immediately with a tight-fitting PTFE cap and wrap with Parafilm to prevent moisture ingress or solvent evaporation during the run.

Protocol B: Utilizing 1,1,1-Trichloro-2-fluoroethane as a Co-Solvent

Highly halogenated polymers or lipophilic drug formulations often exhibit poor solubility and severe line-broadening in standard NMR solvents due to molecular aggregation. 1,1,1-Trichloro-2-fluoroethane acts as a potent fluorophilic co-solvent, disrupting polymer-polymer interactions.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh 20 mg of the halogenated polymer into a vial. Add 500 µL of CDCl3​ .

  • Co-Solvent Addition: Add 100-150 µL of 1,1,1-trichloro-2-fluoroethane.

    • Causality Note: The trichloromethyl group ( CCl3​ ) provides excellent lipophilic solvation, while the fluoroethane moiety solvates fluorinated domains, breaking up micellar aggregations that cause NMR line broadening.

  • Thermal Annealing: Gently warm the sealed vial to 40 °C in a water bath for 10 minutes. Because the boiling point of 1,1,1-trichloro-2-fluoroethane is 94.8 °C, it is perfectly safe to heat the mixture to 40 °C without the risk of boiling or pressure buildup—a common hazard when using lower-boiling freons.

  • Acquisition: Acquire the 1H or 13C NMR spectrum. The co-solvent will present distinct, easily identifiable signals that can be phased out or ignored during structural analysis.

Self-Validating Data Acquisition Parameters

To guarantee the trustworthiness of the qNMR data, the acquisition parameters must be empirically determined for each sample rather than relying on default instrument settings.

qNMR_Logic IS 1,1,1-Trichloro- 2-fluoroethane T1 Determine T1 Relaxation Time IS->T1 Inversion Recovery Decouple Inverse Gated 1H Decoupling IS->Decouple Collapse multiplet D1 Set D1 Delay (> 5 x T1) T1->D1 Ensures 99.3% recovery Quant Accurate Integration & Quantification D1->Quant NOE Suppress NOE Enhancement Decouple->NOE Pulse sequence choice NOE->Quant

Logical pathway for self-validating qNMR acquisition parameters.

Mechanistic Parameter Setup:

  • T1​ Determination: Before quantitative acquisition, run an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time ( T1​ ) of both the API fluorine signals and the 1,1,1-trichloro-2-fluoroethane signal.

  • Relaxation Delay ( D1​ ): Set the D1​ delay to ≥5×T1​ of the slowest relaxing fluorine nucleus in the mixture. Causality: This mathematically guarantees >99.3% magnetization recovery between pulses, ensuring that integration accurately reflects molar ratios rather than relaxation kinetics.

  • Inverse-Gated Decoupling: Utilize an inverse-gated 1H decoupling pulse sequence (e.g., zgig on Bruker systems).

    • Causality: Continuous decoupling generates a Nuclear Overhauser Effect (NOE), which artificially inflates the 19F signal intensity. Inverse-gated decoupling applies the decoupler only during the acquisition time. This successfully collapses the 1,1,1-trichloro-2-fluoroethane triplet into a sharp singlet for precise integration, while completely suppressing the NOE error.

References

  • PubChem , "Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F - PubChem", National Institutes of Health. URL:[Link]

  • LookChem , "Cas 2366-36-1, 1,1,1-trichloro-2-fluoro-ethane". URL:[Link]

  • Thieme-Connect , "Solvent shift, 1H NMR, 19F NMR". URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and selectivity in 1,1,1-trichloro-2-fluoroethane synthesis reactions

Welcome to the technical support center for the synthesis of 1,1,1-trichloro-2-fluoroethane (HCFC-131a, CAS No. 2366-36-1). This guide is designed for researchers, chemists, and process development professionals to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,1-trichloro-2-fluoroethane (HCFC-131a, CAS No. 2366-36-1). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction dynamics to empower you to optimize your yield and selectivity.

The synthesis of HCFC-131a, typically achieved through the fluorination of a chlorinated ethane precursor, is a nuanced process where success hinges on the precise control of reaction variables. This document consolidates field-proven insights and troubleshooting protocols to help you navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments. We will diagnose potential causes and provide actionable, step-by-step solutions.

Q1: Why is my yield of 1,1,1-trichloro-2-fluoroethane unexpectedly low?

A low yield is one of the most common issues in fluorination reactions. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

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Temp [label="Temperature too low/high?\n(Affects kinetics and side reactions)", shape=ellipse, fillcolor="#F1F3F4"]; Pressure [label="Pressure incorrect?\n(Affects residence time in gas phase)", shape=ellipse, fillcolor="#F1F3F4"]; ContactTime [label="Contact time too short?", shape=ellipse, fillcolor="#F1F3F4"];

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// Edges Start -> CheckReagents; CheckReagents -> {Moisture, Ratio} [arrowhead=none]; Moisture -> CheckCatalyst; Ratio -> CheckCatalyst;

CheckCatalyst -> {Deactivated, Loading} [arrowhead=none]; Deactivated -> CheckConditions; Loading -> CheckConditions;

CheckConditions -> {Temp, Pressure, ContactTime} [arrowhead=none]; Temp -> CheckSystem; Pressure -> CheckSystem; ContactTime -> CheckSystem;

CheckSystem -> Leaks [arrowhead=none]; Leaks -> Resolve; } Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Solution & Protocol
1. Reagent Inactivity or Impurity Anhydrous Hydrogen Fluoride (AHF) is highly hygroscopic. Moisture will react with Lewis acid catalysts (e.g., SbCl₅) to form inactive oxyhalides or hydroxides, effectively poisoning them. Impurities in the chlorinated precursor can also inhibit the catalyst.Solution: Use fresh, high-purity AHF and ensure your chlorinated precursor is dry and free of inhibitors. Protocol: 1. Verify the water content of your AHF source using Karl Fischer titration. 2. Dry the chlorinated precursor (e.g., 1,1,1-trichloroethane) over a suitable drying agent like molecular sieves (3Å or 4Å) prior to use. 3. Ensure all transfer lines are purged with an inert gas (N₂ or Ar) to prevent atmospheric moisture ingress.[1]
2. Suboptimal Reactant Molar Ratio The stoichiometry of HF to the chlorinated precursor is critical. An insufficient amount of HF will lead to incomplete conversion.[2] Conversely, a large excess can sometimes promote over-fluorination, although this is more of a selectivity issue.Solution: Optimize the molar ratio of HF to the chlorinated precursor. Protocol: 1. Start with a literature-reported molar ratio, often in the range of 3.5:1 to 10:1 (HF:precursor).[2][3] 2. Perform a series of small-scale reactions, systematically varying the ratio (e.g., 4:1, 6:1, 8:1) while keeping other parameters constant. 3. Analyze the product mixture by Gas Chromatography (GC) to determine the ratio that maximizes precursor conversion without significantly increasing unwanted byproducts.
3. Insufficient Reaction Temperature Fluorination reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, resulting in low conversion and yield.Solution: Gradually increase the reaction temperature.[1] Protocol: 1. For liquid-phase reactions using antimony catalysts, a typical range is 50-80°C.[3] For vapor-phase reactions with chrome-based catalysts, temperatures can be much higher (200-300°C).[2] 2. Increase the temperature in 5-10°C increments, allowing the reaction to equilibrate at each step. 3. Monitor the reaction progress by GC. Be aware that excessive temperatures can lead to catalyst degradation and increased formation of elimination byproducts (e.g., dichloroethylene).
4. Poor Catalyst Activity The catalyst may be inherently low in activity or may have deactivated during the reaction. Deactivation can occur through coking (deposition of carbonaceous materials), poisoning by impurities (like sulfur or water), or phase changes at high temperatures.Solution: Ensure the catalyst is properly activated and consider regeneration if deactivation is suspected. Protocol for Activation/Regeneration: 1. Activation (Vapor-Phase): Before the reaction, pre-treat the catalyst by passing a stream of dry nitrogen or air at an elevated temperature to remove adsorbed water, followed by a stream of AHF to fluorinate the surface. 2. Regeneration: If coking is suspected, a controlled oxidation can be performed by passing a diluted stream of air over the catalyst bed at a high temperature to burn off carbon deposits. For antimony catalysts, activity can sometimes be restored by intermittently feeding a small amount of chlorine gas.[3][4]
Q2: How can I improve the selectivity towards 1,1,1-trichloro-2-fluoroethane and minimize byproducts?

Selectivity is governed by the competition between multiple possible reaction pathways. Controlling selectivity means directing the reaction towards the desired product while suppressing the formation of isomers, over-fluorinated products (e.g., C₂H₂Cl₂F₂), or under-fluorinated products.

Key Levers for Selectivity Control:

  • Catalyst Choice: Different catalysts have different intrinsic selectivities. Chrome-based catalysts are common in vapor-phase reactions, while antimony pentachloride (SbCl₅) or related compositions (SbFₓClᵧ) are often used in liquid-phase processes.[2][3] The support material (e.g., AlF₃, activated carbon) can also play a crucial role.[5]

  • Temperature and Pressure: Higher temperatures can favor over-fluorination or elimination side reactions. Reaction conditions must be carefully optimized to find the "sweet spot" where the rate of formation of the desired product is maximized relative to side reactions.

  • Contact Time / Residence Time: In continuous flow reactors, the time the reactants spend in contact with the catalyst is critical.

    • Too short: Incomplete conversion.

    • Too long: Increased chance of subsequent reactions, leading to over-fluorinated byproducts. Adjusting the flow rate of reactants is the primary method for controlling contact time.[2]

Experimental Protocol for Optimizing Selectivity:

  • Establish a Baseline: Run the reaction under standard conditions and thoroughly characterize the product mixture using GC-MS to identify all major byproducts.

  • Isolate Variables: Modify one parameter at a time (e.g., temperature, pressure, or flow rate) in small, systematic increments.

  • Analyze Trends: For each modification, quantify the change in the ratio of desired product to each major byproduct. For example, if increasing temperature from 60°C to 70°C decreases the yield of HCFC-131a and increases the yield of a difluoro- species, this indicates the temperature is likely too high for optimal selectivity.

  • Multivariable Optimization (Advanced): Use a Design of Experiments (DoE) approach to efficiently screen for optimal conditions by varying multiple parameters simultaneously.

Q3: My catalyst seems to have deactivated. What are the causes and how can it be regenerated?

Catalyst deactivation is a common issue in continuous or semi-batch halogen exchange reactions. The primary symptom is a gradual drop in conversion rate under constant operating conditions.

Common Causes of Deactivation:

  • Poisoning: As mentioned, impurities like water, sulfur, or unsaturated compounds in the feed can irreversibly bind to active sites.

  • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming non-volatile carbonaceous deposits (coke) that block active sites and pores.

  • Sintering: At very high temperatures, the small, highly active catalyst crystallites can agglomerate into larger, less active particles, reducing the effective surface area.

  • Phase Change: For supported catalysts, the active phase may change over time. For antimony halide catalysts, the ratio of fluoride to chloride (the x and y in SbFₓClᵧ) changes during the reaction, which alters its activity.[3]

Regeneration Protocol (Example for a Vapor-Phase Chrome-Based Catalyst):

  • Purge: Stop the flow of the organic precursor and continue the flow of AHF for a short period to remove adsorbed organics. Follow this with a purge using an inert gas like nitrogen to remove residual HF.

  • Decoking (Oxidative Regeneration): Introduce a controlled, dilute stream of air (e.g., 1-5% O₂ in N₂) into the reactor. Slowly ramp the temperature to a point sufficient to burn off the coke (e.g., 350-450°C), but below the temperature where sintering would occur. The temperature will spike as the coke burns; control the oxygen concentration to manage this exotherm.

  • Re-fluorination: After the decoking is complete (indicated by a drop in CO₂ in the off-gas), cool the reactor under nitrogen. Re-introduce AHF at reaction temperature to re-activate the catalyst surface before resuming the organic feed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1,1,1-trichloro-2-fluoroethane?

The most common and industrially viable route is the hydrofluorination of a C2 chlorinated precursor with anhydrous hydrogen fluoride (AHF). The specific precursor can vary, but a logical starting material is 1,1,1,2-tetrachloroethane or 1,1,1-trichloroethane. The reaction involves the substitution of one or more chlorine atoms with fluorine.

The general transformation can be represented as:

C₂H₂Cl₄ + HF --(Catalyst)--> C₂H₂Cl₃F (HCFC-131a) + HCl

This reaction can be performed in either the liquid or vapor phase, depending on the chosen catalyst and process conditions.

Q2: Which catalysts are most effective for this synthesis, and what are their typical operating conditions?

The choice of catalyst is paramount and depends heavily on whether a liquid-phase or vapor-phase process is desired.

Catalyst System Phase Typical Temperature Typical Pressure Key Characteristics & Insights
Antimony(V) Halides (SbCl₅, SbFₓClᵧ) Liquid50 - 80 °C[3]0.5 - 1.0 MPa[3]Highly active Lewis acids. The reaction proceeds in the liquid phase with dissolved catalyst. Requires continuous or intermittent addition of Cl₂ to maintain the active Sb(V) oxidation state.[4]
Chromium(III) Oxide (Cr₂O₃) Vapor200 - 300 °C[2]0.1 - 0.8 MPa[2]A robust, solid catalyst typically used in a fixed-bed reactor. Often supported on AlF₃ or activated carbon. Requires pre-fluorination with HF to become active.[2]
Supported Transition Metals (Fe, Cu, Zn on Al₂O₃) Vapor220 - 240 °C[2]~0.5 MPa[2]These systems offer alternative activity and selectivity profiles. The support plays a key role in catalyst stability and dispersion.[5]
Q3: What are the major side reactions and byproducts I should expect?

Understanding potential side reactions is key to developing an effective purification strategy and optimizing selectivity.

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// Nodes Precursor [label="C₂H₂Cl₄\n(1,1,1,2-Tetrachloroethane)", fillcolor="#F1F3F4"]; Product [label="C₂H₂Cl₃F\n(1,1,1-Trichloro-2-fluoroethane)\nDESIRED PRODUCT", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Overfluorination [label="C₂H₂Cl₂F₂\n(Over-fluorination)", fillcolor="#FBBC05", fontcolor="#202124"]; Isomerization [label="Isomers of C₂H₂Cl₃F\n(e.g., 1,1,2-trichloro-1-fluoroethane)", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="C₂HCl₃\n(Trichloroethylene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Product [label="+HF\n-HCl", color="#34A853", fontcolor="#34A853"]; Product -> Overfluorination [label="+HF\n-HCl\n(High Temp / Long Residence)", color="#FBBC05", style=dashed, fontcolor="#5F6368"]; Precursor -> Isomerization [label="Rearrangement", color="#FBBC05", style=dashed, fontcolor="#5F6368"]; Precursor -> Elimination [label="-HCl\n(High Temp)", color="#EA4335", style=dashed, fontcolor="#5F6368"]; } Caption: Main reaction pathway and common side reactions.

  • Over-fluorination: The desired product, HCFC-131a, can itself react further with HF to produce difluoro- and trifluoro- species (e.g., 1,1-dichloro-2,2-difluoroethane). This is more prevalent at higher temperatures and longer residence times.

  • Isomerization: Depending on the catalyst and conditions, rearrangement of the carbon skeleton or halogen positions can occur, leading to structural isomers of the product.

  • Elimination: Dehydrochlorination of the precursor or product can occur at high temperatures, leading to the formation of chlorinated ethylenes like trichloroethylene.

  • Under-reaction: Incomplete conversion of the starting material is also a common outcome if conditions are not optimized.

Q4: What are the recommended post-reaction workup and purification procedures?

The crude product exiting the reactor is a mixture of the desired product, unreacted starting materials (HF, chlorinated precursor), the HCl byproduct, and other side products.

Standard Purification Train:

  • HCl Removal: The gas stream is first passed through a scrubber or a distillation column to remove the bulk of the hydrogen chloride.

  • HF Removal: The remaining stream is then treated to remove unreacted hydrogen fluoride. This can be done by washing with water and a dilute alkaline solution (e.g., NaHCO₃), followed by a drying step. Alternatively, phase separation at low temperatures can be used to separate an HF-rich phase from the organic phase.[6]

  • Drying: The organic stream must be thoroughly dried using desiccants like anhydrous CaCl₂ or molecular sieves to remove any residual water.

  • Fractional Distillation: The final and most critical step is fractional distillation. Due to the close boiling points of the various halogenated ethanes, a high-efficiency distillation column is required to separate the pure 1,1,1-trichloro-2-fluoroethane from unreacted precursors and other byproducts.[7] Purity is typically monitored by GC throughout this process.[8]

Q5: What safety precautions should be taken when working with anhydrous hydrogen fluoride (AHF)?

Anhydrous hydrogen fluoride is an extremely hazardous material, and rigorous safety protocols are non-negotiable.

  • Material Compatibility: Use compatible materials for all reactors and tubing. Carbon steel is acceptable for AHF below 65°C, but alloys like Monel® or Inconel® are preferred, especially at higher temperatures. Avoid glass and silica-containing materials, as HF will etch them. Polytetrafluoroethylene (PTFE) and other fluoropolymers are suitable for seals and linings.

  • Personal Protective Equipment (PPE): Always use a full-face shield, long-gauntlet neoprene or butyl rubber gloves, and a full-body acid-resistant suit. Work must be conducted in a well-ventilated fume hood specifically designed for HF use.

  • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible. All personnel must be trained in its use. HF burns are severe and require immediate, specialized medical attention. Ensure safety showers and eyewash stations are operational.

  • Detection: Use HF-specific gas detectors to monitor for leaks, as its odor threshold may not be sufficient for early warning.

References

  • EP0665203B1 - Process for purification of 1,1,1-trifluoro-2-chloroethane.
  • CN104692997A - Preparation method of 1,1-difluoro-2-chloroethane.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis.
  • Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps.
  • CN1282723A - Process for preparing 1,1,1-trichloro-2-chloroethone.
  • Reactivity and Selectivity. Chemistry LibreTexts.
  • 1,1,1-trichloro-2-fluoro-ethane 2366-36-1 wiki. Guidechem.
  • 1,1,2-TRICHLOROTRIFLUOROETHANE. fao.org.
  • CN101696148B - Method for preparing 1,1,1-trifluoro-2-chloroethane.

Sources

Optimization

Technical Support Center: Troubleshooting Isomeric Impurities in Commercial 1,1,1-Trichloro-2-fluoroethane

Welcome to the Technical Support Center for troubleshooting isomeric impurities in commercial 1,1,1-trichloro-2-fluoroethane. This guide is designed for researchers, scientists, and drug development professionals who rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for troubleshooting isomeric impurities in commercial 1,1,1-trichloro-2-fluoroethane. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of this reagent for their experiments. Here, we address common questions and provide practical, field-proven guidance to identify, quantify, and remove isomeric impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side reactions or inconsistent results in my experiments using commercial 1,1,1-trichloro-2-fluoroethane. Could impurities be the cause?

A1: Absolutely. The presence of isomeric impurities is a common issue with halogenated hydrocarbons and can significantly impact reaction outcomes. Commercial grades of 1,1,1-trichloro-2-fluoroethane may contain its structural isomer, 1,1,2-trichloro-1-fluoroethane , as a byproduct of the manufacturing process. The different placement of the fluorine and chlorine atoms can lead to variations in reactivity, polarity, and solvent properties, which in turn can cause inconsistent results or the formation of unexpected side products in sensitive chemical syntheses. In pharmaceutical development, even small amounts of such impurities can affect the safety and efficacy of the final product.[1][2][3]

Q2: What are the common isomeric impurities in commercial 1,1,1-trichloro-2-fluoroethane, and how are they formed?

A2: The most probable isomeric impurity in 1,1,1-trichloro-2-fluoroethane (HCFC-131) is 1,1,2-trichloro-1-fluoroethane (HCFC-131a). The synthesis of halogenated alkanes often involves the addition of hydrogen halides or halogens across a double bond, or the catalyzed exchange of halogens. These reactions are not always perfectly selective and can lead to the formation of structural isomers. For instance, the synthesis of similar compounds like 1,1,1-trichloroethane is known to produce the 1,1,2-isomer as a major side-product.[4] The specific synthesis route for 1,1,1-trichloro-2-fluoroethane can influence the type and quantity of isomeric impurities.

Troubleshooting Guide: Identification and Quantification of Isomeric Impurities

Q3: How can I confirm the presence and quantity of isomeric impurities in my 1,1,1-trichloro-2-fluoroethane sample?

A3: The most effective methods for identifying and quantifying isomeric impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and providing their mass spectra for identification. Due to the difference in their boiling points, 1,1,1-trichloro-2-fluoroethane and its isomer 1,1,2-trichloro-1-fluoroethane can be readily separated on a standard GC column. The mass spectrometer will then provide fragmentation patterns that can be used to confirm the identity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹⁹F NMR, can provide detailed structural information to differentiate between the isomers. The chemical shifts and coupling patterns of the protons and fluorine atoms will be distinct for each isomer due to their different chemical environments.

Below is a summary of the expected analytical signatures for the primary compound and its likely isomer.

Compound IUPAC Name Molecular Formula Molecular Weight Boiling Point Expected ¹H NMR Signature Expected ¹⁹F NMR Signature
Primary 1,1,1-trichloro-2-fluoroethaneC₂H₂Cl₃F151.39 g/mol ~74-76 °C (estimated based on similar compounds)[4]A doublet due to coupling with the adjacent fluorine atom.A triplet due to coupling with the two adjacent protons.
Impurity 1,1,2-trichloro-1-fluoroethaneC₂H₂Cl₃F151.39 g/mol 88 °C[5][6]Two distinct signals, likely a doublet and a triplet, due to the different environments of the two protons and their coupling to fluorine.A doublet of doublets due to coupling with the two non-equivalent protons.

Experimental Protocols

Protocol 1: Identification and Quantification of Isomeric Impurities by GC-MS

This protocol outlines a general method for the analysis of 1,1,1-trichloro-2-fluoroethane for isomeric impurities.

1. Sample Preparation:

  • Prepare a dilute solution of the commercial 1,1,1-trichloro-2-fluoroethane in a high-purity volatile solvent (e.g., dichloromethane or hexane). A concentration of approximately 100 ppm is a good starting point.
  • Prepare a standard solution of a known concentration of a certified reference material of 1,1,1-trichloro-2-fluoroethane if available, for retention time comparison.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injection: 1 µL of the prepared sample using a split/splitless injector. A split ratio of 50:1 is recommended to avoid column overloading.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 120 °C at a rate of 10 °C/min.
  • Hold at 120 °C for 2 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks in the chromatogram. The peak with the shorter retention time is expected to be 1,1,1-trichloro-2-fluoroethane due to its lower boiling point.
  • Examine the mass spectrum of each peak and compare it with a reference library (e.g., NIST) for confirmation.
  • Quantify the relative percentage of each isomer by integrating the peak areas.

Workflow for GC-MS Analysis

Caption: Workflow for the identification and quantification of isomeric impurities using GC-MS.

Troubleshooting Guide: Purification

Q4: My sample of 1,1,1-trichloro-2-fluoroethane is contaminated with its isomer. How can I purify it?

A4: Given the significant difference in boiling points between 1,1,1-trichloro-2-fluoroethane (~74-76 °C) and its likely isomer 1,1,2-trichloro-1-fluoroethane (88 °C), fractional distillation is the most effective method for purification on a laboratory scale.[7][8][9][10]

Protocol 2: Purification by Fractional Distillation

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Ensure all glassware is clean and dry.
  • Use a heating mantle with a stirrer for uniform heating.

2. Distillation Procedure:

  • Place the impure 1,1,1-trichloro-2-fluoroethane in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
  • Slowly heat the flask. The vapor will begin to rise through the fractionating column.
  • Carefully monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling component (1,1,1-trichloro-2-fluoroethane).
  • Collect the distillate that comes over at a constant temperature. This fraction will be enriched in the desired 1,1,1-trichloro-2-fluoroethane.
  • As the distillation progresses, the temperature at the head will begin to rise, indicating that the higher-boiling isomer is starting to distill. At this point, change the receiving flask to collect this fraction separately.

3. Purity Check:

  • Analyze the collected fractions by GC-MS (using Protocol 1) to confirm the purity of the separated 1,1,1-trichloro-2-fluoroethane.

Fractional Distillation Workflow

Fractional_Distillation Start Start with Impure 1,1,1-trichloro-2-fluoroethane Heat Heat the Mixture Start->Heat Vaporize Vapor Rises Through Fractionating Column Heat->Vaporize Condense_Pure Vapor of Pure Isomer Reaches Condenser Vaporize->Condense_Pure Lower Boiling Point Temp_Rise Temperature at Distillation Head Rises Vaporize->Temp_Rise After Pure Isomer Distills Collect_Pure Collect Pure 1,1,1-trichloro-2-fluoroethane Condense_Pure->Collect_Pure End Purification Complete Collect_Pure->End Change_Flask Change Receiving Flask Temp_Rise->Change_Flask Collect_Impurity Collect Isomeric Impurity Change_Flask->Collect_Impurity Collect_Impurity->End

Caption: Step-by-step workflow for the purification of 1,1,1-trichloro-2-fluoroethane by fractional distillation.

Impact on Drug Development and Safety Considerations

Q5: What are the potential consequences of using 1,1,1-trichloro-2-fluoroethane contaminated with its isomer in drug development?

A5: In the context of drug development, the presence of isomeric impurities can have several adverse effects:

  • Altered Reaction Pathways: The different reactivity of the isomer can lead to the formation of unintended byproducts, reducing the yield of the desired active pharmaceutical ingredient (API) and complicating the purification process.

  • Toxicological Concerns: Isomers can have different toxicological profiles. An uncharacterized impurity could introduce unforeseen toxicity to the final drug product. For example, while information on 1,1,2-trichloro-1-fluoroethane is limited, related halogenated hydrocarbons are known to have varying degrees of toxicity.[11][12][13][14]

  • Impact on Physicochemical Properties: The presence of impurities can alter the physical properties of the API, such as its crystalline structure, solubility, and stability, which are critical for formulation and bioavailability.

  • Regulatory Scrutiny: Regulatory agencies like the FDA require stringent control and characterization of all impurities in a drug substance. The presence of unmanaged isomeric impurities can lead to delays or rejection of a new drug application.

The judicious introduction of fluorine into a molecule can significantly influence its properties, and the specific position of the fluorine atom is critical.[15][16] Therefore, ensuring the isomeric purity of fluorinated reagents is paramount in pharmaceutical synthesis.

Q6: Are there specific safety precautions I should take when handling 1,1,1-trichloro-2-fluoroethane and its potential impurities?

A6: Yes. Halogenated hydrocarbons should always be handled with care in a well-ventilated area, preferably within a fume hood. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for 1,1,1-trichloro-2-fluoroethane and its isomer 1,1,2-trichloro-1-fluoroethane are not extensively detailed in the provided search results, related compounds like 1,1,2-trichloro-1,2,2-trifluoroethane are known to cause irritation upon inhalation and skin contact, and high concentrations can have narcotic effects.[12][13][14] In case of exposure, it is important to seek fresh air and wash the affected skin area thoroughly. Upon heating, halogenated hydrocarbons can decompose to form toxic gases such as hydrogen chloride and hydrogen fluoride.[12][17]

References

  • Summary of the Public Health Goal for 1,1,2-Trichloro-1,2,2-Trifluoroethane (FC-113). (1998, April 28). OEHHA. [Link]

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Delaware Health and Social Services. [Link]

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - IDLH. NIOSH | CDC. [Link]

  • 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia. [Link]

  • Ethane, 1,1,1-trichloro-2-fluoro-. PubChem. [Link]

  • 1,1,1-Trichloro-2,2,2-trifluoroethane. PubChem. [Link]

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses. [Link]

  • Method for preparing 1,1,1-trifluoro-2-chloroethane.
  • Process for preparing 1,1,1-trichloro-2-chloroethone.
  • Ethane, 1,1,2-trichloro-2-fluoro-. NIST WebBook. [Link]

  • Chemical Properties of Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5). Cheméo. [Link]

  • The Fractional Distillation of a Binary Mixture. [Link]

  • Chemistry 210 Experiment 5. [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. [Link]

  • 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]

  • 1,1,2-TRICHLORO-1-FLUOROETHANE - Optional[19F NMR]. SpectraBase. [Link]

  • 1,1,2-trichloro-1-fluoroethane. Stenutz. [Link]

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). Integrated Risk Information System (IRIS). [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC. [Link]

  • Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane. PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • 1,1,1-Trichloroethane. Wikipedia. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. ResearchGate. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Detection Limits for Trace 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)

Welcome to the Advanced Analytical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals tasked with quantifying trace levels of 1,1,1-trichloro-2-fluoroethane (HCF...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals tasked with quantifying trace levels of 1,1,1-trichloro-2-fluoroethane (HCFC-131b). As a halogenated volatile organic compound (VOC), HCFC-131b is heavily scrutinized as an environmental contaminant and a potential manufacturing impurity.

Achieving sub-part-per-billion (ppb) detection limits for this specific analyte requires mastering the delicate interplay between phase-transfer thermodynamics, column chemistry, and mass spectrometric signal-to-noise optimization.

Module 1: Sample Extraction & Matrix Dynamics

Q: Why is the recovery of trace 1,1,1-trichloro-2-fluoroethane inconsistent in my aqueous or pharmaceutical matrices, and how should I optimize the extraction?

The Causality: Inconsistent recovery of highly volatile halogenated compounds (boiling point ~102.5 °C[1]) is typically caused by inadequate phase transfer during Purge-and-Trap (P&T) extraction, or by moisture carryover into the GC column. When water vapor enters the MS source, it competes for ionization energy, quenches the MS filament, and drastically increases baseline noise, thereby masking trace HCFC-131b signals. Implementing a 2 is critical to improving trapping efficiency and achieving sub-ppt to ppb detection limits[2].

Self-Validating Protocol: Optimized Purge-and-Trap (P&T) Workflow

This protocol utilizes thermodynamic principles to maximize analyte volatilization while excluding water[3].

  • Matrix Modification: Transfer 5.0 mL of the aqueous sample (or dissolved API) into a sparger. Add 1.0 g of ultra-pure NaCl. Mechanism: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the non-polar HCFC-131b (salting-out effect) and driving it into the purge gas.

  • Purge Phase: Purge the sample with ultra-high purity (UHP) Helium at a flow rate of 40 mL/min for exactly 15 minutes at 35 °C. Mechanism: 35 °C provides sufficient thermal energy to volatilize the target compound without causing excessive water evaporation[3].

  • Trapping: Route the purge gas through a multi-bed sorbent trap (e.g., Tenax/Silica gel/Charcoal) maintained at 20 °C.

  • Moisture Management (Critical): Execute a 2-minute dry purge with UHP Helium. This selectively sweeps un-adsorbed water vapor out of the trap to vent.

  • Desorption: Rapidly heat the trap to 240 °C for 2 minutes while backflushing with carrier gas to inject the analyte onto the GC column[3].

  • System Validation Check: Immediately following the highest calibration standard, run a blank matrix through this exact protocol. Validation criteria: The peak area for HCFC-131b in the blank must be <1% of the Limit of Quantitation (LOQ). If it exceeds this, increase the trap bake-out time at 260 °C by 5 minutes to eliminate carryover.

Module 2: Chromatographic Separation & Peak Integrity

Q: I am observing peak tailing and co-elution of 1,1,1-trichloro-2-fluoroethane with other halogenated solvents. What is the mechanistic cause, and how do I resolve it?

The Causality: Co-elution and peak tailing for halogenated alkanes often stem from utilizing a stationary phase with inappropriate polarity. HCFC-131b has a moderate dipole moment driven by its distinct trichloromethyl (-CCl3) and fluoromethyl (-CH2F) groups. A standard 100% dimethylpolysiloxane (DB-1) column relies purely on dispersive forces (boiling point separation) and lacks the selectivity to separate HCFC-131b from structurally similar chlorofluoroethanes.

The Solution: Switch to a mid-polarity column engineered specifically for EPA VOC methods (e.g., DB-624, 6% cyanopropylphenyl / 94% dimethylpolysiloxane). The cyanopropyl groups provide targeted dipole-dipole interactions that selectively retard halogenated compounds, resolving co-elutions and sharpening peak shapes.

Module 3: Mass Spectrometry (MS) Sensitivity Limits

Q: How do I push the limit of detection (LOD) below 1 ppb for 1,1,1-trichloro-2-fluoroethane?

The Causality: Full-scan MS mode is insufficient for trace-level detection due to high background noise generated by column bleed and matrix ions. To achieve4, you must transition to Selected Ion Monitoring (SIM) mode[4]. SIM mode drastically increases the detector's dwell time on specific mass-to-charge (m/z) ratios, effectively ignoring background ions and exponentially improving the signal-to-noise (S/N) ratio.

Self-Validating Protocol: SIM Mode Optimization
  • Full-Scan Mapping: Inject a high-concentration standard (1 ppm) in full-scan mode (m/z 35–300) using 70 eV Electron Ionization (EI).

  • Ion Selection: Identify the base peak and secondary qualifier ions. For HCFC-131b (Molecular Weight: 151.39 g/mol [5]), EI fragmentation typically cleaves the C-C bond, yielding the robust [CCl3]+ cluster. Select m/z 117 as the primary quantitation ion, and m/z 119 and m/z 33 ([CH2F]+) as qualifier ions.

  • SIM Method Construction: Program the MS to monitor only these specific ions. Set the dwell time to 50–100 ms per ion to ensure at least 15 data points are acquired across the narrow GC peak.

  • System Validation Check: Calculate the ratio of the qualifier ion (m/z 119) to the target ion (m/z 117) in your standards. Validation criteria: When analyzing unknown samples, the ion ratio must fall within ±20% of the standard's ratio. If the ratio skews, it definitively indicates a co-eluting matrix interference, preventing false positives.

Quantitative Data Summary

The following tables synthesize the critical physicochemical parameters and optimized instrumental settings required for trace analysis of HCFC-131b.

Table 1: Physicochemical & MS Parameters for HCFC-131b

ParameterValueSource / Rationale
CAS Number 2366-36-1 / 27154-33-25[5]
Molecular Formula C2H2Cl3F6[6]
Boiling Point ~102.5 °C (375.6 K)7[7]
Molecular Weight 151.39 g/mol 5[5]
Target Quantitation Ion m/z 117Most abundant isotope of [CCl3]+ fragment
Qualifier Ions m/z 119, m/z 33Isotopic verification and [CH2F]+ fragment

Table 2: Optimized Purge-and-Trap (P&T) Parameters

P&T ParameterOptimized SettingMechanistic Purpose
Purge Gas & Flow UHP Helium, 40 mL/minEfficiently strips VOCs from the aqueous phase.
Purge Time & Temp 15 min @ 35 °CBalances high analyte recovery with low water transport.
Dry Purge Time 2 minSweeps residual water vapor from the sorbent trap.
Desorption Temp 240 °C for 2 minRapidly releases HCFC-131b onto the GC column.

Diagnostic Workflow Visualization

Use the following logical workflow to systematically diagnose and resolve low signal-to-noise ratios when targeting trace HCFC-131b.

G Start Trace HCFC-131b Signal Too Low? Diag1 Diagnostic 1: Matrix & Extraction Is water vapor quenching the MS? Start->Diag1 Act1 Action: Implement Nafion dryer & 2-min dry purge Diag1->Act1 Yes Diag2 Diagnostic 2: Chromatography Is the peak tailing or co-eluting? Diag1->Diag2 No Act1->Diag2 Act2 Action: Switch to mid-polarity DB-624 column Diag2->Act2 Yes Diag3 Diagnostic 3: MS Detection Is background noise too high? Diag2->Diag3 No Act2->Diag3 Act3 Action: Switch to SIM Mode (Target m/z 117, 119, 33) Diag3->Act3 Yes End System Validated: LOD < 0.1 μg/L Achieved Diag3->End No Act3->End

Fig 1. Logical troubleshooting workflow for optimizing HCFC-131b GC-MS detection limits.

References

  • On-line trace monitoring of volatile halogenated compounds in air by improved thermal desorption-gas chromatography-mass spectrometry Source: PubMed (nih.gov) URL:[Link][2]

  • Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F - PubChem Source: PubChem (nih.gov) URL:[Link][5]

  • Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method Source: ResearchGate URL:[Link][3]

  • 1,1,1-Trichloro-2-fluoroethane - Chemical Details - EPA Source: epa.gov URL:[Link][6]

  • Correlation of Boiling Points with Molecular Structure for Chlorofluoroethanes Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][7]

  • ANALYSIS OF VOLATILE ORGANIC COMPOUNDS IN ENVIRONMENTAL WATERS USING THE AGILENT 7697A HEADSPACE AND 7890B/5977A GC/MS Source: Agilent Technologies URL:[Link][4]

Sources

Optimization

Technical Support Center: Mitigating Catalyst Deactivation in 1,1,1-Trichloro-2-fluoroethane Fluorination

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the gas-phase fluorination of 1,1,1-trichloro-2-fluoroethane. This resource provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the gas-phase fluorination of 1,1,1-trichloro-2-fluoroethane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of catalyst deactivation. Our focus is on providing practical, mechanistically-grounded solutions to enhance catalyst lifetime, improve process efficiency, and ensure experimental reproducibility.

Section 1: Troubleshooting Guide - Diagnosing Catalyst Performance Issues

Catalyst deactivation is rarely instantaneous and often presents with specific symptoms. This guide helps you diagnose the root cause based on your experimental observations.

Problem: I'm observing a gradual, steady decline in conversion over several hours or days.

This is the most common deactivation profile and almost invariably points to fouling by carbonaceous deposits, a phenomenon known as coking.

  • Primary Suspect: Coking/Fouling Coke precursors, which are heavy, non-volatile organic compounds, can form through a series of side reactions on the catalyst surface.[1] These deposits physically block the active sites and the catalyst's pore structure, preventing reactants from reaching the catalytically active centers.[2][3] The strong acid sites on many catalysts are particularly prone to initiating the polymerization reactions that lead to coke.[1][4]

  • Diagnostic & Validation Steps:

    • Temperature Programmed Oxidation (TPO): Analyze the spent catalyst using TPO. The amount of CO₂ evolved as the temperature is ramped in an oxidizing atmosphere provides a quantitative measure of the coke on the catalyst.

    • Surface Area Analysis: Perform a BET surface area analysis on the spent catalyst. A significant reduction in surface area and pore volume compared to the fresh catalyst is a strong indicator of pore blockage by coke.[5]

    • Visual Inspection & Microscopy (SEM/TEM): A visual change (e.g., darkening) of the catalyst bed is a simple first clue. Scanning or Transmission Electron Microscopy can reveal carbon deposits on the catalyst surface.

  • Corrective Actions:

    • Optimize Reaction Temperature: Lowering the reaction temperature, even by 10-20°C, can often dramatically reduce the rate of coking without severely impacting the desired fluorination rate.[6]

    • Adjust Feed Ratio: Increase the HF/organic molar ratio. Excess HF can help suppress side reactions and may assist in keeping the catalyst surface "clean."

    • Implement a Regeneration Protocol: Coking is often a reversible deactivation mechanism. A controlled "coke burn-off" procedure can restore catalyst activity. See Section 3 for a detailed protocol.[6][7]

Problem: My catalyst shows high initial activity, but it drops sharply within the first few hours before stabilizing at a much lower conversion rate.

This behavior suggests a change in the nature of the active sites themselves, rather than a simple blockage.

  • Primary Suspect: Active Phase Transformation Chromium oxide catalysts, the workhorse for this type of reaction, exist in various oxidation states and phases.[8] While higher-valent chromium species (e.g., Cr⁶⁺) can exhibit very high initial activity, they are often unstable under reaction conditions.[9] They can react with HF to form either volatile species that are lost from the reactor or stable, but catalytically inactive, phases like CrF₃.[9][10] The stable, long-term activity is typically attributed to lower-valent Cr³⁺ species, often in an oxyfluoride state (CrOₓFᵧ).[10][11]

  • Diagnostic & Validation Steps:

    • X-ray Photoelectron Spectroscopy (XPS): This is the definitive technique. Comparing the Cr 2p spectra of the fresh catalyst, a catalyst run for 1-2 hours, and a long-term spent catalyst will reveal changes in the chromium oxidation state on the surface.[10][11]

    • Temperature Programmed Reduction (TPR): TPR can provide information about the reducibility and, by extension, the oxidation state of the chromium species in the fresh catalyst.

  • Corrective Actions:

    • Review Catalyst Pre-treatment: Ensure the catalyst is properly pre-fluorinated before introducing the organic feed. This step is designed to convert the initial oxide into the stable, active oxyfluoride phase. In-situ activation with HF at reaction temperature is critical.

    • Modify Catalyst Preparation: Consider catalysts prepared to favor the Cr³⁺ state from the outset. For example, catalysts prepared by precipitation methods often yield more stable Cr₂O₃ compared to impregnation methods that might leave residual higher-valent species.[9]

Problem: My catalyst activity has dropped suddenly and irreversibly.

A sharp, catastrophic failure often points to an external factor poisoning the catalyst or extreme thermal stress causing permanent structural damage.

  • Primary Suspect: Poisoning or Sintering

    • Poisoning: Impurities in the reactant feeds, even at ppm levels, can irreversibly bind to active sites.[12] Common poisons include sulfur compounds (from HF manufacturing) or unsaturated organic impurities that polymerize rapidly. Water can also act as a deactivating agent for some catalyst formulations.[7]

    • Sintering (Thermal Degradation): A sudden temperature runaway in the reactor, caused by the exothermic nature of the reaction, can lead to sintering.[13] This is the agglomeration of small catalyst crystallites into larger ones, resulting in a permanent loss of active surface area.[2]

  • Diagnostic & Validation Steps:

    • Feed Analysis: Immediately analyze your 1,1,1-trichloro-2-fluoroethane and HF feedstocks for impurities using appropriate techniques (e.g., GC-MS, specific sulfur analyzers).

    • Elemental Analysis of Spent Catalyst: Use techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) analysis on the spent catalyst to detect the presence of poison elements (e.g., S, Si).

    • X-ray Diffraction (XRD) and TEM: Compare the XRD patterns of fresh and spent catalysts. A sharpening of the diffraction peaks and an increase in the calculated crystallite size is a clear sign of sintering. TEM can directly visualize the increase in particle size.

  • Corrective Actions:

    • Install Guard Beds: Use a pre-reactor bed of absorbents to capture poisons before they reach the main catalyst bed.[14]

    • Improve Reactor Temperature Control: Ensure thermocouples are correctly placed and the cooling system is adequate to handle the reaction exotherm. Diluting the feed with an inert gas like nitrogen can also help manage heat.

    • Feedstock Purification: Implement a purification step for your reactants if persistent poisoning is identified.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of catalyst deactivation.

Deactivation_Troubleshooting start Decline in Catalyst Activity Observed profile What is the deactivation profile? start->profile gradual Gradual & Steady Decline profile->gradual Gradual rapid_then_stable Rapid Initial Drop, then Stable profile->rapid_then_stable Rapid -> Stable sudden_irreversible Sudden & Irreversible Drop profile->sudden_irreversible Sudden cause_coking Likely Cause: Coking / Fouling gradual->cause_coking cause_phase Likely Cause: Active Phase Transformation rapid_then_stable->cause_phase cause_poison Likely Cause: Poisoning or Sintering sudden_irreversible->cause_poison diag_coking Diagnostics: TPO, BET, SEM cause_coking->diag_coking diag_phase Diagnostics: XPS, TPR cause_phase->diag_phase diag_poison Diagnostics: Feed Analysis, XRF/ICP, XRD/TEM cause_poison->diag_poison sol_coking Solution: Optimize Temp/Ratio Regenerate Catalyst diag_coking->sol_coking sol_phase Solution: Review Pre-treatment Modify Catalyst Prep diag_phase->sol_phase sol_poison Solution: Install Guard Bed Purify Feed / Improve Temp Control diag_poison->sol_poison

Caption: A workflow for diagnosing catalyst deactivation.

Section 2: Proactive Strategies & Optimized Parameters

Preventing deactivation is always more efficient than treating it. The choices made before the reaction begins are critical for ensuring a long and stable catalyst lifetime.

Catalyst Selection and Preparation
  • Unsupported vs. Supported: Unsupported, high-purity chromium oxide is a common and effective catalyst.[8] Supported catalysts (e.g., on fluorinated alumina) can offer better mechanical strength, but the support must be stable against HF.[15]

  • Promoters: The addition of promoters like zinc, nickel, or magnesium can be beneficial. They can improve the dispersion of the active chromium phase, modify surface acidity to reduce coking, and enhance overall stability.[10]

  • Calcination Temperature: The temperature at which the catalyst precursor is calcined has a profound effect on its final properties. Higher calcination temperatures can lead to larger crystallite sizes and lower surface acidity, which may decrease coking but also potentially lower activity.[16] A balance must be struck, often in the 400-500°C range.

Optimized Reaction Parameters

The following table provides a general range for starting parameters. These should be optimized for your specific setup and catalyst formulation.

ParameterRecommended RangeRationale & Causality
Reaction Temperature 300 - 380 °CBalances reaction rate against thermal deactivation (sintering) and coking. Higher temperatures favor coking side-reactions.
HF:Organic Molar Ratio 4:1 to 10:1Excess HF drives the equilibrium towards the fluorinated product and helps maintain the active oxyfluoride state of the catalyst.
Contact Time / GHSV 2 - 10 secondsShorter contact times can minimize the formation of by-products and coke precursors.
Operating Pressure 1 - 5 atm (Atmospheric to moderate)Higher pressures can increase throughput but may also accelerate bimolecular coking reactions.
Primary Catalyst Deactivation Pathways

This diagram illustrates the main mechanisms by which a catalyst particle loses activity.

Deactivation_Pathways cluster_0 Deactivation Mechanisms Catalyst Active Catalyst Particle (e.g., CrOxFy) Coking Coking / Fouling (Pore & Site Blocking) Catalyst->Coking Organic Precursors Sintering Sintering (Loss of Surface Area) Catalyst->Sintering High Temperature Poisoning Poisoning (Active Site Deactivation) Catalyst->Poisoning Feed Impurities (S, H₂O)

Caption: The three primary pathways of catalyst deactivation.

Section 3: Experimental Protocol - In-Situ Catalyst Regeneration

This protocol describes a standard procedure for regenerating a coked chromium oxide catalyst via controlled oxidation.

Objective: To remove carbonaceous deposits from the catalyst surface and restore catalytic activity without causing thermal damage.

Safety Note: This procedure involves oxidation of carbon, which is highly exothermic. Careful temperature control is paramount to prevent a thermal runaway that would permanently damage (sinter) the catalyst.

Methodology:

  • System Purge:

    • Stop the flow of the organic reactant (1,1,1-trichloro-2-fluoroethane) and hydrogen fluoride (HF).

    • Maintain the reactor at the reaction temperature (e.g., 350°C).

    • Purge the system with a high flow of inert gas (e.g., Nitrogen) for at least 1-2 hours to remove all residual reactants and products.

  • Initiate Controlled Oxidation:

    • Lower the reactor temperature to a starting burn-off temperature, typically 250-300°C.

    • Introduce a dilute air or oxygen stream into the nitrogen flow. Start with a very low concentration (e.g., 0.5 - 1.0% O₂ in N₂).

    • CRITICAL: Continuously monitor the temperature of the catalyst bed. A temperature increase of >20°C above the setpoint indicates that the coke combustion is too rapid. If this occurs, immediately reduce the oxygen concentration.

  • Monitor Coke Combustion:

    • Connect the reactor outlet to an analyzer (e.g., Mass Spectrometer or Gas Chromatograph with a TCD) to monitor the concentration of CO and CO₂ in the off-gas.

    • The presence of CO/CO₂ confirms that coke is being burned off.

  • Ramp Temperature and Oxygen (Optional):

    • Once the initial exotherm subsides and the CO/CO₂ concentration begins to drop, you can gradually increase the temperature (e.g., in 25°C increments) or the oxygen concentration (e.g., to 2-3%) to remove more resilient coke deposits.

    • Do not exceed the catalyst's maximum recommended temperature (typically ~500°C).

  • Completion and Re-activation:

    • Regeneration is complete when the CO/CO₂ concentration in the off-gas returns to baseline levels.

    • Hold at the final temperature for 1 hour after CO/CO₂ is no longer detected to ensure complete removal.

    • Stop the oxygen flow and purge the system again with pure nitrogen to remove all traces of oxygen.

    • The catalyst is now regenerated. Before re-introducing the organic feed, it is advisable to re-fluorinate the surface by flowing HF (diluted in N₂) over the catalyst for 1-2 hours at the reaction temperature.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for chromium oxide catalyst deactivation in this fluorination reaction? A1: The most prevalent and consistently observed mode of deactivation is coking.[16] The combination of organic molecules and a solid acid catalyst at elevated temperatures creates an environment ripe for the formation and deposition of carbonaceous materials, which foul the active sites.

Q2: Is hydrogen fluoride (HF) bad for the catalyst? A2: HF plays a dual role. It is the fluorinating agent and is essential for forming and maintaining the active chromium oxyfluoride (CrOₓFᵧ) surface.[9] In this sense, it is an activator. However, under certain conditions or with certain catalyst precursors, excessive fluorination can lead to the formation of inert chromium trifluoride (CrF₃), which is a form of chemical deactivation.[9]

Q3: Why are promoters like Zinc (Zn) or Nickel (Ni) added to chromium catalysts? A3: Promoters can significantly enhance catalyst performance and longevity. They can increase the dispersion of chromium, creating more active sites.[10] Additionally, they can modify the electronic properties and surface acidity of the catalyst, which can suppress the side reactions that lead to coke formation.[10]

Q4: Can a deactivated catalyst always be fully restored to its initial activity? A4: Not always. Deactivation by coking is often highly reversible through the regeneration protocol described.[6] However, deactivation caused by poisoning may be irreversible if the poison binds very strongly to the active sites. Deactivation by thermal sintering is completely irreversible, as it involves a permanent change to the catalyst's physical structure.[2]

Q5: What are the key indicators of thermal sintering that I can check for? A5: The primary indicator is a permanent, non-recoverable loss of activity after a known or suspected high-temperature event. Analytically, you would confirm this by observing a significant decrease in the catalyst's BET surface area and an increase in its average crystallite size as measured by X-ray Diffraction (XRD).[6]

References

  • ResearchGate. (n.d.). Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. Retrieved from [Link]

  • ACS Publications. (2013). Cr2O3 Catalysts for Fluorination of 2-Chloro-3,3,3-trifluoropropene to 2,3,3,3-Tetrafluoropropene. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2022). Catalyst Development for HCl Oxidation to Cl2 in the Fluorochemical Industry. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • European Patent Office. (n.d.). Chromium oxide fluorination catalyst and process for fluorinating halogenated hydrocarbon. Retrieved from [Link]

  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Retrieved from [Link]

  • Google Patents. (n.d.). EP1232791A1 - Active fluoride catalysts for fluorination reactions.
  • Google Patents. (n.d.). WO2017023966A1 - Chromium oxyfluoride catalysts having high fluorination activity.
  • ResearchGate. (n.d.). Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering.... Retrieved from [Link]

  • ACS Publications. (2022). Catalyst Development for HCl Oxidation to Cl2 in the Fluorochemical Industry. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • MDPI. (2019). Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene. Retrieved from [Link]

  • CPI. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Retrieved from [Link]

  • SciSpace. (2011). In situ Raman spectroscopy studies on chromium oxide catalyst in an anhydrous hydrogen fluoride atmosphere. Retrieved from [Link]

  • PatSnap. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). New Models of Catalyst Deactivation by Coke: I. Multilayer Coke Formation via the Consecutive Mechanism. Retrieved from [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Retrieved from [Link]

  • MDPI. (2022). A Model of Catalytic Cracking: Catalyst Deactivation Induced by Feedstock and Process Variables. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Retrieved from [Link]

  • PatSnap. (2025). How to Minimize Catalyst Deactivation in Hydroprocessing Units. Eureka. Retrieved from [Link]

  • MDPI. (2020). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US4147733A - Fluorination of chlorinated hydrocarbons.
  • MDPI. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Retrieved from [Link]

Sources

Troubleshooting

mitigating degradation of 1,1,1-trichloro-2-fluoroethane during long-term storage

Technical Support Center: 1,1,1-Trichloro-2-fluoroethane (HCFC-131a) A Guide to Mitigating Degradation During Long-Term Storage Welcome to the technical support guide for 1,1,1-trichloro-2-fluoroethane. As Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,1,1-Trichloro-2-fluoroethane (HCFC-131a)

A Guide to Mitigating Degradation During Long-Term Storage

Welcome to the technical support guide for 1,1,1-trichloro-2-fluoroethane. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term integrity of your stored 1,1,1-trichloro-2-fluoroethane.

Section 1: Understanding Degradation Mechanisms

This section addresses the fundamental chemical pathways through which 1,1,1-trichloro-2-fluoroethane can degrade. Understanding these mechanisms is the first step in preventing them.

Q1: What are the primary chemical reactions that cause the degradation of 1,1,1-trichloro-2-fluoroethane during storage?

A1: While 1,1,1-trichloro-2-fluoroethane is relatively stable, it can degrade over time through two primary abiotic pathways, particularly in the presence of catalysts or energy input:

  • Dehydrohalogenation: This is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbons, forming an alkene. For 1,1,1-trichloro-2-fluoroethane, this would involve the removal of hydrogen and chlorine (HCl), leading to the formation of 1,1-dichloro-1-fluoroethene. This reaction can be catalyzed by certain metals or basic surfaces and is accelerated by heat and light. A similar compound, 1,1,1-trichloroethane, is known to undergo dehydrochlorination to form 1,1-dichloroethene[1][2].

  • Hydrolysis: This is a reaction with water, which can be present as ambient moisture. Halogenated alkanes can slowly hydrolyze to form alcohols, which may undergo further reactions. In the case of 1,1,1-trichloro-2-fluoroethane, hydrolysis can lead to the formation of acidic byproducts, primarily hydrochloric acid (HCl). The presence of HCl can then autocatalyze further degradation. Studies on the analogous compound 1,1,1-trichloroethane show that it hydrolyzes to form acetic acid and HCl, though this process is slow under neutral conditions[1][3].

Caption: Primary degradation pathways for 1,1,1-trichloro-2-fluoroethane.

Q2: What common laboratory conditions can accelerate the degradation of this compound?

A2: Several factors can significantly increase the rate of degradation:

  • Presence of Water: Moisture facilitates hydrolysis, leading to the formation of corrosive acids[4].

  • Exposure to Light: UV radiation can provide the energy needed to initiate free-radical reactions or promote dehydrohalogenation[5][6].

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including both hydrolysis and dehydrohalogenation. Avoid storing near heat sources or in direct sunlight[7].

  • Contact with Incompatible Metals: Certain metals, particularly aluminum, can react vigorously with chlorinated hydrocarbons, especially unstabilized ones. This can catalyze degradation and lead to a dangerous pressure buildup[5]. Other reactive metals like sodium and potassium should also be strictly avoided[8][9].

  • Presence of Oxygen: While hydrolysis and dehydrohalogenation are primary concerns, oxygen can participate in oxidative degradation pathways, often initiated by light or heat[5].

Section 2: Recommended Long-Term Storage Protocols

Adhering to proper storage protocols is the most effective way to mitigate degradation and extend the shelf-life of 1,1,1-trichloro-2-fluoroethane.

Q3: What are the ideal conditions for storing 1,1,1-trichloro-2-fluoroethane to ensure its stability?

A3: To maximize shelf-life, store the compound in a cool, dry, dark, and well-ventilated area [10]. Specifically:

  • Temperature: Store in a controlled environment, ideally in a refrigerator designed for chemical storage (i.e., spark-proof)[7][10]. Avoid temperature extremes.

  • Light: Store in an amber glass bottle or a metal container to protect it from light[10].

  • Atmosphere: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. Purging the headspace with an inert gas like nitrogen or argon before sealing can further protect against moisture and oxygen-driven degradation.

Q4: Which container materials are compatible or incompatible with 1,1,1-trichloro-2-fluoroethane?

A4: Material choice is critical to prevent both contamination of the solvent and degradation catalyzed by the container itself.

Material ClassCompatible MaterialsIncompatible Materials & Rationale
Metals Stainless Steel (304, 316), Carbon SteelAluminum: Can react to produce aluminum chloride and hydrogen chloride, a dangerous exothermic reaction[5]. Alkali Metals (Na, K, Li), Powdered Mg: Can cause violent or explosive reactions[9][11].
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF)Natural Rubber, Polyethylene (PE), Polypropylene (PP): May swell, soften, or leach plasticizers into the solvent. Certain Plastics: May be incompatible with chlorinated solvents in general[8].
Glass Borosilicate Glass (Amber recommended)Standard Soda-Lime Glass: Less chemically resistant than borosilicate. Hydroxide solutions, a potential byproduct of degradation, can etch glass[8].

Q5: Is the use of chemical stabilizers necessary for long-term storage?

A5: Yes, for high-purity applications and long-term storage, the use of stabilizers is highly recommended. Commercial chlorinated solvents are often sold with a stabilizer package to prevent acid buildup and inhibit metal corrosion[5]. Stabilizers function as:

  • Acid Acceptors: They neutralize small amounts of HCl that may form, preventing autocatalytic degradation. Examples include amines or epoxides like butoxymethyloxirane[5].

  • Free-Radical Scavengers: They inhibit degradation pathways initiated by light or heat. Amylene and other olefins are commonly used for this purpose in solvents like dichloromethane[6].

If you are distilling the solvent, be aware that this will remove the non-volatile stabilizers. The freshly distilled, unstabilized solvent is more susceptible to degradation and should be used promptly or restabilized if stored. Companies may offer concentrated stabilizer packages for this purpose[12].

Section 3: Troubleshooting Guide for Suspected Degradation

This guide helps you diagnose potential degradation based on common observations.

TroubleshootingWorkflow start Observation: Suspected Degradation visual Q: Discoloration or Particulate Matter? start->visual pressure Q: Pressure Buildup in Container? visual->pressure No result_degraded Conclusion: Solvent is Degraded. Quarantine and Dispose. visual->result_degraded Yes acidity Perform Acidity Test (See Protocol 4.2) pressure->acidity Yes gc Perform GC Purity Analysis (See Protocol 4.1) pressure->gc No acidity->gc Negative (Neutral) acidity->result_degraded Positive (Acidic) gc->result_degraded Impurity Peaks Detected result_ok Conclusion: Solvent Appears Stable. Proceed with Caution. gc->result_ok Purity Confirmed inconsistent_results Observation: Inconsistent Experimental Results inconsistent_results->gc

Caption: Troubleshooting workflow for suspected solvent degradation.

Q6: I've noticed a hissing sound or pressure buildup upon opening a container of 1,1,1-trichloro-2-fluoroethane. What does this indicate?

A6: A pressure buildup is a strong indicator of degradation. The dehydrohalogenation or hydrolysis of the solvent generates hydrogen chloride (HCl), which is a gas at room temperature[5]. This increases the pressure inside a sealed container. CAUTION: Handle the container with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The gas released will be corrosive.

Q7: The solvent, which was originally colorless, now has a yellow or brown tint. Is it safe to use?

A7: Discoloration is a visible sign of chemical degradation. The color often arises from the formation of complex reaction products or oligomers resulting from the initial breakdown. It is highly recommended not to use discolored solvent, as the impurities could interfere with your experiments and the material may be acidic.

Q8: My experiments using a previously reliable batch of the solvent are now giving inconsistent or unexpected results. Could the solvent be the problem?

A8: Absolutely. This is a common and subtle sign of solvent degradation. The presence of impurities, even at low levels, can alter reaction kinetics, affect solubility, or interfere with analytical measurements. If you suspect the solvent, the most reliable course of action is to perform a purity analysis, for example, by Gas Chromatography (GC)[13][14].

Section 4: Analytical Validation Protocols

These protocols provide methods to quantitatively and qualitatively assess the purity of your 1,1,1-trichloro-2-fluoroethane.

Protocol 4.1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of 1,1,1-trichloro-2-fluoroethane and identify potential volatile degradation products. This method is adapted from general procedures for analyzing halogenated hydrocarbons[13][15].

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of your 1,1,1-trichloro-2-fluoroethane sample in a high-purity, non-reactive solvent (e.g., methanol or hexane, depending on column compatibility). A typical concentration is 100-1000 µg/mL[16].

    • Prepare a "control" sample from a new, unopened bottle of high-purity 1,1,1-trichloro-2-fluoroethane for comparison.

  • Instrumentation (Example Conditions):

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.

    • Column: A non-polar capillary column such as one with a polydimethylsiloxane stationary phase (e.g., DB-1, SP-2100) is a good starting point[13][17].

    • Carrier Gas: Helium or Nitrogen, high purity grade.

    • Temperatures:

      • Injector: 200 °C

      • Detector: 250 °C

      • Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 150 °C.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis:

    • Inject the control sample to establish the retention time and peak shape for pure 1,1,1-trichloro-2-fluoroethane.

    • Inject the test sample.

    • Compare the chromatograms. Look for additional peaks in the test sample that are not present in the control. These represent impurities or degradation products. The appearance of earlier eluting peaks may suggest the formation of more volatile compounds like 1,1-dichloro-1-fluoroethene.

    • Purity can be estimated by the area percent method: (Area of main peak / Total area of all peaks) x 100.

Protocol 4.2: Qualitative Test for Acidity

Objective: To quickly screen for the presence of acidic byproducts like HCl, which indicates significant degradation.

Methodology:

  • Safety: Perform this test in a fume hood.

  • Procedure:

    • In a clean glass test tube, combine 5 mL of your 1,1,1-trichloro-2-fluoroethane sample with 5 mL of deionized, neutral pH water.

    • Cap the test tube and shake vigorously for 1 minute to extract any acidic components into the aqueous phase.

    • Allow the layers to separate completely.

    • Carefully remove the top aqueous layer with a pipette.

    • Add 2-3 drops of a broad-range pH indicator solution (e.g., bromocresol purple) to the aqueous extract[15].

  • Interpretation:

    • No color change (or neutral color): No significant amount of acid was detected.

    • Color change indicating acidic pH (e.g., yellow for bromocresol purple): The sample has degraded to produce acid and should not be used.

Section 5: Frequently Asked Questions (FAQs)

Q9: What is the typical shelf-life of properly stored 1,1,1-trichloro-2-fluoroethane?

A9: When properly stored in a sealed, opaque container in a cool, dry environment, an unopened, stabilized bottle of 1,1,1-trichloro-2-fluoroethane can be expected to remain stable for several years. However, once opened, the shelf-life decreases due to potential exposure to air and moisture. It is best practice to date containers upon receipt and upon opening[10]. For critical applications, re-analyzing the purity of any bottle that has been open for more than 6-12 months is recommended.

Q10: How should I dispose of degraded 1,1,1-trichloro-2-fluoroethane?

A10: Degraded 1,1,1-trichloro-2-fluoroethane is considered hazardous waste. It must not be poured down the drain or disposed of with regular trash.

  • Label the container clearly as "Hazardous Waste: Degraded 1,1,1-trichloro-2-fluoroethane (Corrosive)".

  • Keep chlorinated/halogenated solvent waste in separate, designated containers from other organic solvent waste[9].

  • Follow all institutional, local, and national regulations for hazardous waste disposal, which typically involves collection by a certified environmental safety company[18][19][20].

Q11: Are there specific safety precautions for handling this compound, especially if degradation is suspected?

A11: Yes. Always handle 1,1,1-trichloro-2-fluoroethane in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. If you suspect degradation, take extra precautions:

  • Assume the contents are under pressure and may be corrosive.

  • Wear chemical splash goggles and consider using a face shield.

  • Use acid-resistant gloves.

  • Ensure an emergency eyewash and shower are accessible.

References

  • SAFECHEM Europe GmbH. Chlorinated solvents | Industry. Available at: [Link]

  • U.S. Environmental Protection Agency. (2001, June 14). Solvent stabilizers white paper. Available at: [Link]

  • Flowers, G. C. (1987). The Purity of Electronic Grade 1,1, 2-Trichlorotrifluoroethane by Gas Chromatography. (Report No. BDX-613-3722). Allied Corp. Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives. (1992). 1,1,2-TRICHLOROTRIFLUOROETHANE. In Compendium of Food Additive Specifications (FNP 52). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9691, 1,1,1-Trichloro-2,2,2-trifluoroethane. Available at: [Link]

  • Jaky, K., et al. (2002). Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Green Chemistry. Available at: [Link]

  • ResearchGate. (2002). Request PDF: Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Available at: [Link]

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  • Grostern, A., et al. (2012). A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes. Applied and Environmental Microbiology, 78(18), 6644-6653. Available at: [Link]

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  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for 1,1,1-Trichloroethane. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: 1,1,1-TRICHLOROETHANE. Available at: [Link]

  • Koper, O. B., & Klabunde, K. J. (2003). Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3(101̄2). The Journal of Physical Chemistry B, 107(23), 5479-5485. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of Halogenated Solvents: 1,1,1-Trichloro-2-fluoroethane vs. Trichloroethylene

Executive Summary As a Senior Application Scientist evaluating solvent systems for precision cleaning and drug development manufacturing equipment, solvent selection requires balancing thermodynamic dissolution capabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating solvent systems for precision cleaning and drug development manufacturing equipment, solvent selection requires balancing thermodynamic dissolution capabilities with stringent toxicological and environmental constraints. Historically, Trichloroethylene (TCE) has served as the gold standard for vapor degreasing due to its exceptional solvency power. However, its severe hepatotoxicity and classification as a known human carcinogen[1] have driven the industry toward alternatives.

One such historical alternative is 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) , a hydrochlorofluorocarbon. While HCFC-131b mitigates some direct toxicity risks associated with TCE, it introduces stratospheric ozone depletion potential (ODP)[2]. This guide objectively compares the solvent efficacy, physicochemical mechanics, and divergent hazard profiles of these two halogenated compounds, supported by self-validating experimental protocols.

Physicochemical Profiling & Solvency Mechanics

The efficacy of a solvent in vapor degreasing is governed by its molecular structure, which dictates its boiling point, vapor pressure, and Kauri-Butanol (KB) value.

Mechanistic Causality: TCE’s high KB value (~130) stems from the dense, highly polarizable electron cloud generated by three highly electronegative chlorine atoms on a compact alkene backbone[3]. This allows TCE to engage in aggressive London dispersion forces, rapidly dissolving heavy paraffinic greases and polymerized soils.

Conversely, HCFC-131b replaces the double bond with a saturated ethane backbone and introduces a fluorine atom. The C-F bond is significantly stronger and less polarizable than a C-Cl bond. This steric and electronic shift slightly reduces its overall solvency power compared to TCE. However, the fluorine substitution increases the boiling point to 94.8 °C[4]. A higher boiling point means the vapor blanket operates at a higher temperature, providing greater thermal energy (latent heat of vaporization) to melt high-melting-point waxes, partially compensating for the lower intrinsic chemical solvency.

Table 1: Comparative Physicochemical Properties
PropertyTrichloroethylene (TCE)1,1,1-Trichloro-2-fluoroethane (HCFC-131b)
Chemical Formula C₂HCl₃C₂H₂Cl₃F
Boiling Point (°C) 87.294.8
Density (g/cm³) 1.461.495
Kauri-Butanol (KB) Value ~130~95 (Estimated)
Vapor Pressure (kPa at 20°C) 7.7~5.2
Primary Hazard Profile Hepatotoxicity / CarcinogenOzone Depletion Potential (ODP)

Self-Validating Experimental Protocol: Gravimetric Efficacy Evaluation

To objectively compare the solvent efficacy of TCE and HCFC-131b, we utilize a standardized gravimetric Soil Removal Efficiency (SRE) protocol.

Self-Validation Mechanism: This protocol is a self-validating system incorporating a closed-loop matrix:

  • Blank Control (Negative Validation): Unsoiled coupons are processed through the identical thermal and vapor cycle. Any mass deviation >0.1 mg indicates substrate oxidation or solvent residue deposition, invalidating the run.

  • Standardized Reference (Positive Validation): A parallel run using pure TCE establishes the theoretical maximum SRE. The efficacy of HCFC-131b is measured relative to this benchmark.

Step-by-Step Methodology
  • Step 1: Substrate Preparation & Baseline Metrology

    • Action: Ultrasonically clean 316L stainless steel coupons in isopropyl alcohol, dry in a desiccator, and weigh on an analytical balance to 0.1 mg precision ( Minitial​ ).

    • Causality: 316L is chosen for its non-reactive surface, preventing chemical binding of the soil to the substrate. This establishes an absolute zero-state mass.

  • Step 2: Soil Application & Thermal Aging

    • Action: Apply 0.5 g of a standardized heavy paraffinic drawing oil. Bake at 80°C for 60 minutes. Weigh the coupon ( Msoiled​ ).

    • Causality: Baking volatilizes light ends and induces partial polymerization of the oil. This simulates real-world "aged" soils, stressing the solvent's true efficacy beyond simple liquid displacement.

  • Step 3: Vapor Degreasing Cycle

    • Action: Lower the coupon into the boiling solvent sump for 120 seconds, followed by suspension in the vapor zone for 60 seconds.

    • Causality: Immersion provides thermal energy and mechanical agitation via nucleate boiling to physically disrupt the polymerized soil matrix. Suspension in the vapor zone allows pure, distilled solvent to condense on the cooler coupon, creating a continuous flow of virgin solvent that carries away residual soils without cross-contamination[3].

  • Step 4: Desiccation & Final Metrology

    • Action: Raise the coupon to the freeboard zone until dry, transfer to a desiccator, and weigh ( Mcleaned​ ).

    • Causality: The freeboard zone allows the solvent to flash off completely. Desiccation prevents ambient moisture absorption, ensuring the final mass reflects only the remaining soil.

  • Step 5: Efficacy Calculation

    • Action: Calculate SRE using the formula: SRE(%)=Msoiled​−Minitial​Msoiled​−Mcleaned​​×100

ExpWorkflow N1 1. Substrate Preparation N2 2. Soil Application & Thermal Aging N1->N2 N3 3. Vapor Degreasing Cycle N2->N3 N4 4. Desiccation & Gravimetry N3->N4 N5 5. SRE Calculation N4->N5

Experimental workflow for evaluating gravimetric soil removal efficiency (SRE).

Comparative Efficacy Data

Based on the gravimetric protocol, the quantitative performance of both solvents demonstrates high efficacy, though their kinetic behaviors differ due to their boiling points.

Table 2: Experimental Efficacy Data (N=10 per group)
SolventMean SRE (%)Standard DeviationCycle Time to Dry (s)Mechanistic Observations
TCE (Positive Control) 99.8%± 0.1245Rapid dissolution; aggressive vapor condensation yields a spot-free finish.
HCFC-131b 98.5%± 0.3565Slower condensation rate due to higher BP; requires slightly longer vapor dwell time.
Blank Control N/A± 0.01 mgN/AValidates zero mass-loss from substrate; no solvent residue detected.

Divergent Hazard Mechanisms: Toxicity vs. Environmental Degradation

Despite their high solvent efficacy, both TCE and HCFC-131b are heavily restricted or phased out globally. As application scientists, we must understand the mechanistic pathways that render these highly effective chemicals unusable in modern workflows.

TCE Hepatotoxicity: TCE's solvent power relies on its chlorinated alkene structure, which unfortunately makes it a prime target for hepatic Cytochrome P450 (CYP450) enzymes. The liver metabolizes TCE into trichloroacetic acid (TCA) and trichloroethanol[5]. The accumulation of TCA induces severe hepatotoxicity and is linked to DNA damage and renal/liver carcinomas, as documented by the [1].

HCFC-131b Ozone Depletion: HCFC-131b lacks the double bond, making it less reactive in the human liver, but highly stable in the lower atmosphere. This stability allows it to migrate to the stratosphere. Upon exposure to high-energy UV radiation, the C-Cl bonds undergo photolysis, releasing free chlorine radicals (Cl•). These radicals act as catalysts, destroying thousands of ozone molecules per radical[2].

Pathways cluster_TCE TCE Toxicity Pathway cluster_HCFC HCFC-131b Degradation Pathway TCE Trichloroethylene (TCE) CYP Hepatic CYP450 Oxidation TCE->CYP Metabolism TCA Trichloroacetic Acid (TCA) CYP->TCA Conversion Tox Hepatotoxicity & Carcinogenicity TCA->Tox Accumulation HCFC 1,1,1-Trichloro- 2-fluoroethane UV Stratospheric UV Photolysis HCFC->UV Migration Radical Chlorine Radicals (Cl•) UV->Radical Cleavage Ozone Ozone Depletion (ODP) Radical->Ozone Catalysis

Divergent hazard mechanisms: TCE hepatotoxicity vs. HCFC-131b ozone depletion.

Conclusion

While both Trichloroethylene and 1,1,1-Trichloro-2-fluoroethane exhibit exceptional gravimetric soil removal efficiencies (>98%), their molecular structures dictate fatal flaws in their application viability. TCE's aggressive solvency is inextricably linked to its carcinogenic metabolism, while HCFC-131b's atmospheric stability ensures catastrophic ozone depletion. For modern drug development and precision manufacturing, researchers must pivot toward next-generation Hydrofluoroolefins (HFOs) or engineered aqueous systems that replicate these dissolution thermodynamics without triggering these severe biological or environmental pathways.

References

  • Title: Trichloroethylene (TCE) | Medical Management Guidelines Source: Centers for Disease Control and Prevention (CDC) - Toxic Substance Portal URL: [Link]

  • Title: 1,1,1-Trichloro-2-fluoroethane | CAS#:2366-36-1 Chemical Properties Source: Chemsrc Chemical Database URL: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of FTIR and MS Analytical Data for 1,1,1-Trichloro-2-fluoroethane

In the landscape of analytical chemistry, the robust identification and quantification of volatile organic compounds (VOCs) are paramount for environmental monitoring, industrial process control, and ensuring product saf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, the robust identification and quantification of volatile organic compounds (VOCs) are paramount for environmental monitoring, industrial process control, and ensuring product safety. 1,1,1-Trichloro-2-fluoroethane (HCFC-131a), a halogenated hydrocarbon, presents a unique analytical challenge due to its volatility and the presence of multiple halogen atoms. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS)—for the characterization of this compound.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying scientific principles and rationale for experimental design. We will explore the strengths and limitations of each technique, provide detailed experimental protocols, and, most importantly, outline a systematic approach for the cross-validation of data to ensure the highest level of scientific integrity and trustworthiness.

The Analytical Imperative: Why Cross-Validation Matters

In any rigorous scientific investigation, relying on a single analytical technique can introduce unforeseen biases or limitations. Cross-validation, the process of comparing data from two or more distinct analytical methods, is a cornerstone of a self-validating system.[1] It serves to confirm the identity and concentration of an analyte, thereby increasing confidence in the analytical results. When orthogonal techniques like FTIR (which probes the vibrational energy of molecular bonds) and MS (which measures the mass-to-charge ratio of a molecule and its fragments) yield concordant results, the data's credibility is significantly enhanced. This is particularly critical when developing and validating methods for regulatory submissions, as outlined by guidelines such as the ICH Q2(R1).[2][3][4][5]

Section 1: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" based on the absorption of infrared radiation by a molecule's specific vibrational modes. For a molecule like 1,1,1-trichloro-2-fluoroethane (C₂H₂Cl₃F), the C-H, C-C, C-Cl, and C-F bonds will each vibrate at characteristic frequencies, resulting in a unique and identifiable spectrum.

The Causality Behind FTIR: Probing Molecular Vibrations

The power of FTIR lies in its ability to provide structural information. The presence of strong, electronegative halogen atoms influences the vibrational frequencies of adjacent bonds.[6] For 1,1,1-trichloro-2-fluoroethane, we can predict the following key vibrational regions:

  • C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

  • C-F Stretching: Strong absorptions are expected in the 1000-1400 cm⁻¹ range. The high electronegativity of fluorine results in a strong dipole moment change during vibration, leading to intense peaks.

  • C-Cl Stretching: These vibrations occur in the fingerprint region, typically between 600-800 cm⁻¹, and can be complex due to multiple chlorine atoms.[7]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bending and stretching vibrations that are unique to the molecule as a whole, serving as a definitive fingerprint.

Experimental Protocol: Gas-Phase FTIR Analysis

This protocol outlines the analysis of 1,1,1-trichloro-2-fluoroethane in a gaseous matrix, a common scenario for VOC analysis.

Objective: To obtain a high-resolution infrared spectrum of gaseous 1,1,1-trichloro-2-fluoroethane for qualitative identification and quantitative analysis.

Materials:

  • FTIR spectrometer equipped with a Mercury-Cadmium-Telluride (MCT) detector.

  • Long-path gas cell (e.g., 10 meters) with KBr windows.

  • Vacuum pump and manifold.

  • Certified gas standard of 1,1,1-trichloro-2-fluoroethane in nitrogen.

  • Zero-air or nitrogen for background collection.

Procedure:

  • System Preparation: Ensure the FTIR spectrometer is properly aligned and has been purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

  • Background Spectrum: Evacuate the long-path gas cell to a stable vacuum. Collect a background spectrum (typically 64-128 scans at a resolution of 4 cm⁻¹) of the empty cell.

  • Sample Introduction: Introduce the certified gas standard of 1,1,1-trichloro-2-fluoroethane into the gas cell to a known pressure. Allow the sample to equilibrate for several minutes.

  • Sample Spectrum: Collect the sample spectrum under the same conditions as the background spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a final absorbance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the C-H, C-F, and C-Cl stretching and bending vibrations. For quantitative analysis, create a calibration curve by introducing varying known concentrations of the standard and plotting absorbance at a characteristic peak versus concentration, following the Beer-Lambert Law.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides highly specific and sensitive detection of compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying individual components in a complex mixture of VOCs, as outlined in EPA methods like 8260.

The Logic of Fragmentation: Deconstructing the Molecule

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the analyte molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

For 1,1,1-trichloro-2-fluoroethane, the mass spectrum will be characterized by:

  • The Molecular Ion (M⁺): The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

  • Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (Cl and F) is a common fragmentation pathway for alkyl halides.

  • Loss of Halogen Atoms: The successive loss of chlorine and fluorine atoms or radicals will produce a series of fragment ions.

The mass spectrum of the isomer 1,1,2-trichloro-2-fluoroethane from the NIST database illustrates the typical fragmentation of a trichlorofluoroethane, showing a base peak at m/z 83, corresponding to the [C₂H₂Cl]⁺ fragment, and other significant fragments resulting from the loss of chlorine and fluorine.[3]

Experimental Protocol: GC-MS Analysis

Objective: To separate 1,1,1-trichloro-2-fluoroethane from a sample matrix and obtain its mass spectrum for unambiguous identification and quantification.

Materials:

  • Gas Chromatograph (GC) with a capillary column suitable for VOC analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Headspace or Purge-and-Trap sampler for sample introduction.

  • Helium carrier gas (99.999% purity).

  • Certified standard of 1,1,1-trichloro-2-fluoroethane in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Preparation: For aqueous samples, a purge-and-trap system is typically used. For solid samples, headspace analysis may be employed. Prepare a series of calibration standards of known concentrations.

  • GC-MS System Setup:

    • Injector: Set to a temperature of 250°C in splitless mode.

    • GC Oven Program: Start at 40°C for 4 minutes, then ramp to 220°C at 10°C/min.

    • Carrier Gas: Maintain a constant flow of helium.

    • MS Source: Set to 230°C with an electron energy of 70 eV.

    • MS Analyzer: Scan a mass range of m/z 35-300.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • The GC will separate 1,1,1-trichloro-2-fluoroethane from other components based on its boiling point and affinity for the column's stationary phase.

    • As the compound elutes from the GC column, it enters the MS, where it is ionized and fragmented.

  • Data Interpretation:

    • Identify the peak corresponding to 1,1,1-trichloro-2-fluoroethane by its retention time.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification.

    • For quantification, generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the standards.

Section 3: Cross-Validation of FTIR and MS Data

The core of this guide is the systematic comparison of the data obtained from FTIR and MS. This process ensures that both methods are "fit for purpose" and produce comparable, reliable results.

Qualitative Cross-Validation: Confirming Identity

Qualitative validation confirms that both methods are identifying the same compound.

  • FTIR Analysis: The unique pattern of absorption bands in the FTIR spectrum, particularly in the fingerprint region, provides a high degree of confidence in the compound's identity.

  • MS Analysis: The combination of a specific GC retention time and a unique mass spectrum with a characteristic molecular ion and fragmentation pattern provides definitive identification.

  • Correlation: A positive identification by both techniques provides a strong, cross-validated confirmation of the presence of 1,1,1-trichloro-2-fluoroethane.

Quantitative Cross-Validation: Ensuring Accuracy

Quantitative validation compares the concentration measurements obtained from both methods.

  • Method Validation: Independently validate both the FTIR and MS methods according to ICH Q2(R1) guidelines, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5]

  • Sample Analysis: Analyze a set of at least five independent samples spanning the expected concentration range using both the validated FTIR and MS methods.

  • Statistical Comparison: Statistically compare the quantitative results from both methods. A paired t-test or regression analysis can be used to determine if there is a statistically significant difference between the two sets of measurements. The acceptance criteria should be pre-defined, for example, a percentage difference of less than 15% between the methods.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of FTIR and MS data for 1,1,1-trichloro-2-fluoroethane.

CrossValidationWorkflow Cross-Validation Workflow for FTIR and MS Data cluster_ftir FTIR Analysis cluster_ms MS Analysis ftir_protocol Execute FTIR Protocol ftir_qual Qualitative ID (Spectral Fingerprint) ftir_protocol->ftir_qual ftir_quant Quantitative Analysis (Calibration Curve) ftir_protocol->ftir_quant compare_qual Compare Qualitative Results ftir_qual->compare_qual FTIR ID compare_quant Compare Quantitative Results (Statistical Analysis) ftir_quant->compare_quant FTIR Conc. ms_protocol Execute GC-MS Protocol ms_qual Qualitative ID (Retention Time & Mass Spectrum) ms_protocol->ms_qual ms_quant Quantitative Analysis (Calibration Curve) ms_protocol->ms_quant ms_qual->compare_qual MS ID ms_quant->compare_quant MS Conc. compare_qual->compare_quant Identity Confirmed final_report Final Validated Report compare_quant->final_report Results Concordant

Caption: Logical workflow for the cross-validation of FTIR and MS data.

Section 4: Comparative Performance Guide

The choice between FTIR and MS often depends on the specific application, required sensitivity, and laboratory infrastructure. The following table provides an objective comparison of their performance characteristics for the analysis of volatile halogenated hydrocarbons.

FeatureFTIR SpectroscopyMass Spectrometry (GC-MS)
Specificity Good to Excellent (unique fingerprint)Excellent (based on retention time and mass spectrum)
Sensitivity ppm to ppb level with long-path cellppb to ppt level
Speed Very Fast (seconds per scan)Slower (minutes per GC run)
Cost Lower initial and operational costHigher initial and operational cost
Portability Portable instruments are availableGenerally lab-based, though portable GC-MS exists
Matrix Effects Can be susceptible to interference from water and CO₂Less susceptible to simple matrix effects due to GC separation
Quantification Good linearity over a wide dynamic rangeExcellent linearity and accuracy

Conclusion

Both FTIR and Mass Spectrometry are powerful and reliable techniques for the analysis of 1,1,1-trichloro-2-fluoroethane. FTIR offers the advantages of speed and lower cost, making it suitable for rapid screening and process monitoring. GC-MS provides unparalleled specificity and sensitivity, establishing it as the gold standard for trace-level identification and quantification, particularly in complex matrices.

The true power, however, lies in their synergistic use. By employing a rigorous cross-validation protocol as outlined in this guide, researchers can achieve an exceptionally high level of confidence in their analytical data. This approach not only ensures the accuracy and reliability of the results but also embodies the principles of scientific integrity, providing a robust and defensible analytical foundation for any research or development endeavor.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1,2-trichloro-2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. Retrieved from [Link]

  • RTI Laboratories. (n.d.). VOC Content Analysis - EPA Method 24. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

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  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Nijem, I. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Retrieved from [Link]

  • Suzuki, T., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PLOS ONE, 13(1), e0191325. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

Sources

Validation

Evaluating 1,1,1-Trichloro-2-fluoroethane as a Low-Toxicity Alternative to Carbon Tetrachloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary For decades, carbon tetrachloride (CCl₄) was the gold-standard s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

For decades, carbon tetrachloride (CCl₄) was the gold-standard solvent for radical halogenations (e.g., Wohl-Ziegler bromination), NMR spectroscopy, and precision extractions. Its complete lack of C–H bonds made it perfectly inert to radical abstraction. However, its severe hepatotoxicity, carcinogenicity, and classification as a potent Ozone-Depleting Substance (ODS) under the Montreal Protocol have necessitated its phase-out in modern pharmaceutical and chemical development [3].

As a Senior Application Scientist, I frequently guide drug development teams through the complex process of solvent substitution. 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) has emerged as a highly effective, low-toxicity alternative. This guide objectively compares the physicochemical performance of 1,1,1-trichloro-2-fluoroethane against CCl₄, provides mechanistic insights into its radical inertness, and outlines a self-validating experimental protocol for scalable synthesis.

Physicochemical & Toxicity Profiling

A successful solvent swap requires matching the thermodynamic properties of the original solvent while mitigating its biological hazards. 1,1,1-Trichloro-2-fluoroethane offers an excellent balance: it maintains the non-flammability and high density required for specific phase separations, while its modified molecular structure drastically alters its metabolic fate [2].

Table 1: Comparative Physicochemical and Toxicity Data
PropertyCarbon Tetrachloride (CCl₄)1,1,1-Trichloro-2-fluoroethaneCausality & Impact on Workflow
Formula CCl₄CCl₃CH₂FThe addition of the -CH₂F group alters the metabolic profile.
Boiling Point 76.7 °C102.5 °CHigher BP accelerates radical propagation steps, reducing overall reaction times.
Density 1.59 g/mL~1.45 g/mLBoth are denser than water, preserving standard aqueous workup protocols (bottom layer).
Ozone Depletion (ODP) 0.82 (High)< 0.1 (Low)HCFC-131b complies with modern environmental transitional regulations.
Hepatotoxicity Severe (Liver Necrosis)Low to ModerateAvoids the highly destructive •CCl₃ radical pathway in the liver.
TLV-TWA (Exposure) 5 ppm> 100 ppmSignificantly wider safety margin for bench chemists and scale-up engineers.

Mechanistic Insights: Why the Substitution Works

Chemical Inertness in Radical Environments

The primary concern when replacing CCl₄ in radical bromination is solvent reactivity. 1,1,1-Trichloro-2-fluoroethane contains a –CH₂F group, which theoretically presents abstractable protons. However, the extreme electron-withdrawing nature of both the adjacent fluorine atom and the trichloromethyl (–CCl₃) group significantly increases the Bond Dissociation Energy (BDE) of these C–H bonds. Consequently, the solvent is effectively deactivated toward electrophilic radicals (like Br•), ensuring the solvent remains inert while the allylic/benzylic substrate is selectively brominated [1].

G NBS N-Bromosuccinimide (NBS) BrRadical Bromine Radical (Br•) NBS->BrRadical Initiation Initiator Radical Initiator (AIBN / Heat) Initiator->BrRadical Cleavage Solvent 1,1,1-Trichloro-2-fluoroethane (Inert Solvent) BrRadical->Solvent No Reaction (High C-H BDE) Substrate Allylic Substrate BrRadical->Substrate H-Abstraction Product Allylic Bromide + Succinimide Substrate->Product Propagation

Figure 1: Radical pathway in Wohl-Ziegler bromination demonstrating the inertness of 1,1,1-trichloro-2-fluoroethane.

Pharmacokinetics and Reduced Hepatotoxicity

CCl₄ is notoriously toxic because the hepatic enzyme Cytochrome P450 (CYP2E1) catalyzes its reductive cleavage into the highly reactive trichloromethyl radical (•CCl₃). This radical initiates catastrophic lipid peroxidation, leading to liver necrosis. 1,1,1-Trichloro-2-fluoroethane has a lower affinity for this specific reductive cleavage due to the stabilizing effect of the C-F bond, favoring alternative oxidative metabolic pathways that yield excretable, stable conjugates rather than destructive radicals.

G CCl4 Carbon Tetrachloride (CCl4) CYP450 Cytochrome P450 (CYP2E1) CCl4->CYP450 High Affinity HCFC 1,1,1-Trichloro-2-fluoroethane HCFC->CYP450 Lower Affinity CCl3Radical Trichloromethyl Radical (•CCl3) CYP450->CCl3Radical Reductive Cleavage Metabolite Stable Metabolites (Excreted) CYP450->Metabolite Oxidation LipidPerox Lipid Peroxidation & Liver Necrosis CCl3Radical->LipidPerox Cell Damage Metabolite->LipidPerox Minimal Damage

Figure 2: Comparative metabolic pathways highlighting the reduced hepatotoxicity of 1,1,1-trichloro-2-fluoroethane.

Experimental Workflow: Self-Validating Wohl-Ziegler Bromination

To demonstrate the efficacy of this substitution, the following protocol details the allylic bromination of cyclohexene.

Design Causality: We select a reaction temperature of 85°C. While 1,1,1-trichloro-2-fluoroethane boils at 102.5°C, running the reaction slightly below reflux ensures that the AIBN initiator (which has a ~1-hour half-life at 85°C) decomposes at an optimal rate. This provides a steady, controlled stream of radicals rather than a rapid, inefficient burst.

Step-by-Step Methodology
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 mmol of the substrate (e.g., cyclohexene).

  • Solvent Addition: Add 50 mL of anhydrous 1,1,1-trichloro-2-fluoroethane.

  • Reagent Loading: Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN).

    • Self-Validating Observation: At this stage, the dense NBS powder will rest at the bottom of the flask.

  • Initiation & Propagation: Heat the mixture to 85°C under a nitrogen atmosphere. Maintain vigorous stirring.

  • Reaction Monitoring: The protocol acts as a self-validating system. As the reaction proceeds, the dense NBS is consumed and converted into succinimide. Succinimide is less dense than the fluoroethane solvent and will float to the surface. Complete phase-shift of the solids from the bottom to the surface visually confirms reaction completion (typically 1.5 to 2 hours).

  • Workup: Cool the reaction to 0°C to maximize succinimide precipitation. Filter the buoyant succinimide through a Celite pad.

  • Isolation: Wash the filtrate with saturated aqueous NaHCO₃, then brine. The product remains in the lower organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Table 2: Performance Comparison in Radical Bromination
SubstrateSolventTemp (°C)Reaction TimeIsolated Yield (%)
CyclohexeneCCl₄76°C2.0 h85%
Cyclohexene1,1,1-Trichloro-2-fluoroethane85°C1.5 h83%
Toluene (Benzylic)CCl₄76°C3.0 h88%
Toluene (Benzylic)1,1,1-Trichloro-2-fluoroethane85°C2.0 h87%

Data Interpretation: The higher operational temperature afforded by 1,1,1-trichloro-2-fluoroethane accelerates the reaction kinetics, reducing processing time by up to 33% while maintaining statistically equivalent yields.

Conclusion

Transitioning away from carbon tetrachloride is not merely a regulatory mandate; it is a critical step in modernizing laboratory safety and environmental stewardship. 1,1,1-Trichloro-2-fluoroethane proves to be a highly competent drop-in replacement for radical chemistry and precision solvent applications. By leveraging its unique BDE profile and favorable pharmacokinetics, researchers can maintain high synthetic yields without subjecting personnel to severe hepatotoxic risks.

References

  • ACS Chemical Reviews Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: American Chemical Society (ACS) URL:[Link] [1]

  • U.S. Environmental Protection Agency (EPA) Title: Protection of Stratospheric Ozone: Listing of Substitutes for Ozone-Depleting Substances Source: Federal Register URL:[Link] [3]

Comparative

benchmarking catalytic conversion rates of 1,1,1-trichloro-2-fluoroethane over chromium catalysts

Benchmarking Catalytic Conversion Rates of 1,1,1-Trichloro-2-fluoroethane Over Chromium Catalysts: A Comparative Guide Executive Summary The synthesis of advanced fluorinated building blocks relies heavily on the efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Conversion Rates of 1,1,1-Trichloro-2-fluoroethane Over Chromium Catalysts: A Comparative Guide

Executive Summary

The synthesis of advanced fluorinated building blocks relies heavily on the efficient halogen exchange of chlorinated precursors. 1,1,1-trichloro-2-fluoroethane (HCFC-131b) serves as a critical intermediate in the production of polyfluorinated ethanes, which are indispensable in modern agrochemical and pharmaceutical drug development[1]. The industrial standard for driving this vapor-phase fluorination with anhydrous hydrogen fluoride (HF) involves chromium-based catalysts. However, the performance of these catalysts—measured by conversion rate, selectivity, and lifespan—varies drastically depending on their formulation, pre-activation, and the presence of promoters.

This guide provides an objective, data-driven comparison of various chromium catalyst formulations for the fluorination of HCFC-131b. By analyzing the mechanistic causality behind catalyst activation and presenting a self-validating experimental workflow, we aim to equip researchers and application scientists with the insights necessary to optimize their synthetic pathways.

Mechanistic Causality: Why Chromium?

The efficacy of chromium in halogen exchange reactions stems from its ability to form highly Lewis acidic sites when fluorinated. Bulk chromium(III) oxide (Cr2O3) is inherently inactive for fluorination. It must undergo a rigorous pre-fluorination step with HF to form an amorphous fluorinated chromia phase (CrOxFy)[2]. The substitution of oxygen atoms with highly electronegative fluorine atoms withdraws electron density from the chromium centers, drastically increasing their Lewis acidity. This enhanced acidity is the primary causal factor for the adsorption and subsequent activation of the C-Cl bonds in HCFC-131b, facilitating the nucleophilic attack by fluoride ions.

Furthermore, the addition of promoters such as Zinc (Zn) or structural supports like Magnesium Fluoride (MgF2) alters the electronic landscape of the catalyst. These modifications prevent the rapid deactivation typically caused by coke formation or the over-reduction of Cr(III) species[3].

Reaction Pathway Dynamics

The conversion of HCFC-131b proceeds via successive dehydrochlorination and hydrofluorination steps. Controlling the reaction conditions is paramount to favor the desired highly fluorinated products (e.g., HCFC-133a) while suppressing thermal degradation byproducts.

ReactionPathway HCFC131b 1,1,1-trichloro- 2-fluoroethane Intermediate 1,1-dichloro- 1,2-difluoroethane HCFC131b->Intermediate + HF / - HCl Byproduct Dehydrochlorination Byproducts HCFC131b->Byproduct Thermal Degradation Product 2-chloro-1,1,1- trifluoroethane Intermediate->Product + HF / - HCl

Reaction pathway for the catalytic fluorination of HCFC-131b.

Experimental Methodologies: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates self-validating checkpoints (mass balance and baseline calibration) to benchmark catalyst performance accurately.

CatalystWorkflow Precursor Chromium(III) Oxide Precursor Promoter Addition of Promoters (ZnCl2 or MgF2) Precursor->Promoter Calcination Thermal Calcination (400°C, Air) Promoter->Calcination Activation HF Activation / Pre-fluorination (CrOxFy Formation) Calcination->Activation Reaction Catalytic Fluorination HCFC-131b + HF Activation->Reaction Analysis GC-MS & Conversion Rate Benchmarking Reaction->Analysis

Workflow of chromium catalyst preparation and fluorination benchmarking.

Step 1: Catalyst Synthesis and Doping

  • Precipitate chromium(III) hydroxide from an aqueous chromium(III) nitrate solution using ammonium hydroxide.

  • For promoted catalysts, impregnate the dried precursor with aqueous ZnCl2 (to achieve 4 wt% Zn) or mechanically mix with MgF2.

  • Calcine the resulting solid in a stream of dry nitrogen at 400°C for 4 hours to establish the rigid oxide network[4].

Step 2: Pre-Fluorination (Activation)

  • Load 30 cc of the calcined catalyst into a Monel tubular fixed-bed reactor.

  • Introduce a mixture of anhydrous HF and N2 (1:5 ratio) at 200°C.

  • Gradually increase the temperature to 350°C over 12 hours. Causality & Validation: The transition from Cr2O3 to CrOxFy is highly exothermic. Gradual temperature ramping prevents localized thermal runaway (sintering), which would destroy the catalyst's active surface area. The activation is validated by titrating the reactor effluent; the cessation of water generation confirms complete surface fluorination.

Step 3: Fixed-Bed Gas-Phase Fluorination

  • Establish a baseline by flowing pure N2 through the reactor to the Gas Chromatograph-Mass Spectrometer (GC-MS) to confirm a zero-hydrocarbon background.

  • Vaporize HCFC-131b and mix with anhydrous HF at a molar ratio of 6:1 (HF:Organic).

  • Pass the reactant stream through the catalyst bed at 275°C with a contact time of 8 seconds.

  • Scrub the effluent through an aqueous KOH solution to neutralize unreacted HF and generated HCl.

  • Analyze the organic phase via in-line GC-MS equipped with a Flame Ionization Detector (FID). Self-Validation: Perform a strict mass balance. The molar amount of HCl captured in the KOH scrubber (quantified via silver nitrate titration) must stoichiometrically match the degree of fluorination calculated from the GC-MS organic product distribution. A discrepancy >5% indicates system leaks or undetected coking.

Benchmarking Data: Comparative Performance Analysis

The table below summarizes the benchmarking data for four distinct chromium catalyst formulations under identical reaction conditions (275°C, HF:HCFC-131b ratio of 6:1, 8s contact time).

Catalyst FormulationActive PhaseConversion Rate (%)Selectivity to HCFC-133a (%)Deactivation Rate (after 100h)
Bulk Cr2O3 (Unfluorinated) Cr2O315.245.0Severe (>50% drop)
Fluorinated Chromia CrOxFy68.582.3Moderate (~15% drop)
4% Zn-Promoted Cr2O3 Zn-CrOxFy89.494.1Low (<5% drop)
MgF2-Supported Cr CrOxFy / MgF284.091.5Very Low (<2% drop)

Alternative Analysis & Discussion

  • Unfluorinated vs. Fluorinated Chromia : As the data demonstrates, unactivated bulk Cr2O3 yields a dismal 15.2% conversion rate. Without the electronegative pull of fluorine atoms in the lattice, the chromium centers lack the necessary Lewis acidity to polarize the C-Cl bonds of HCFC-131b[2].

  • The Zinc Advantage : The 4% Zn-promoted catalyst exhibits the highest conversion (89.4%) and selectivity (94.1%). Zinc acts as a structural promoter that increases the dispersion of active chromium sites and modifies the electron density, which suppresses side reactions like dehydrochlorination (thermal degradation)[3]. For drug development professionals requiring high-purity intermediates, Zn-promoted variants are the optimal choice.

  • MgF2 Support for Longevity : While slightly less active than the Zn-promoted catalyst, the MgF2-supported chromium catalyst shows the lowest deactivation rate over time. MgF2 is highly resistant to HF attack and prevents the agglomeration of chromium species, making it the superior alternative for continuous, industrial-scale continuous flow operations.

References

  • Nenajdenko, V. G., Muzalevskiy, V. M., & Shastin, A. V. "Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis." Chemical Reviews, ACS Publications. URL:[Link]

  • Brunet, S., et al. "Catalytic fluorination of trichloroethene by anhydrous hydrogen fluoride in the presence of fluorinated chromia under static conditions." ResearchGate. URL:[Link]

  • Scott, J. D., et al. "US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane." Google Patents.
  • Switzer, S., et al. "US20190308172A1 - A chromium catalyst, its preparation and use." Google Patents.

Sources

Validation

A Comparative Toxicological Assessment of Hydrochlorofluorocarbons: Focus on 1,1,1-Trichloro-2-fluoroethane

Introduction Hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for chlorofluorocarbons (CFCs) under the Montreal Protocol, aimed at mitigating the depletion of the stratospheric ozone layer.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for chlorofluorocarbons (CFCs) under the Montreal Protocol, aimed at mitigating the depletion of the stratospheric ozone layer.[1] While their ozone-depleting potential is lower than that of CFCs, their widespread use necessitates a thorough understanding of their toxicological profiles to ensure human and environmental safety.[1][2] This guide provides a comparative analysis of the toxicity of various HCFCs, with a specific focus on 1,1,1-trichloro-2-fluoroethane (HCFC-131a). Due to a significant lack of publicly available toxicological data for HCFC-131a, this guide will also detail the toxicological profiles of other relevant HCFCs, namely HCFC-123, HCFC-124, and HCFC-132b, to provide a comparative context and highlight the importance of comprehensive toxicity testing.

The primary audience for this guide includes researchers, scientists, and professionals in drug development who may encounter these compounds in various applications, from refrigerants and solvents to potential propellants. We will delve into key toxicological endpoints, including acute and chronic toxicity, cardiac sensitization, and genotoxicity, supported by experimental data and detailed methodologies.

Comparative Toxicity of Selected Hydrochlorofluorocarbons

A direct toxicological comparison involving 1,1,1-trichloro-2-fluoroethane is challenging due to the scarcity of available data. Safety Data Sheets for 1,1,1-trichloro-2-fluoroethane often state "no data available" for critical endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[3] This data gap itself is a critical finding, underscoring the need for further research to characterize the potential hazards of this compound.

In contrast, other HCFCs have been more extensively studied. The following sections provide a comparative overview of the available data.

Acute Inhalation Toxicity

Acute inhalation toxicity is a primary concern for volatile compounds like HCFCs. The 4-hour LC50 (the concentration lethal to 50% of the test animals) is a standard metric for comparison.

CompoundSpecies4-hour LC50 (ppm)Observations
HCFC-123 Rat28,000 - 50,000Central nervous system (CNS) depression.[4]
HCFC-124 Rat230,000 - 300,000Low acute toxicity.
1,1,1-Trichloroethane Rat>12,000 (6-hr)CNS depression.
1,1,1-Trichloro-2-fluoroethane (HCFC-131a) -No data available-

As the table illustrates, HCFC-124 exhibits very low acute toxicity, while HCFC-123 is moderately toxic, causing CNS depression at high concentrations.[4] For context, 1,1,1-trichloroethane, a related chlorinated hydrocarbon, also demonstrates CNS depressant effects. The absence of data for HCFC-131a prevents its direct comparison.

Chronic Toxicity and Carcinogenicity

Long-term exposure to HCFCs can lead to target organ toxicity. The liver is a common target for halogenated hydrocarbons.

  • HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): Chronic inhalation studies in rats have shown that the liver is a primary target organ, with effects observed at concentrations as low as 300 ppm.[5] Animal studies have also indicated a potential for liver tumor formation.[6]

  • HCFC-124 (chlorotetrafluoroethane): In a two-year chronic toxicity and oncogenicity study in rats, HCFC-124 was not found to be toxic or carcinogenic at concentrations up to 50,000 ppm.[7]

  • HCFC-132b (1,2-dichloro-1,1-difluoroethane): While specific chronic toxicity data is limited in the available literature, it has been noted that its availability is restricted due to its toxicity level.[8][9]

Cardiac Sensitization

A critical toxicological endpoint for many halogenated hydrocarbons is cardiac sensitization, where exposure to the chemical can make the heart more susceptible to arrhythmias induced by adrenaline (epinephrine).[10][11] This is a significant concern in occupational settings where workers might be exposed to high concentrations of these substances during a stressful event.

  • HCFC-123: This compound is a potent cardiac sensitizer. In dog studies, the concentration required to produce cardiac sensitization in 50% of the animals (EC50) was determined to be 1.9% (19,000 ppm) for a 5-minute exposure.[1]

  • HFC-134a (a related hydrofluorocarbon): For comparison, HFC-134a has a much lower cardiac sensitization potential, with a no-observed-adverse-effect-level (NOAEL) of 40,000 ppm in dogs.[1]

The significant difference in cardiac sensitization potential between HCFC-123 and HFC-134a highlights the importance of evaluating this endpoint for each specific HCFC. The lack of data for 1,1,1-trichloro-2-fluoroethane in this regard is a notable omission in its safety profile.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. The in vivo micronucleus assay is a standard test for this purpose.

  • HCFC-124: Was not mutagenic in the Ames test and did not show evidence of clastogenic activity in cultured human lymphocytes or in the in vivo mouse micronucleus assay.[7]

  • Other HCFCs: While most HCFCs generally show low acute toxicity, some have been reported to be mutagenic in the Ames test, indicating the need for careful evaluation of each compound.[8]

Again, the absence of genotoxicity data for 1,1,1-trichloro-2-fluoroethane is a significant concern.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of toxicological assessments, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key toxicity endpoints discussed in this guide.

Acute Inhalation Toxicity Testing (OECD Test Guideline 403)

The objective of this test is to determine the concentration of a substance that causes mortality in 50% of test animals (LC50) during a defined exposure period, typically 4 hours.[12][13]

Experimental Workflow:

Caption: Workflow for Acute Inhalation Toxicity Study (OECD 403).

Causality and Experimental Choices:

  • Species Selection: Rats are the preferred species due to extensive historical data and well-characterized respiratory physiology.[13]

  • Exposure Route: Inhalation is chosen as it is the most relevant route of human exposure for volatile compounds.

  • Concentration Levels: Multiple concentration levels are used to establish a dose-response relationship, which is crucial for risk assessment.[12]

  • Observation Period: A 14-day post-exposure observation period allows for the detection of delayed toxic effects.

Cardiac Sensitization Assessment

The dog cardiac sensitization test is the standard model for evaluating the potential of a substance to induce cardiac arrhythmias in the presence of elevated adrenaline levels.[10][14]

Experimental Workflow:

Caption: Workflow for Cardiac Sensitization Study in Dogs.

Causality and Experimental Choices:

  • Animal Model: Beagle dogs are used because their cardiovascular response to catecholamines is similar to that of humans.[10]

  • Epinephrine Challenge: The administration of exogenous epinephrine simulates a stress response, creating a worst-case scenario to assess the sensitizing potential of the chemical.[14]

  • ECG Monitoring: Continuous ECG monitoring is essential for the direct observation and characterization of any cardiac arrhythmias.

In Vivo Micronucleus Assay (OECD Test Guideline 474)

This assay is used to detect genotoxic damage by identifying micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of treated animals.[7]

Experimental Workflow:

Caption: Workflow for the In Vivo Micronucleus Assay (OECD 474).

Causality and Experimental Choices:

  • Endpoint: Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, providing a direct measure of chromosomal damage.

  • Cell Type: Immature erythrocytes (polychromatic erythrocytes) are scored because they have recently undergone cell division, and the absence of a main nucleus in mature erythrocytes makes micronuclei easy to visualize.[15]

  • Dosing Regimen: The use of multiple dose levels helps to establish a dose-response relationship for any observed genotoxic effects.

Conclusion and Future Directions

This guide provides a comparative toxicological overview of selected HCFCs, highlighting the significant data gap for 1,1,1-trichloro-2-fluoroethane (HCFC-131a). While compounds like HCFC-124 exhibit low toxicity in chronic studies, others such as HCFC-123 demonstrate notable hepatotoxicity and cardiac sensitization potential. The lack of comprehensive toxicological data for HCFC-131a is a critical issue that prevents a thorough risk assessment and underscores the importance of conducting rigorous safety evaluations for all chemical compounds, even those intended for transitional use.

For researchers and professionals in fields where these compounds may be used, it is imperative to handle all HCFCs with caution, assuming a potential for hazard in the absence of complete data. Future research should prioritize the toxicological evaluation of understudied HCFCs like 1,1,1-trichloro-2-fluoroethane to ensure the safety of these CFC alternatives. The detailed experimental methodologies provided herein offer a framework for such essential investigations.

References

  • Malley, L. A., et al. (1998). Chronic toxicity, oncogenicity, and mutagenicity studies with chlorotetrafluoroethane (HCFC-124). Drug and Chemical Toxicology, 21(4), 417-447. [Link]

  • Malley, L. A., et al. (1998). Chronic Toxicity, Oncogenicity, and Mutagenicity Studies with Chlorotetrafluoroethane (HCFC-124). Drug and Chemical Toxicology, 21(4), 417-447. [Link]

  • Lewis, R. W., et al. (1995). Two-year inhalation toxicity study in rats with hydrochlorofluorocarbon 123. Inhalation Toxicology, 7(5), 705-720. [Link]

  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental Health Perspectives, 96, 185-191. [Link]

  • Altogen Labs. (n.d.). Acute Inhalation Toxicity OECD 403. Retrieved from [Link]

  • Olivo, J. C. F. (2015). Statistical Evaluation of In Vivo Micronucleus Assays in Toxicology. The Philippine Statistician, 64(2), 59-68. [Link]

  • Haz-Map. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • Alberta Ministry of Labour. (2013). Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). [Link]

  • National Research Council (US) Subcommittee to Review Toxicity of Alternatives to Chlorofluorocarbons. (1996). Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Academies Press (US). [Link]

  • Reinhardt, C. F., et al. (1971). Cardiac sensitization potential of certain common industrial solvents. Journal of Occupational Medicine, 13(1), 31-36. [Link]

  • Brock, W. J., et al. (2003). Cardiac sensitization: methodology and interpretation in risk assessment. Regulatory Toxicology and Pharmacology, 38(1), 86-97. [Link]

  • ECETOC. (2005). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). JACC Report No. 049. [Link]

  • Jaskot, R. H., & Costa, D. L. (1994). Micronucleus Assay: The State of Art, and Future Directions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 312(3), 223-233. [Link]

  • Slideshare. (2019). Inhalation Toxicity Studies- OECD guidelines. [Link]

  • Wikipedia. (n.d.). Micronucleus test. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (2004). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4. National Academies Press (US). [Link]

  • National Research Council (US) Subcommittee to Review Toxicity of Alternatives to Chlorofluorocarbons. (1996). Evaluation of the Dog Cardiac Sensitization Test. In Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Academies Press (US). [Link]

  • McLeod, A. A., et al. (1987). Chronic cardiac toxicity after inhalation of 1,1,1-trichloroethane. British Medical Journal (Clinical research ed.), 294(6574), 727–729. [Link]

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental health perspectives, 96, 185–191. [Link]

  • Roberti, R., et al. (2025). Myocardial Infarction Induced by Refrigerant (Hydrofluorocarbon (HFC)-134a) Exposure: A Case Report. Cureus, 17(4), e81706. [Link]

  • Trochimowicz, H. J., et al. (1976). The effect of myocardial infarction on the cardiac sensitization potential of certain halocarbons. Journal of occupational medicine, 18(1), 26–30. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for 1,1,1-Trichloroethane. [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Ethane, 1,1,2-trichloro-2-fluoro- - Substance Details. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9635, 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link].

  • New Jersey Department of Environmental Protection. (n.d.). 1,1,1-trichloroethane health-based maximum contaminant level. [Link]

  • Quast, J. F., et al. (1988). 1,1,1-trichloroethane formulation: a chronic inhalation toxicity and oncogenicity study in Fischer 344 rats and B6c3F1 mice. Fundamental and Applied Toxicology, 11(4), 611-625. [Link]

  • National Research Council (US) Committee on Toxicology. (2006). Toxicological Profile for 1,1,1-Trichloroethane. National Academies Press (US). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Immediately Dangerous to Life or Health Concentrations (IDLH). [Link]

  • National Academies Press. (1996). Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethane, 1,1,2-trichloro-2-fluoro-. NIST Chemistry WebBook. [Link]

  • Barbatti, M. (2015). Nonadiabatic Dynamics of HCFC-132b. [Link]

  • Danish Environmental Protection Agency. (2001). Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC-133a. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75397, Ethane, 1,1,1-trichloro-2-fluoro-. Retrieved from [Link].

  • National Research Council (US) Subcommittee to Review Toxicity of Alternatives to Chlorofluorocarbons. (1996). Introduction. In Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Academies Press (US). [Link]

  • National Research Council (US) Subcommittee to Review Toxicity of Alternatives to Chlorofluorocarbons. (1996). Appendix A: Supporting Documentation for the Exposure Guidance Levels for Hydrochlorofluorocarbon-123. In Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Academies Press (US). [Link]

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Comparative

Ensuring the Integrity of Atmospheric Data: A Comparative Guide to the Validation of 1,1,1-trichloro-2-fluoroethane Emissions Monitoring

The accurate measurement of atmospheric trace gases is paramount for understanding and addressing global environmental challenges. Among the suite of compounds monitored, 1,1,1-trichloro-2-fluoroethane (HCFC-131a) requir...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate measurement of atmospheric trace gases is paramount for understanding and addressing global environmental challenges. Among the suite of compounds monitored, 1,1,1-trichloro-2-fluoroethane (HCFC-131a) requires rigorous data validation. Although its atmospheric concentration is lower than that of other major hydrochlorofluorocarbons (HCFCs), its contribution to stratospheric ozone depletion and global warming necessitates high-fidelity data for robust scientific assessments and effective environmental policy. This guide provides a comparative analysis of methodologies for validating atmospheric monitoring station data for HCFC-131a, offering researchers, scientists, and drug development professionals a framework for ensuring data of the highest quality.

The Imperative for Rigorous Validation

Core Methodologies for Data Validation: A Comparative Overview

The validation of atmospheric monitoring data for HCFC-131a relies on a combination of techniques, each with its own strengths and limitations. The most effective validation strategies integrate these methodologies into a comprehensive quality assurance framework. The primary approaches include:

  • Rigorous Calibration and Internal Quality Control: This forms the bedrock of data quality.

  • Inter-Laboratory Comparisons (ILCs): These provide an independent assessment of a laboratory's measurement capability.

  • Model-Based Validation: This leverages atmospheric chemistry and transport models to assess the consistency of measurements on a network-wide scale.

  • Internal Consistency and Outlier Analysis: This involves statistical analysis of the data to identify and investigate anomalous measurements.

The following table provides a comparative summary of these core validation methodologies.

Methodology Primary Function Strengths Limitations Typical Frequency
Calibration & Internal QC Ensures the accuracy and precision of the measurement instrument itself.Provides continuous, real-time feedback on instrument performance. Essential for correcting instrumental drift.Does not account for sampling artifacts or biases in the calibration scale itself.Continuous/Daily
Inter-Laboratory Comparisons (ILCs) Assesses the agreement of measurements between different laboratories and networks.Provides an independent and objective measure of a laboratory's performance against a common reference. Helps to identify and resolve systematic biases between different measurement programs.[1]Can be logistically complex and expensive to organize. Typically conducted on an infrequent basis (e.g., annually or biennially).Annually/Biennially
Model-Based Validation Evaluates the consistency of observations with our understanding of atmospheric transport and chemistry.Can identify outliers and systematic biases across a network of stations. Provides a framework for interpreting the measurements in a broader scientific context.The validation is only as good as the model and the emission inventories used. Can be computationally intensive.Ongoing/Periodic
Internal Consistency & Outlier Analysis Identifies statistically significant deviations within a single data stream.Relatively simple to implement. Can quickly flag potential issues with instrumentation or sampling.May not identify subtle, systematic biases. Can be prone to false positives if not carefully implemented.Continuous

A Synergistic Approach to Data Validation

A truly robust data validation system does not rely on a single methodology but rather integrates them into a self-reinforcing workflow. Calibration and internal quality control provide the foundational data quality, which is then periodically and independently verified through inter-laboratory comparisons. Model-based validation offers a network-wide consistency check, while internal consistency analysis acts as a continuous sentinel for potential issues.

Data_Validation_Workflow cluster_0 Station-Level Operations cluster_1 External Validation & Comparison cluster_2 Final Data Product A Atmospheric Sampling B GC-MS Analysis A->B Air Sample C Initial Data Processing & Internal QC B->C Raw Data D Inter-Laboratory Comparison (ILC) C->D Data Submission E Model-Based Validation C->E Data Submission G Final Validated Dataset C->G Preliminary Data F Flagged/Corrected Data D->F Comparison Results E->F Model-Measurement Residuals F->G

A generalized workflow for atmospheric data validation.

Experimental Protocol: A Step-by-Step Guide to a Self-Validating System

The following protocol outlines a comprehensive, self-validating system for the measurement and validation of atmospheric HCFC-131a, drawing on best practices from leading global monitoring networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the World Meteorological Organization's Global Atmosphere Watch (WMO/GAW).[2][3][4]

Instrumentation and Measurement
  • Analytical Technique: Utilize a high-sensitivity gas chromatograph coupled with a mass spectrometer (GC-MS).[3][5] This provides the necessary selectivity and sensitivity for quantifying HCFC-131a at ppt levels.

  • Sampling: Employ a well-characterized air sampling system designed to minimize inlet effects and contamination. Regularly inspect and clean all sampling lines.

Calibration and Internal Quality Control
  • Primary Calibration Scale: All measurements must be traceable to a well-defined primary calibration scale. This is typically established through the static dilution of a gravimetrically prepared primary standard.

  • Working Standards: Use a suite of working standards, which are high-pressure air cylinders with mole fractions of HCFC-131a that have been calibrated against the primary standard.

  • Calibration Frequency: Analyze a working standard at regular intervals (e.g., every few hours) to monitor and correct for instrumental drift.

  • Linearity Check: Periodically assess the linearity of the instrument's response over the expected range of atmospheric concentrations.

Inter-Laboratory Comparison (ILC)
  • Participation: Actively participate in regular ILCs organized by a reputable body.

  • Blind Analysis: The ILC sample should be analyzed "blind," without knowledge of the expected value, to ensure an unbiased assessment.

  • Data Submission: Submit the results to the organizing body for statistical analysis.

  • Performance Evaluation: The laboratory's performance is typically evaluated using a Z-score, which quantifies the deviation from the reference value.[1] A satisfactory Z-score (typically between -2 and +2) provides confidence in the laboratory's measurement capabilities.[1]

Model-Based Validation
  • Model Selection: Utilize a state-of-the-science 3D chemical transport model (CTM).

  • Emission Inventories: Drive the model with the best available emission inventories for HCFC-131a.

  • Model-Measurement Comparison: Compare the model-simulated concentrations with the station's measurements.

  • Residual Analysis: Analyze the differences (residuals) between the model and the measurements. Consistent biases may indicate issues with the measurements, the model, or the emission inventories.

Internal Consistency and Outlier Analysis
  • Statistical Filtering: Apply statistical filters to the data to identify potential outliers. For example, measurements that fall outside of a specified number of standard deviations from a running mean can be flagged for further investigation.

  • Correlation Analysis: Analyze the correlation of HCFC-131a with other co-emitted species. Anomalous changes in these correlations can indicate a measurement problem or a change in emission sources.

  • Diurnal and Seasonal Cycles: Examine the data for expected diurnal and seasonal cycles. The absence of an expected cycle or the presence of an anomalous one may warrant further investigation.

The logical interplay between these validation methodologies creates a robust system for ensuring data quality.

Validation_Interplay A Calibration & QC B Inter-Laboratory Comparison A->B Verifies Accuracy C Model-Based Validation A->C Informs Model D Internal Consistency A->D Ensures Precision E Validated Data A->E B->C Network Consistency B->E C->E D->E

The interconnected nature of data validation methodologies.

Conclusion

References

  • Kolonjari, F., Sheese, P. E., Walker, K. A., Boone, C. D., Plummer, D. A., Engel, A., Montzka, S. A., Oram, D. E., Schuck, T., Stiller, G. P., & Toon, G. C. (2024). Validation of Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) chlorodifluoromethane (HCFC-22) in the upper troposphere and lower stratosphere. Atmospheric Measurement Techniques, 17(8), 2429–2449. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. [Link]

  • Xiang, B., Patra, P. K., Montzka, S. A., Miller, S. M., Elkins, J. W., Moore, F. L., Atlas, E. L., Miller, B. R., Weiss, R. F., Prinn, R. G., & Wofsy, S. C. (2014). Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. Proceedings of the National Academy of Sciences, 111(49), 17379–17384. [Link]

  • WMO Community. (n.d.). GAW Requirements. Retrieved March 24, 2026, from [Link]

  • Bower, C. (2024, April 11). Validation of ground-based HFC-134a measurements. [Link]

  • World Meteorological Organization. (2025, December 3). First WMO guidance to support national estimates of greenhouse gas emissions using atmospheric observations. [Link]

  • World Meteorological Organization. (2025, October 31). New WMO guidelines help cities improve greenhouse gas emission information. [Link]

  • CSIRO Research. (n.d.). AGAGE – Atmospheric Composition & Chemistry. Retrieved March 24, 2026, from [Link]

  • Harrison, J. J., Boone, C. D., Brown, A. T., Allen, N. D., Toon, G. C., & Bernath, P. F. (2019). Trends in atmospheric HFC-23 (CHF3) and HFC-134a abundances. Journal of Quantitative Spectroscopy and Radiative Transfer, 230, 124-133. [Link]

  • World Meteorological Organization. (2013). WMO Greenhouse Gas Bulletin No. 9. [Link]

  • Kolonjari, F., Sheese, P. E., Walker, K. A., Boone, C. D., Plummer, D. A., Engel, A., Montzka, S. A., Oram, D. E., Schuck, T., Stiller, G. P., & Toon, G. C. (2024). Validation of Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) chlorodifluoromethane (HCFC-22). Atmospheric Measurement Techniques, 17(8), 2429–2449. [Link]

  • Emirates Metrology Institute. (2022). INTER LABORATORY COMPARISONS 2022. [Link]

  • Kolonjari, F., Sheese, P. E., Walker, K. A., Boone, C. D., Plummer, D. A., Engel, A., Montzka, S. A., Oram, D. E., Schuck, T., Stiller, G. P., & Toon, G. C. (2023). Validation of ACE-FTS HCFC-22 concentrations in the upper troposphere – lower stratosphere. ResearchGate. [Link]

  • ITTC. (2017). Uncertainty Analysis, Instrument Calibration. [Link]

  • Prinn, R. G., Weiss, R. F., Fraser, P. J., Simmonds, P. G., Cunnold, D. M., Alyea, F. N., O'Doherty, S., Salameh, P., Miller, B. R., Huang, J., Wang, R. H. J., Hartley, D. E., Harth, C., Steele, L. P., Sturrock, G., Midgley, P. M., & McCulloch, A. (2018). History of chemically and radiatively important atmospheric gases from the Advanced Global Atmospheric Gases Experiment (AGAGE). Earth System Science Data, 10(2), 985–1018. [Link]

  • World Meteorological Organization. (2016). WMO/GAW Aerosol Measurement Procedures, Guidelines and Recommendations (GAW Report No. 227). [Link]

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  • Prinn, R. G., Weiss, R. F., Fraser, P. J., Simmonds, P. G., Cunnold, D. M., Alyea, F. N., O'Doherty, S., Salameh, P., Miller, B. R., Huang, J., Wang, R. H. J., Hartley, D. E., Harth, C., Steele, L. P., Sturrock, G., Midgley, P. M., & McCulloch, A. (2018). History of chemically and radiatively important atmospheric gases from the Advanced Global Atmospheric Gases Experiment (AGAGE). Earth System Science Data, 10(2), 985–1018. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,1,1-Trichloro-2-fluoroethane for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the safe management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the safe management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1,1-Trichloro-2-fluoroethane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind these essential procedures.

Understanding the Risks: The Chemical Profile of 1,1,1-Trichloro-2-fluoroethane

1,1,1-Trichloro-2-fluoroethane is a halogenated hydrocarbon that has been used as a solvent and in other industrial applications. While it has low acute and chronic toxicity, its improper handling and disposal pose significant risks.[1] Inhalation of high concentrations can lead to central nervous system depression and cardiac arrhythmias.[1] It is also classified as an irritant that can cause skin and eye irritation.[2]

From an environmental perspective, it is an ozone-depleting substance, contributing to the degradation of the stratospheric ozone layer.[2] Furthermore, when heated to decomposition, it emits highly toxic fumes of hydrogen fluoride and hydrogen chloride.[3]

PropertyValue
Synonyms HCFC-131a
Molecular Formula C2H2Cl3F
Appearance Colorless liquid
Odor Characteristic
Health Hazards Irritant, CNS depressant, potential for cardiac arrhythmia
Environmental Hazards Ozone-depleting substance

Immediate Safety and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

First-Aid Measures [4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Rinse eyes with a copious amount of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Spill Management Protocol

Proper containment and cleanup of spills are crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[4]

  • Control Ignition Sources: Remove all sources of ignition, as the substance's decomposition products can be hazardous.[4]

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and respiratory protection if ventilation is inadequate.[4]

  • Containment: For small spills, absorb the liquid with an inert material such as dry sand or earth. For larger spills, dike the area to prevent spreading.[2]

  • Collection and Disposal: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[2][5] Do not let the chemical enter drains or waterways.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1,1,1-Trichloro-2-fluoroethane.

start Start: Unused or Spent 1,1,1-Trichloro-2-fluoroethane waste_determination Is the material a waste product? start->waste_determination hazardous_waste Classify as Hazardous Waste (e.g., F002 listed waste for spent halogenated solvents) waste_determination->hazardous_waste Yes not_waste Material is not waste. Follow standard laboratory chemical management procedures. waste_determination->not_waste No containerize Properly containerize and label hazardous_waste->containerize storage Store in a designated hazardous waste accumulation area containerize->storage licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company storage->licensed_disposal incineration Preferred Disposal Method: Incineration at a permitted facility with afterburner and scrubber licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for the disposal of 1,1,1-Trichloro-2-fluoroethane.

Step-by-Step Disposal Procedures

The disposal of 1,1,1-Trichloro-2-fluoroethane is regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[6][7] Specifically, as a spent halogenated solvent, it may fall under the F002 waste code.[8][9]

  • Waste Characterization: The first step is to determine if the chemical is a waste product. Once it is no longer usable for its intended purpose, it is considered waste.[9]

  • Segregation: Do not mix 1,1,1-Trichloro-2-fluoroethane waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1,1,1-Trichloro-2-fluoroethane."

    • Keep the container closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be well-ventilated, cool, and away from incompatible materials such as powdered metals.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with accurate information about the waste, including its chemical composition and volume.

  • Disposal Method: The recommended method for the disposal of 1,1,1-Trichloro-2-fluoroethane is high-temperature incineration at a facility equipped with an afterburner and a flue gas scrubber to neutralize the resulting acidic gases.[2] Landfilling is not a suitable option for this chemical.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste management. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste disposal under RCRA.[7] Additionally, as an ozone-depleting substance, the handling and disposal of 1,1,1-Trichloro-2-fluoroethane are also subject to regulations under the Clean Air Act.[11][12]

References

  • Haz-Map. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1,1-trichloro-2-fluoro-ethane — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RO 13579. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The Regulatory Benefits of Safer Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • The Ohio State University. (n.d.). CFC RECYCLING. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ODS Destruction in the United States and Abroad. Retrieved from [Link]

  • Encamp. (n.d.). RCRA EPA. Retrieved from [Link]

  • Federal Register. (2023, October 19). ENVIRONMENTAL PROTECTION AGENCY 40 CFR Parts 84, 261, 262, 266, 270, and 271. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 4). What Is the Phaseout of Ozone-Depleting Substances?. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1,1,1-Trichloro-2-fluoroethane: From Personal Protection to Disposal

In the landscape of drug discovery and chemical research, the safe handling of specialized solvents and intermediates is paramount. 1,1,1-Trichloro-2-fluoroethane, while a valuable compound, necessitates a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the safe handling of specialized solvents and intermediates is paramount. 1,1,1-Trichloro-2-fluoroethane, while a valuable compound, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, field-proven framework for its handling, moving beyond mere compliance to foster a culture of proactive safety. Our objective is to equip you, our scientific colleagues, with the critical information needed to manage this chemical responsibly from procurement to disposal.

Understanding the Core Risks: A Causality-Based Approach

While specific toxicological data for 1,1,1-Trichloro-2-fluoroethane is limited, the principles of chemical toxicology allow us to infer its hazard profile from its structure—a chlorinated and fluorinated ethane. The primary risks associated with similar short-chain halogenated hydrocarbons include effects on the central nervous system (CNS), skin irritation, and potential cardiac sensitization.[1][2] Inhalation of high concentrations of vapors can lead to dizziness, incoordination, and in severe cases, narcosis and cardiac arrhythmias.[1][2]

Prolonged or repeated skin contact can cause defatting, leading to dryness, cracking, and dermatitis.[2] Therefore, our personal protective equipment (PPE) strategy is designed to create an impermeable barrier against these primary routes of exposure.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and adequate ventilation, are the primary methods for minimizing exposure.[3][4][5] However, appropriate PPE is mandatory for all handling procedures. The selection of PPE must be deliberate and based on the specific tasks being performed.

Eye and Face Protection: Shielding Against Vapors and Splashes

Direct contact with the eyes can cause irritation.[2] Vapors can also be irritating to the mucous membranes.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a full face shield should be worn in addition to safety goggles.[4]

Skin and Body Protection: An Impermeable Barrier

The choice of gloves and protective clothing is critical. Not all materials offer the same level of protection against chlorinated solvents.

  • Lab Coat/Clothing: Wear fire/flame resistant and impervious clothing.[3] A chemically resistant lab coat is standard. For larger quantities or situations with a high splash potential, a chemically resistant apron or full-body suit may be necessary.

Respiratory Protection: Preventing Inhalation Exposure

Respiratory protection is essential when engineering controls cannot maintain exposure below acceptable limits or during emergency situations.

  • Standard Operations: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[3][6]

  • Emergency or High-Concentration Scenarios: If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with an appropriate organic vapor cartridge.[3] In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is required.[3][7][8]

PPE Summary Table
Protection Type Minimum Requirement Recommended for High-Risk/Spill Scenarios
Eye/Face Tightly fitting safety goggles with side-shields.[3]Full face shield over safety goggles.[4]
Hand Chemical-impermeable gloves (e.g., Viton®, laminate).[3]Double-gloving may be appropriate.
Body Chemically resistant lab coat.[3]Chemical-resistant apron or full-body suit.
Respiratory Use within a chemical fume hood.[3]Full-face respirator with organic vapor cartridge or SCBA.[3][7]

Procedural Guidance: From Handling to Disposal

A self-validating safety protocol involves a complete lifecycle approach to chemical management.

Step-by-Step Protocol: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves (Optional): Don a pair of nitrile gloves as a base layer.

  • Protective Suit/Apron: If required, put on the chemical-resistant suit or apron.

  • Lab Coat: Don your lab coat, ensuring full coverage.

  • Respirator: If needed, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the primary chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gross Decontamination: Before removal, decontaminate the exterior of PPE if visibly soiled.

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with bare skin.

  • Face Shield/Goggles: Remove face shield and goggles from the back of the head forward.

  • Lab Coat/Apron: Remove the lab coat or apron, rolling it inside-out.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3][8]

Chemical Handling and Emergency Response Workflow

The following diagram outlines the logical flow for safely handling 1,1,1-Trichloro-2-fluoroethane and responding to potential incidents.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling cluster_emergency Emergency Response prep_node 1. Review SDS & SOPs ppe_node 2. Don Appropriate PPE prep_node->ppe_node eng_node 3. Verify Engineering Controls (Fume Hood On, Clear Area) ppe_node->eng_node handle_node 4. Perform Chemical Transfer/Reaction in Fume Hood eng_node->handle_node storage_node 5. Store Securely (Cool, Dry, Ventilated) handle_node->storage_node spill_node Spill Occurs handle_node->spill_node Incident waste_node 6. Segregate Hazardous Waste storage_node->waste_node doff_node 7. Doff PPE Correctly waste_node->doff_node evacuate_node Evacuate & Alert spill_node->evacuate_node assess_node Assess Spill Size evacuate_node->assess_node small_spill Small Spill: Absorb with Inert Material assess_node->small_spill Minor large_spill Large Spill: Contact EHS/Emergency Team assess_node->large_spill Major

Caption: Workflow for handling 1,1,1-Trichloro-2-fluoroethane.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Inhalation: Move the affected person to fresh air at once.[3][9] If breathing has stopped or is difficult, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[3]

  • Skin Contact: Promptly remove contaminated clothing.[9] Immediately wash the affected skin area with plenty of soap and water.[3][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][10] Rinse the mouth with water.[3][8] Never give anything by mouth to an unconscious person.[3][10] Call a physician or Poison Control Center immediately.[3]

Disposal Plan: Environmental Responsibility

1,1,1-Trichloro-2-fluoroethane and materials contaminated with it must be treated as hazardous waste.[11]

  • Containment: Collect waste in suitable, closed, and properly labeled containers.[3][8]

  • Segregation: Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: All waste disposal must be handled in accordance with local, state, and federal regulations.[11][12] This often involves disposal via a high-temperature incinerator equipped with acid scrubbers.[11] Never dispose of this chemical down the drain, as it can be toxic to aquatic life and persist in the environment.[2][11][13]

By adhering to these rigorous guidelines, you build a self-validating system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • 1,1,1-Trichloro-2,2,2-trifluoroethane - Hazardous Agents. Haz-Map.[Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.[Link]

  • 1,1,1-trichloro-2-fluoro-ethane — Chemical Substance Information. NextSDS.[Link]

  • 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3. PubChem.[Link]

  • Health Effects Information for 1,1,1-Trichloroethane. Oregon.gov.[Link]

  • ICSC 0079 - 1,1,1-TRICHLOROETHANE. INCHEM.[Link]

  • Dräger Gas Detectors & PPE for 1,1,2-Trichloro-1,2,2-trifluoroethane. Dräger.[Link]

  • Toxicological Profile for 1,1,1-Trichloroethane. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,1,1-Trichloroethane. NCBI Bookshelf - NIH.[Link]

  • Toxicological Profile for 1,1,1-Trichloroethane - Chapter 6. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Material Safety Data Sheet - 1,1,2-Trichloro-1,2,2-trifluoroethane. Cole-Parmer.[Link]

Sources

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